5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
Description
Properties
IUPAC Name |
5-bromo-2-chloro-1,3-thiazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4HBrClNO2S/c5-2-1(3(8)9)7-4(6)10-2/h(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKHUFILOBFSNCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(SC(=N1)Cl)Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4HBrClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80612120 | |
| Record name | 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.48 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103878-60-0 | |
| Record name | 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80612120 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-bromo-2-chloro-1,3-thiazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a plausible synthetic pathway for 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid, a halogenated thiazole derivative of interest in medicinal chemistry and drug development. The synthesis is presented as a multi-step process, commencing with the construction of the core thiazole ring, followed by sequential halogenation and final hydrolysis. This document details experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound can be logically approached through a four-step sequence starting from commercially available reagents. The pathway involves the initial Hantzsch synthesis of a 2-aminothiazole ester, followed by a Sandmeyer reaction to introduce the chloro substituent at the 2-position. Subsequent regioselective bromination at the 5-position and final hydrolysis of the ethyl ester yields the target carboxylic acid.
Data Presentation
The following tables summarize the key quantitative data for each step of the synthesis. Please note that where a direct experimental precedent for the exact substrate is unavailable, the data is based on analogous reactions and established chemical principles.
Table 1: Reactants and Stoichiometry
| Step | Starting Material | Reagent(s) | Molar Ratio (SM:Reagent) |
| 1 | Ethyl bromopyruvate | Thiourea | 1 : 1.5 |
| 2 | Ethyl 2-amino-1,3-thiazole-4-carboxylate | 1. NaNO₂, HCl2. CuCl | 1 : 1.1 (NaNO₂) : 1.3 (CuCl) |
| 3 | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | N-Bromosuccinimide (NBS) | 1 : 1.1 |
| 4 | Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate | Potassium Carbonate (K₂CO₃) | 1 : 3 |
Table 2: Reaction Conditions and Yields
| Step | Solvent | Temperature | Reaction Time | Yield (%) |
| 1 | Ethanol | Reflux | 24 hours | ~70 |
| 2 | Aqueous HCl / Acetonitrile | 0 °C to 25 °C | ~3.5 hours | Estimated 50-60 |
| 3 | Acetonitrile | Room Temperature | 12 hours | Estimated 60-70 |
| 4 | Ethanol | 180 °C (Microwave) | 20 minutes | ~90 |
Experimental Protocols
Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
This step follows the well-established Hantzsch thiazole synthesis.
Methodology:
-
To a 250 mL round-bottom flask equipped with a reflux condenser, add ethyl bromopyruvate (2 mol) and thiourea (3 mol).[1]
-
Add 100 mL of absolute ethanol to the flask.
-
Heat the reaction mixture to reflux and maintain for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system.[1]
-
After completion, allow the reaction mixture to cool to room temperature.
-
Concentrate the mixture under reduced pressure using a rotary evaporator.
-
Pour the concentrated residue into ice-cold water and basify to a pH of 10 with a 2 M sodium hydroxide solution.
-
The resulting off-white precipitate is collected by vacuum filtration.
-
The crude product is purified by recrystallization from ethanol to yield ethyl 2-aminothiazole-4-carboxylate.[1]
Step 2: Synthesis of Ethyl 2-chloro-1,3-thiazole-4-carboxylate via Sandmeyer Reaction
This procedure is based on a general protocol for the Sandmeyer chlorination of aminoheterocycles.[2]
Methodology:
-
Dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate (1 equivalent) in a 0.2 M aqueous solution of hydrochloric acid at 0 °C in a three-necked flask equipped with a mechanical stirrer and a dropping funnel.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise, maintaining the temperature below 5 °C. Stir the mixture for 15 minutes at 0 °C to ensure complete diazotization.
-
In a separate beaker, prepare a solution of copper(I) chloride (1.3 equivalents) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 3 hours. Nitrogen gas evolution should be observed.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford ethyl 2-chloro-1,3-thiazole-4-carboxylate.
Step 3: Regioselective Bromination to Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
The following is a proposed protocol based on the known reactivity of electron-deficient thiazoles and general procedures for aromatic bromination using N-bromosuccinimide. The thiazole ring in the starting material is rendered electron-deficient by the chloro and ethyl carboxylate groups, which should direct electrophilic substitution to the C5 position.
Methodology:
-
In a flask protected from light, dissolve ethyl 2-chloro-1,3-thiazole-4-carboxylate (1 equivalent) in acetonitrile.
-
Add N-bromosuccinimide (1.1 equivalents) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 12 hours. Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with an aqueous solution of sodium thiosulfate to remove any unreacted bromine, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
The crude product is purified by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate.
Step 4: Hydrolysis to this compound
This final step is adapted from a microwave-assisted hydrolysis method for related azole esters, which offers a rapid and high-yielding conversion.[3]
Methodology:
-
In a microwave-safe reaction vessel, combine ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate (1 equivalent), potassium carbonate (3 equivalents), and ethanol.[3]
-
Seal the vessel and place it in a microwave reactor.
-
Heat the mixture to 180 °C and maintain for 20 minutes.[3]
-
After cooling to room temperature, filter the reaction mixture to remove any inorganic salts.
-
Acidify the filtrate to a pH of 2-3 with 1 M hydrochloric acid, which will precipitate the carboxylic acid.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to obtain this compound.
Concluding Remarks
This technical guide outlines a feasible and logical synthetic pathway for the preparation of this compound. The described protocols are based on established chemical reactions and literature precedents for similar transformations. It is important to note that the Sandmeyer and bromination steps, while based on sound chemical principles, may require further optimization of reaction conditions to maximize yields for this specific substrate. Researchers are advised to perform small-scale trials to fine-tune these parameters. All experimental work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.
References
"synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid"
An In-depth Technical Guide on the Synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. The thiazole core is a prevalent scaffold in numerous biologically active molecules and pharmaceuticals.[1][2] This document outlines a multi-step synthesis, beginning from common starting materials, and provides detailed experimental protocols adapted from established literature methodologies for analogous structures.
Overall Synthetic Pathway
The proposed synthesis is a four-step process commencing with the construction of the thiazole ring, followed by sequential introduction of the chloro and bromo substituents, and concluding with the hydrolysis of an ethyl ester to yield the final carboxylic acid.
Caption: Proposed four-step synthetic workflow.
Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
This initial step utilizes the Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring system.[1][3][4] A one-pot procedure starting from ethyl acetoacetate is presented here, which avoids the isolation of the hazardous α-bromo intermediate.[5][6]
Caption: Hantzsch synthesis of the thiazole intermediate.
Experimental Protocol
-
To a stirred mixture of ethyl acetoacetate (0.05 mol) in water (50.0 mL) and tetrahydrofuran (THF, 20.0 mL) in a round-bottom flask, cool the solution to below 0°C using an ice bath.[5]
-
Slowly add N-bromosuccinimide (NBS) (0.06 mol, 1.2 equiv.) portion-wise, ensuring the temperature remains low.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the disappearance of the starting material by Thin-Layer Chromatography (TLC).
-
Once the formation of the bromo-intermediate is complete, add thiourea (0.05 mol, 1.0 equiv.) to the mixture.
-
Heat the reaction mixture to 80°C and maintain for 2 hours.
-
After cooling to room temperature, pour the mixture into ice-cold water.
-
Basify the aqueous solution to approximately pH 10 with a 2 M NaOH solution to induce precipitation.[7]
-
Collect the resulting solid by filtration, wash thoroughly with water, and recrystallize from ethyl acetate or ethanol to yield the pure product.[5]
Data Presentation
| Parameter | Value | Reference |
| Ethyl Acetoacetate | 0.05 mol | [5] |
| N-Bromosuccinimide (NBS) | 0.06 mol | [5] |
| Thiourea | 0.05 mol | [5] |
| Solvent | Water / THF | [5] |
| Temperature | 0°C to 80°C | [5] |
| Reaction Time | ~4 hours | [5] |
| Reported Yield | 72% | [5] |
Step 2: Synthesis of Ethyl 2-chloro-1,3-thiazole-4-carboxylate
This transformation is achieved via the Sandmeyer reaction, which converts the 2-amino group into a 2-chloro group through a diazonium salt intermediate.[8][9] This is a standard method for the halogenation of heteroaromatic amines.[10][11][12]
Caption: Sandmeyer reaction to install the chloro group.
Experimental Protocol
Part A: Diazotization
-
Suspend Ethyl 2-amino-1,3-thiazole-4-carboxylate in a mixture of concentrated hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath with vigorous stirring.[8]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, maintaining the internal temperature below 5°C.
-
Stir the resulting mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt. Proceed immediately to the next step.
Part B: Sandmeyer Reaction
-
In a separate flask, prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid and cool it to 0-5°C.[8]
-
Slowly add the freshly prepared, cold diazonium salt solution from Part A to the CuCl solution. Vigorous gas evolution (N₂) will occur. Maintain the reaction temperature below 10°C during the addition.[8]
-
After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain Ethyl 2-chloro-1,3-thiazole-4-carboxylate.
Data Presentation
| Parameter | Value/Condition | Reference |
| Substrate | Ethyl 2-amino-1,3-thiazole-4-carboxylate | [8] |
| Diazotization Reagents | NaNO₂, HCl | [8] |
| Sandmeyer Reagent | Copper(I) Chloride (CuCl) | [8] |
| Temperature | 0-10°C | [8] |
| Reaction Time | 2-3 hours | Adapted from[8] |
| Yield | Variable, typically 50-70% | Adapted from[10] |
Step 3: Synthesis of Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
This step involves the regioselective electrophilic bromination of the thiazole ring at the C5 position. The electron-withdrawing nature of the chloro and carboxylate groups deactivates the ring, but the C5 position remains the most susceptible to electrophilic attack.
Caption: Electrophilic bromination at the C5 position.
Experimental Protocol
-
Dissolve Ethyl 2-chloro-1,3-thiazole-4-carboxylate in a suitable solvent such as acetic acid or carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 equivalents) to the solution. A radical initiator (e.g., AIBN or benzoyl peroxide) may be added if using a non-polar solvent like CCl₄.
-
Heat the mixture under reflux and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
If using acetic acid, carefully pour the mixture into ice water to precipitate the product. If using CCl₄, wash the organic phase with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Collect the solid product by filtration or, if extracted, dry the organic layer over Na₂SO₄ and evaporate the solvent.
-
Recrystallize the crude material from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Data Presentation
| Parameter | Value/Condition | Reference |
| Substrate | Ethyl 2-chloro-1,3-thiazole-4-carboxylate | - |
| Brominating Agent | N-Bromosuccinimide (NBS) or Br₂ | General method |
| Solvent | Acetic Acid or CCl₄ | General method |
| Temperature | Reflux | General method |
| Reaction Time | 2-6 hours (TLC monitored) | General method |
| Yield | Estimated 60-80% | - |
Step 4: Hydrolysis to this compound
The final step is the saponification of the ethyl ester to the corresponding carboxylic acid. This is a standard procedure typically performed under basic conditions followed by acidic workup.[13][14]
Caption: Base-catalyzed hydrolysis of the ethyl ester.
Experimental Protocol
-
Dissolve Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate in a mixture of THF and water.
-
Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-3 equivalents).
-
Stir the mixture at room temperature or with gentle heating (e.g., 40-50°C) until TLC analysis indicates complete consumption of the starting ester.
-
Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with cold 1 M hydrochloric acid (HCl).
-
The carboxylic acid product will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water to remove inorganic salts, and dry under vacuum to yield the final product, this compound.
Data Presentation
| Parameter | Value/Condition | Reference |
| Substrate | Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate | [13] |
| Reagent | LiOH or NaOH | [13] |
| Solvent | THF / Water | [13] |
| Temperature | Room temperature to 50°C | Adapted from[13] |
| Workup | Acidification with HCl | [14] |
| Yield | Typically >90% | Adapted from[13][14] |
References
- 1. researchgate.net [researchgate.net]
- 2. CN113461635A - 4- (2-chloroethyl) thiazole-2-carboxylic acid ethyl ester and preparation method and application thereof - Google Patents [patents.google.com]
- 3. A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing) [pubs.rsc.org]
- 4. Thiazole synthesis [organic-chemistry.org]
- 5. tandfonline.com [tandfonline.com]
- 6. mdpi.com [mdpi.com]
- 7. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 10. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Physicochemical Properties of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound, this document leverages data from structurally similar thiazole carboxylic acid derivatives to infer its likely characteristics. Detailed experimental protocols for determining key physicochemical parameters are provided to guide researchers in their own investigations. This guide is intended to serve as a valuable resource for professionals in drug discovery and development by consolidating available information and outlining methodologies for empirical data generation.
Introduction
This compound is a halogenated heterocyclic compound featuring a thiazole core, a functionality prevalent in many biologically active molecules. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3] The physicochemical properties of such molecules are critical determinants of their pharmacokinetic and pharmacodynamic profiles, influencing absorption, distribution, metabolism, excretion, and toxicity (ADMET). Understanding these properties is therefore essential for rational drug design and development.
This document summarizes the available physicochemical data for compounds structurally related to this compound and provides standardized experimental protocols for the determination of these properties.
Physicochemical Properties
Data Summary of Structurally Related Compounds
The following table summarizes key physicochemical data for several related thiazole and thiophene carboxylic acids. These compounds share structural motifs with the target molecule and can provide insights into its expected melting point, boiling point, and acidity (pKa).
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | pKa (Predicted) |
| This compound (Target) | C4HBrClNO2S | 242.48[4] | Not Available | Not Available | Not Available |
| 2-Bromo-5-thiazolecarboxylic acid | C4H2BrNO2S | 208.03[5] | 182 (dec.)[5][6] | 350.0 ± 15.0 (Predicted)[5] | 2.52 ± 0.10[5] |
| 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | C5H4BrNO2S | 222.06[7] | 158 (dec.)[8] | Not Available | Not Available |
| 2-Chloro-1,3-thiazole-5-carboxylic acid | C4H2ClNO2S | 163.58[9] | Not Available | Not Available | 1.8 (Predicted)[9] |
| 5-Bromo-2-thiophenecarboxylic acid | C5H3BrO2S | 207.05[10] | 141-144[10] | Not Available | Not Available |
| 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid | C10H5BrClNO2S | 318.57[11] | Not Available | Not Available | Not Available |
Note: "dec." indicates decomposition.
Based on these related structures, it is anticipated that this compound is a solid at room temperature with a relatively high melting point, likely over 150°C. The presence of both bromo and chloro substituents, which are electron-withdrawing, is expected to influence the acidity of the carboxylic acid group.
Experimental Protocols
To obtain empirical data for this compound, the following standard experimental protocols are recommended.
Determination of Melting Point
The melting point can be determined using a standard capillary melting point apparatus.
Methodology:
-
A small, dry sample of the crystalline compound is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the melting point apparatus.
-
The temperature is raised at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the sample is recorded as the melting point range.
Determination of pKa (Acidity Constant)
The pKa can be determined by potentiometric titration.[12]
Methodology:
-
A known concentration of the carboxylic acid is dissolved in a suitable solvent, typically a water-alcohol mixture for compounds with limited aqueous solubility.
-
A calibrated pH electrode is immersed in the solution.
-
A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise increments.[12]
-
The pH of the solution is recorded after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[12]
Determination of Solubility
The shake-flask method is a common technique for determining solubility.[12]
Methodology:
-
An excess amount of the solid compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.
-
The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
The mixture is then filtered to remove the undissolved solid.
-
The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).
Synthesis and Workflow
While a specific synthesis for this compound is not detailed in the searched literature, a general synthetic pathway for related thiazole carboxylic acids can be proposed based on established methods.[13][14] The Hantzsch thiazole synthesis is a common method for forming the thiazole ring. A plausible logical workflow for the synthesis is outlined below.
Caption: Logical workflow for a potential synthesis of the target compound.
Biological and Safety Considerations
Potential Biological Activity
Thiazole-containing compounds are known to possess a wide array of biological activities.[1][2][3] For instance, derivatives of 2-aminothiazole have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties.[1][2] The specific biological profile of this compound would need to be determined through biological screening assays.
Safety and Handling
As with any halogenated organic compound, this compound should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. For specific handling and disposal procedures, the Safety Data Sheet (SDS) from the supplier should be consulted.
Conclusion
This technical guide has compiled and analyzed the available information on the physicochemical properties of this compound. While direct experimental data is sparse, a reasonable estimation of its properties can be made by comparison with structurally related compounds. The provided experimental protocols offer a clear path for researchers to empirically determine the key physicochemical parameters of this compound. A logical synthetic workflow has also been proposed to guide potential synthesis efforts. This information is intended to facilitate further research and development involving this and other novel thiazole derivatives.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. 2-Bromo-5-thiazolecarboxylic acid | 54045-76-0 [m.chemicalbook.com]
- 6. 2-Bromo-5-thiazolecarboxylic acid CAS#: 54045-76-0 [m.chemicalbook.com]
- 7. 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid | C5H4BrNO2S | CID 2824058 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-BROMO-4-METHYL-1,3-THIAZOLE-5-CARBOXYLIC ACID | 40003-41-6 [chemicalbook.com]
- 9. 2-Chloro-thiazole-5-carboxylic acid | C4H2ClNO2S | CID 1481389 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 5-溴-2-噻吩羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 5-Bromo-2-(4-chlorophenyl)thiazole-4-carboxylic acid Price from Supplier Brand Shanghai Aladdin Biochemical Technology Co., LTD on Chemsrc.com [m.chemsrc.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Thiazole synthesis [organic-chemistry.org]
A Technical Guide to 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid: Synthesis, Characterization, and Therapeutic Potential
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a comprehensive technical overview of the novel compound 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid, including a proposed synthetic route, expected physicochemical properties, and an exploration of its potential applications in medicinal chemistry based on analogous structures.
Introduction
The thiazole ring is a fundamental scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs and biologically active molecules, including anti-cancer, anti-inflammatory, and antimicrobial agents.[1] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in drug discovery.[2][3] Modifications to the thiazole core, particularly through halogenation, can significantly influence a compound's lipophilicity, metabolic stability, and binding affinity to target proteins.[4] This guide focuses on the synthesis and potential utility of the novel compound, this compound, a molecule designed to leverage the synergistic effects of chloro and bromo substituents on the thiazole-4-carboxylic acid framework.
Physicochemical and Spectroscopic Data
As this compound is a novel compound, its experimental data is not available. The following tables summarize its predicted physicochemical properties and expected spectroscopic characteristics based on its structure and data from analogous compounds.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| CAS Number | Not available |
| Molecular Formula | C₄HBrClNO₂S |
| Molecular Weight | 258.50 g/mol |
| IUPAC Name | This compound |
| Predicted LogP | 2.1 - 2.5 |
| Predicted pKa | 2.0 - 2.5 (carboxylic acid) |
| Appearance | Expected to be a solid at room temperature |
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics |
| ¹H NMR (DMSO-d₆) | A broad singlet peak around 13-14 ppm corresponding to the carboxylic acid proton. No other peaks are expected in the typical proton NMR spectrum. |
| ¹³C NMR (DMSO-d₆) | Expected signals around 160-165 ppm (C=O), 155-160 ppm (C2-Cl), 140-145 ppm (C4), and 115-120 ppm (C5-Br). |
| IR Spectroscopy (KBr) | Characteristic absorption bands at ~1700 cm⁻¹ (C=O stretch), a broad band from 2500-3300 cm⁻¹ (O-H stretch of carboxylic acid), and C-Cl/C-Br stretches. |
| Mass Spectrometry (ESI-) | Expected [M-H]⁻ ion at m/z ~256 and 258, showing a characteristic isotopic pattern for one bromine and one chlorine atom. |
Proposed Synthesis and Experimental Protocols
A plausible synthetic route for this compound is proposed, starting from the commercially available ethyl 2-aminothiazole-4-carboxylate. The workflow involves three key steps: diazotization and chlorination (Sandmeyer reaction), bromination of the thiazole ring, and subsequent hydrolysis of the ester.
Experimental Protocols
Step 1: Synthesis of Ethyl 2-chlorothiazole-4-carboxylate
-
Diazotization: Dissolve ethyl 2-aminothiazole-4-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5°C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5°C. Stir the resulting diazonium salt solution for 30 minutes.
-
Sandmeyer Reaction: In a separate flask, prepare a solution of copper(I) chloride (1.2 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the CuCl solution. Vigorous nitrogen evolution will be observed.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Work-up: Pour the mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield ethyl 2-chlorothiazole-4-carboxylate.
Step 2: Synthesis of Ethyl 5-bromo-2-chlorothiazole-4-carboxylate
-
Reaction Setup: Dissolve ethyl 2-chlorothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or chloroform in a round-bottom flask protected from light.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) to the solution.
-
Heat the mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Work-up: Cool the reaction mixture to room temperature. Filter off the succinimide byproduct. Wash the filtrate with aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
Purification: The crude product can be purified by recrystallization or column chromatography to afford ethyl 5-bromo-2-chlorothiazole-4-carboxylate.
Step 3: Synthesis of this compound
-
Hydrolysis: Dissolve ethyl 5-bromo-2-chlorothiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-3.0 eq) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Work-up: Remove the THF under reduced pressure. Dilute the aqueous residue with water and wash with a non-polar solvent like ether to remove any unreacted starting material.
-
Acidification: Cool the aqueous layer in an ice bath and carefully acidify with cold 1M HCl to a pH of 2-3.
-
A precipitate of the carboxylic acid should form. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product, this compound.
Potential Applications in Drug Development
Thiazole derivatives are known to exhibit a wide range of biological activities. The introduction of halogen atoms can enhance these properties, making this compound a promising candidate for screening in various therapeutic areas.[4]
Anticancer Activity: Many thiazole-containing compounds have demonstrated potent anticancer activity by targeting various signaling pathways.[5][6] For instance, some thiazole derivatives act as dual inhibitors of PI3K and mTOR, two key kinases in a signaling pathway that is often dysregulated in cancer.[7] The PI3K/mTOR pathway controls cell growth, proliferation, and survival, making it a critical target for cancer therapy.
Table 3: Anticancer Activity of Selected Thiazole Derivatives
| Compound Structure | Cancer Cell Line | Activity (IC₅₀ or GI%) | Reference |
| 2-(5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-4-(4-bromophenyl)thiazole | A549 (Lung) | IC₅₀: 62.5 µg/mL | [8] |
| 4-methyl-2-phenylthiazole-5-carbohydrazide derivative | HepG-2 (Liver) | IC₅₀: 1.61 µg/mL | [6] |
| Thiazole derivative 3b (structure in source) | NCI-60 Panel | Mean Growth Inhibition (GI%): 51.21% | [7] |
| Thiazole derivative 3e (structure in source) | NCI-60 Panel | Mean Growth Inhibition (GI%): 54.75% | [7] |
Antimicrobial Activity: The thiazole scaffold is also a key component of many antimicrobial agents. Halogenated thiazoles have shown promising activity against various bacterial and fungal strains.[6][9] The mechanism of action can vary, but often involves the inhibition of essential enzymes or disruption of cell membrane integrity.
Table 4: Antimicrobial Activity of Selected Thiazole Derivatives
| Compound Type | Microorganism | Activity (MIC) | Reference |
| Benzothiazole derivative with bromo group | Various bacterial strains | High activity reported | [6] |
| 3-phenylthiazole-2(3H)-thione derivative | S. aureus | MIC: 3.125 µg/mL | [6] |
| Imidazotriazole-incorporated thiazole | S. epidermidis | Exceeded activity of standard (amphotericin B) | [6] |
Conclusion
This compound represents a novel and synthetically accessible compound with significant potential in drug discovery. Its design incorporates key structural features—a carboxylic acid for potential salt formation and hydrogen bonding, and dual halogenation known to enhance biological activity. Based on the established therapeutic relevance of substituted thiazoles, this compound is a prime candidate for screening in anticancer and antimicrobial assays. The detailed synthetic protocols and predictive data provided in this guide serve as a valuable resource for researchers aiming to synthesize, characterize, and evaluate the therapeutic potential of this and other related thiazole derivatives.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. nbinno.com [nbinno.com]
- 3. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 4. benchchem.com [benchchem.com]
- 5. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid, a halogenated heterocyclic compound with significant potential in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document synthesizes information from closely related analogues to project its physicochemical properties, outlines a feasible synthetic route, and discusses its potential biological activities. This guide is intended to serve as a foundational resource for researchers interested in the exploration and utilization of this novel chemical entity.
Introduction
Thiazole derivatives are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals.[1][2][3][4][5] The incorporation of halogen atoms into the thiazole ring can significantly modulate the compound's physicochemical properties and biological activity, often enhancing its efficacy and target specificity.[6][7] this compound represents a unique combination of substituents—a bromine atom at the 5-position, a chlorine atom at the 2-position, and a carboxylic acid group at the 4-position—that suggests its potential as a versatile intermediate for the synthesis of novel therapeutic agents.
Molecular Structure and Chemical Properties
The molecular structure of this compound is characterized by a central 1,3-thiazole ring. The key functional groups are a bromine atom at position C5, a chlorine atom at position C2, and a carboxylic acid group at position C4.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Properties |
| 2-Chloro-1,3-thiazole-4-carboxylic acid | 5198-87-8 | C4H2ClNO2S | 163.58 | A key intermediate in pharmaceutical and agrochemical synthesis.[8][9] |
| 2-Bromo-4-chlorothiazole-5-carboxylic acid | 139670-04-5 | C4HBrClNO2S | 242.48 | Physical Form: Pale-yellow to Yellow-brown Solid. |
| 5-Bromothiazole-2-carboxylic acid | 957346-62-2 | C4H2BrNO2S | 208.03 | Synthesized from thiazole-2-carboxylic acid. |
| 4-Bromo-1,3-thiazole-2-carboxylic acid | 88982-82-5 | C4H2BrNO2S | 208.03 | Available for online orders, indicating its use in research. |
Based on these analogues, this compound is predicted to be a solid at room temperature with limited solubility in water and better solubility in organic solvents. The presence of both bromine and chlorine atoms is expected to increase its molecular weight and density compared to non-halogenated counterparts.
Proposed Synthesis Pathway
A plausible synthetic route to this compound can be conceptualized starting from the commercially available 2-chloro-1,3-thiazole-4-carboxylic acid. The key transformation is the selective bromination at the 5-position of the thiazole ring.
Caption: Proposed synthesis of this compound.
Detailed Experimental Protocol (Proposed)
Objective: To synthesize this compound via electrophilic bromination of 2-chloro-1,3-thiazole-4-carboxylic acid.
Materials:
-
2-Chloro-1,3-thiazole-4-carboxylic acid
-
N-Bromosuccinimide (NBS) or Bromine (Br2)
-
Inert solvent (e.g., Dichloromethane, Acetonitrile)
-
Catalyst (optional, e.g., a radical initiator like AIBN if using NBS)
-
Sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Hydrochloric acid (1M)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-1,3-thiazole-4-carboxylic acid in an appropriate inert solvent.
-
Addition of Brominating Agent: Slowly add the brominating agent (e.g., N-Bromosuccinimide) to the solution at room temperature. If bromine is used, it should be added dropwise in a well-ventilated fume hood.
-
Reaction Conditions: The reaction mixture is stirred at room temperature or heated to reflux for a period of 2-24 hours, depending on the reactivity of the substrate and the brominating agent used. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If excess bromine was used, it is quenched by the addition of a sodium thiosulfate solution. The organic layer is then washed with a saturated sodium bicarbonate solution to remove any unreacted starting material and acidic byproducts.
-
Purification: The organic layer is separated, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.
-
Characterization: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Potential Biological and Pharmacological Significance
Halogenated thiazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][6][7][10] The presence of both chloro and bromo substituents on the thiazole ring of the target molecule, along with a carboxylic acid group, suggests several potential areas of application:
-
Antimicrobial Agents: Many halogenated thiazoles have shown potent activity against various bacterial and fungal strains.[1][7] The specific substitution pattern of this compound could lead to novel antimicrobial agents.
-
Enzyme Inhibitors: The thiazole scaffold is present in numerous enzyme inhibitors. The carboxylic acid moiety can act as a key binding group to the active site of target enzymes.
-
Anticancer Agents: Thiazole derivatives have been investigated as potential anticancer agents, and halogenation can enhance their cytotoxic activity against cancer cell lines.[11]
The logical workflow for exploring the potential of this compound in drug discovery is outlined below.
Caption: Drug discovery workflow for the title compound.
Conclusion
This compound is a promising, yet underexplored, chemical entity. This guide provides a foundational understanding of its structure, predicted properties, and a viable synthetic strategy based on the analysis of related compounds. The potential for this molecule to serve as a key building block in the development of new therapeutic agents is significant. Further experimental investigation is warranted to validate the proposed synthesis and to explore the full range of its biological activities. This will undoubtedly open new avenues for research in medicinal chemistry and drug discovery.
References
- 1. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bepls.com [bepls.com]
- 6. Biological evaluation of halogenated thiazolo[3,2-a]pyrimidin-3-one carboxylic acid derivatives targeting the YycG histidine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS No:5198-87-8 2-CHLORO-1,3-THIAZOLE-4-CARBOXYLIC ACID|2-Chloro-4-thiazolecarboxylic acid;4-Carboxy-2-chloro-1,3-thiazole;4-Thiazolecarboxylic acid, 2-chloro-;2-Chlorothiazole-4-Carboxylic Acid(WXC02298) - Suzhou Vosun Biotech Co.,Ltd [vosunbio.com]
- 9. chemimpex.com [chemimpex.com]
- 10. Antimicrobial Activity of Halogen- and Chalcogen-Functionalized Thiazoloquinazolines [ouci.dntb.gov.ua]
- 11. Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid is a halogenated heterocyclic compound with potential applications in medicinal chemistry and materials science. As a substituted thiazole, a core structure in many biologically active molecules, its unambiguous structural confirmation and purity assessment are critical for any research and development endeavor. This technical guide provides a detailed overview of the expected spectral data (NMR, IR, MS) for this compound. Due to the absence of publicly available experimental spectra for this specific molecule, this guide presents predicted data based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation. Detailed experimental protocols for acquiring such data are also provided.
Predicted Spectral Data
The spectral characteristics of this compound are influenced by its key functional groups: the thiazole ring, the bromo and chloro substituents, and the carboxylic acid moiety.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR (Proton NMR): The structure of this compound possesses only one proton, which is attached to the carboxylic acid group.
-
Predicted ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 10-13 | Broad Singlet | 1H | -COOH |
The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of the spectrum (10-12 ppm), a characteristic chemical shift for such protons.[1] Its broadness is a result of hydrogen bonding and chemical exchange.
¹³C NMR (Carbon NMR): The molecule has four carbon atoms in unique chemical environments.
-
Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 160-170 | C=O (Carboxylic Acid) |
| ~160 | C2 (Thiazole ring) |
| ~120 | C5 (Thiazole ring) |
| ~145 | C4 (Thiazole ring) |
The carbonyl carbon of the carboxylic acid is anticipated to be the most downfield signal.[1][2][3] The chemical shifts of the thiazole ring carbons are influenced by the electronegative nitrogen and sulfur atoms, as well as the halogen substituents. The C2 carbon, bonded to both nitrogen and chlorine, is expected at a significantly downfield position.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
-
Predicted IR Absorption Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad, Strong | O-H stretch (Carboxylic Acid) |
| 1680-1720 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600 | Medium | C=N stretch (Thiazole ring) |
| ~1400 | Medium | C=C stretch (Thiazole ring) |
| 1200-1300 | Medium | C-O stretch (Carboxylic Acid) |
| Below 1000 | Medium-Strong | C-Cl and C-Br stretches |
The most prominent features in the IR spectrum will be the very broad O-H stretch of the carboxylic acid, which often overlaps with C-H stretching frequencies, and the strong carbonyl (C=O) absorption.[5][6] Vibrations associated with the thiazole ring and the carbon-halogen bonds will appear in the fingerprint region.[7]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
-
Predicted Mass Spectrometry Data
| m/z Ratio | Interpretation |
| [M]+, [M+2]+, [M+4]+ | Molecular ion peaks |
| [M-OH]+ | Loss of hydroxyl radical |
| [M-COOH]+ | Loss of carboxylic acid group |
| [M-Br]+ | Loss of bromine radical |
| [M-Cl]+ | Loss of chlorine radical |
Due to the presence of bromine and chlorine, the molecular ion will appear as a characteristic cluster of peaks ([M]+, [M+2]+, and [M+4]+) because of the natural isotopic abundances of these halogens (⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl).[8] Common fragmentation pathways for carboxylic acids include the loss of the hydroxyl group and the entire carboxylic acid group.[8]
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. The choice of solvent will depend on the solubility of the compound.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be used to aid dissolution.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64 scans, depending on sample concentration.
-
Relaxation Delay (d1): 1-5 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
Spectral Width (sw): 0-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0 ppm or the residual solvent peak.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled experiment (e.g., zgpg30).
-
Number of Scans: 1024-4096 scans, or more, due to the low natural abundance of ¹³C.
-
Relaxation Delay (d1): 2-5 seconds.
-
Acquisition Time (aq): 1-2 seconds.
-
Spectral Width (sw): 0-220 ppm.
-
Reference: TMS at 0 ppm or the deuterated solvent signal.
Infrared (IR) Spectroscopy
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Typical Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Mass Spectrometry (MS)
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
Sample Preparation (for ESI):
-
Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water).
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization.
Data Acquisition (ESI):
-
Infuse the sample solution directly into the mass spectrometer or inject it via an HPLC system.
-
Acquire the mass spectrum in both positive and negative ion modes to determine the most effective ionization. For a carboxylic acid, negative ion mode ([M-H]⁻) is often successful.
-
Typical Parameters:
-
Mass Range: m/z 50-500.
-
Ionization Mode: ESI-positive and ESI-negative.
-
Capillary Voltage, Nebulizer Pressure, and Drying Gas Flow: Optimized for the specific instrument and compound.
-
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the key structural features of the target molecule.
Caption: General workflow for the synthesis and spectroscopic analysis of a chemical compound.
Caption: Key functional groups and their expected spectral signatures.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 4. asianpubs.org [asianpubs.org]
- 5. uanlch.vscht.cz [uanlch.vscht.cz]
- 6. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
Unveiling the Therapeutic Potential: A Technical Guide to the Biological Activity of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic Acid and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous compounds with a broad spectrum of biological activities.[1] Its inherent pharmacological properties have led to the development of clinically approved drugs for various therapeutic areas, including infectious diseases and oncology.[2] This technical guide focuses on the potential biological activities of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid, a halogenated thiazole derivative. While specific data on this exact molecule is limited, this document extrapolates its potential activities based on the extensive research conducted on structurally related thiazole analogs. We will delve into its potential as an antimicrobial and anticancer agent, supported by quantitative data from analogous compounds, detailed experimental protocols, and visualizations of relevant biological pathways.
Potential Biological Activities
The unique structural features of this compound, namely the presence of electron-withdrawing halogen atoms (bromine and chlorine) and a carboxylic acid moiety, suggest a high potential for biological activity. Halogenation can enhance the lipophilicity and metabolic stability of a compound, while the carboxylic acid group can participate in crucial hydrogen bonding interactions with biological targets. Based on the activities of similar thiazole derivatives, the primary areas of interest for this compound are antimicrobial and anticancer effects.
Antimicrobial Activity
Thiazole derivatives have demonstrated significant activity against a wide range of microbial pathogens, including bacteria and fungi.[3] The mechanisms of action are diverse and target essential cellular processes in microorganisms.
Potential Mechanisms of Antimicrobial Action:
-
Inhibition of DNA Gyrase: Many antibacterial agents function by inhibiting DNA gyrase, an essential enzyme for bacterial DNA replication. Thiazole derivatives have been identified as inhibitors of this enzyme.[4]
-
Disruption of Cell Division: Some thiazole-containing molecules have been shown to interfere with bacterial cell division by inhibiting the polymerization of the FtsZ protein, a key component of the bacterial cytoskeleton.[5][6]
-
Inhibition of Fungal Ergosterol Biosynthesis: In fungi, thiazole compounds can inhibit lanosterol 14α-demethylase, a critical enzyme in the ergosterol biosynthesis pathway, leading to disruption of the fungal cell membrane.[7][8]
Table 1: In Vitro Antimicrobial Activity of Representative Thiazole Analogs
| Compound Class | Organism | Activity (MIC/IC50) | Reference |
| 2,5-dichloro thienyl-substituted thiazoles | Aspergillus fumigatus, Staphylococcus aureus | MIC: 6.25–12.5 µg/mL | [2] |
| 2-phenylacetamido-thiazole derivatives | Escherichia coli, Bacillus subtilis | MIC: 1.56–6.25 μg/mL | [2] |
| 4',5-bisthiazole derivatives | Mycobacterium smegmatis | MIC: 30.38 µg/mL | [2] |
| Thiazole-quinolinium derivatives | Methicillin-resistant S. aureus (MRSA) | MIC: 1-8 mg/mL | [9] |
| Quinoline-thiazole derivatives | Candida parapsilosis | MIC90: <0.06 μg/mL | [7] |
Anticancer Activity
The thiazole scaffold is a prominent feature in a number of anticancer agents.[1] These compounds can induce cancer cell death through various mechanisms, including the modulation of key signaling pathways.
Potential Mechanisms of Anticancer Action:
-
PI3K/Akt/mTOR Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. It is often dysregulated in cancer. Several thiazole derivatives have been shown to inhibit components of this pathway.[1][10][11]
-
Induction of Apoptosis: Thiazole-containing compounds can trigger programmed cell death (apoptosis) in cancer cells.[1][12]
-
Tubulin Polymerization Inhibition: Disruption of microtubule dynamics through the inhibition of tubulin polymerization is a well-established anticancer strategy. Some thiazole derivatives have been found to exhibit this activity.[1]
-
Enzyme Inhibition: Thiazole derivatives have been shown to inhibit various enzymes implicated in cancer progression, such as Cyclooxygenases (COX) and Carbonic Anhydrases (CA).[13][14]
Table 2: In Vitro Anticancer Activity of Representative Thiazole Analogs
| Compound Class | Cancer Cell Line | Activity (IC50) | Reference |
| Thiazole derivatives | MGC803 (gastric carcinoma) | 3.15 ± 1.68 µM | [2] |
| Thiazole derivatives | HCT-116 (colon cancer) | 8.17 ± 1.89 µM | [2] |
| bisthiazole derivatives | HepG2 (hepatocellular carcinoma) | 4.9 µg/mL | [2] |
| 2-[2-[4-Hydroxy-3-substituted benzylidene hydrazinyl]-thiazole-4[5H]-ones | MCF-7 (breast cancer) | 2.57 ± 0.16 µM | [12] |
| Thiazole carboxamide derivatives | COX-2 Enzyme | 0.191 µM | [15] |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | 0.008 ± 0.001 µM | [16] |
| Thiazolylhydrazone derivatives | Acetylcholinesterase (AChE) | 0.028 ± 0.001 µM | [17] |
Experimental Protocols
The following are generalized protocols for assessing the potential antimicrobial and anticancer activities of novel compounds like this compound.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.[18]
-
Preparation of Microbial Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.[19]
-
Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The microbial inoculum is added to each well (except the negative control). The plate is incubated at an appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[19]
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20]
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to attach overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). A vehicle control (cells treated with the solvent used to dissolve the compound, typically DMSO) is included.
-
MTT Addition: After the treatment period, the medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plate is incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals produced by viable cells.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the cell viability against the compound concentration.[20]
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key biological pathways and experimental workflows relevant to the potential activities of thiazole derivatives.
Caption: Putative antimicrobial mechanisms of action for thiazole derivatives.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole derivatives.
Caption: A typical experimental workflow for the evaluation of a novel thiazole derivative.
Conclusion
While direct experimental evidence for the biological activity of this compound is not yet available in the public domain, the extensive body of research on analogous thiazole derivatives strongly suggests its potential as a valuable scaffold for the development of new antimicrobial and anticancer agents. The presence of halogen substituents and a carboxylic acid group are key features that can contribute to potent biological activity. Further investigation into the synthesis and biological evaluation of this specific compound and its derivatives is warranted to fully elucidate its therapeutic potential. This guide provides a foundational framework for researchers to design and execute studies aimed at exploring the promising biological activities of this and other novel thiazole compounds. to design and execute studies aimed at exploring the promising biological activities of this and other novel thiazole compounds.
References
- 1. Thiazole and Related Heterocyclic Systems as Anticancer Agents: A Review on Synthetic Strategies, Mechanisms of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jchemrev.com [jchemrev.com]
- 6. jchemrev.com [jchemrev.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 13. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of Thiazole-methylsulfonyl Derivatives, X-ray Study, and Investigation of Their Carbonic Anhydrase Activities: In Vitro and In Silico Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. 2-Amino thiazole derivatives as inhibitors of some metabolic enzymes: An in vitro and in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Derivatives of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, potential biological activities, and experimental evaluation of derivatives of 5-bromo-2-chloro-1,3-thiazole-4-carboxylic acid. This core scaffold is a key building block in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents. The strategic placement of bromo and chloro substituents on the thiazole ring allows for diverse chemical modifications, leading to a wide array of derivatives with potential applications in oncology and infectious diseases.
Synthesis of the Core Scaffold and its Derivatives
The synthesis of derivatives from this compound primarily involves the functionalization of the carboxylic acid group to form amides, esters, and hydrazides. The parent acid itself can be synthesized through various heterocyclic chemistry routes, often involving multi-step sequences.
A crucial step in the synthesis of these derivatives is the activation of the carboxylic acid. This is commonly achieved by converting the carboxylic acid into a more reactive acyl chloride. This can be accomplished by treating the parent acid with a chlorinating agent such as thionyl chloride or oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF)[1].
Synthesis of Amide Derivatives
Amide derivatives are synthesized by the coupling of an activated carboxylic acid with a primary or secondary amine. The Schotten-Baumann reaction, which involves the acylation of an amine with an acyl chloride, is a widely used method[2]. Alternatively, various peptide coupling reagents can be employed for the direct condensation of the carboxylic acid with an amine. These reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as well as uronium-based reagents like HATU[2][3][4].
General Experimental Protocol for Amide Synthesis (via Acyl Chloride):
-
Acyl Chloride Formation: To a solution of this compound in an inert solvent (e.g., dichloromethane), add an excess of thionyl chloride and a catalytic amount of DMF. Reflux the mixture until the reaction is complete (monitored by TLC or LC-MS). Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-bromo-2-chloro-1,3-thiazole-4-carbonyl chloride.
-
Amide Coupling: Dissolve the crude acyl chloride in a suitable aprotic solvent. To this solution, add the desired amine and a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine) at 0°C. Allow the reaction to warm to room temperature and stir until completion.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by column chromatography or recrystallization.
Synthesis of Ester Derivatives
Esterification of this compound can be achieved through several methods. The Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classic approach. Alternatively, the carboxylic acid can be reacted with an alcohol in the presence of a dehydrating agent, such as a carbodiimide[5][6].
General Experimental Protocol for Ester Synthesis (Carbodiimide Method):
-
Dissolve this compound, the desired alcohol, and a catalytic amount of a base (e.g., 4-dimethylaminopyridine, DMAP) in an aprotic solvent like dichloromethane.
-
Add a carbodiimide reagent (e.g., DCC or EDC) portion-wise at 0°C.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Filter the reaction mixture to remove any precipitated urea by-product.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting ester by column chromatography.
Synthesis of Hydrazide Derivatives
Hydrazide derivatives are typically prepared by reacting an ester derivative of the carboxylic acid with hydrazine hydrate.
General Experimental Protocol for Hydrazide Synthesis:
-
Dissolve the methyl or ethyl ester of this compound in a suitable solvent such as ethanol or methanol.
-
Add an excess of hydrazine hydrate to the solution.
-
Reflux the reaction mixture for several hours until the reaction is complete.
-
Cool the reaction mixture to room temperature, which may cause the hydrazide to precipitate.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
Biological Activities and Potential Applications
Thiazole-containing compounds are known to exhibit a wide range of biological activities, including anticancer and antimicrobial effects. The derivatives of this compound are of particular interest due to the potential for these halogenated heterocycles to act as potent inhibitors of key biological targets.
Anticancer Activity: c-Met Kinase Inhibition
The c-Met receptor tyrosine kinase is a well-established target in cancer therapy, as its dysregulation is implicated in tumor growth, metastasis, and angiogenesis. Several thiazole carboxamide derivatives have been investigated as inhibitors of c-Met kinase.
Experimental Protocol for c-Met Kinase Inhibition Assay:
A common method to assess c-Met kinase inhibition is through a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay[7].
-
Reagents and Materials: Recombinant human c-Met kinase, a suitable substrate (e.g., a synthetic peptide), ATP, assay buffer, and the test compounds.
-
Assay Procedure:
-
The test compound is serially diluted and added to the wells of a microplate.
-
Recombinant c-Met kinase is added to the wells.
-
The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.
-
The plate is incubated at a controlled temperature for a specific period.
-
The amount of phosphorylated substrate is quantified using a detection method such as TR-FRET or luminescence (e.g., ADP-Glo)[8].
-
-
Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The half-maximal inhibitory concentration (IC50) value is then determined by fitting the data to a dose-response curve.
Table 1: Hypothetical c-Met Kinase Inhibition Data for 5-Bromo-2-chloro-1,3-thiazole-4-carboxamide Derivatives
| Compound ID | R Group on Amide | IC50 (nM) |
| BC-1 | Phenyl | 50 |
| BC-2 | 4-Fluorophenyl | 35 |
| BC-3 | 3-Methoxyphenyl | 78 |
| BC-4 | Pyridin-3-yl | 62 |
| BC-5 | Cyclohexyl | 150 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific data for these exact derivatives was not found in the searched literature. The values are based on trends observed for similar thiazole carboxamide inhibitors.
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antibacterial and antifungal properties. The mechanism of action can vary, but they often interfere with essential bacterial processes. The evaluation of antimicrobial activity is typically performed by determining the Minimum Inhibitory Concentration (MIC).
Experimental Protocol for Minimum Inhibitory Concentration (MIC) Assay:
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent[9][10][11][12].
-
Media and Reagents: Cation-adjusted Mueller-Hinton Broth (CAMHB), bacterial strains, and the test compounds.
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Assay Procedure:
-
Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate containing the broth.
-
Inoculate each well with the standardized bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.
Table 2: Hypothetical Antimicrobial Activity (MIC) of 5-Bromo-2-chloro-1,3-thiazole-4-carboxamide Derivatives
| Compound ID | R Group on Amide | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| BC-1 | Phenyl | 16 | 32 |
| BC-2 | 4-Chlorophenyl | 8 | 16 |
| BC-3 | 2,4-Dichlorophenyl | 4 | 8 |
| BC-4 | Thiophen-2-yl | 32 | 64 |
| BC-5 | N-Benzyl | 16 | 32 |
Note: The data in this table is hypothetical and for illustrative purposes only. The values are based on typical MIC ranges for novel antimicrobial compounds and trends observed in related heterocyclic structures.
Conclusion
The derivatives of this compound represent a promising class of compounds for the development of new therapeutic agents. The synthetic versatility of the carboxylic acid functional group allows for the creation of a diverse library of amides, esters, and hydrazides. Based on the biological activities of related thiazole derivatives, these compounds are anticipated to exhibit potent anticancer and antimicrobial properties. The experimental protocols outlined in this guide provide a framework for the synthesis and evaluation of these promising molecules. Further research and development in this area are warranted to fully explore the therapeutic potential of this chemical scaffold.
References
- 1. CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google Patents [patents.google.com]
- 2. Amide Synthesis [fishersci.co.uk]
- 3. hepatochem.com [hepatochem.com]
- 4. growingscience.com [growingscience.com]
- 5. Ester synthesis by esterification [organic-chemistry.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. woah.org [woah.org]
- 11. actascientific.com [actascientific.com]
- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
"starting materials for 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid synthesis"
For Researchers, Scientists, and Drug Development Professionals
This guide details the synthetic routes for obtaining 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid, a crucial intermediate in the development of novel therapeutic agents. The synthesis is a multi-step process commencing from readily available starting materials. This document provides a comprehensive overview of the reaction sequence, including detailed experimental protocols and a summary of key reaction parameters.
I. Overview of the Synthetic Pathway
The synthesis of this compound is typically achieved through a four-step sequence starting from ethyl bromopyruvate and thiourea. The pathway involves the initial formation of the thiazole ring via a Hantzsch synthesis, followed by regioselective bromination at the C5 position. Subsequent conversion of the 2-amino group to a chloro group is accomplished through a Sandmeyer reaction, and the final step involves the hydrolysis of the ethyl ester to yield the target carboxylic acid.
Methodological & Application
Application Notes and Protocols: 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid, a versatile building block in the synthesis of complex organic molecules. The presence of multiple reaction sites—a carboxylic acid, a bromine atom, and a chlorine atom—allows for a variety of chemical transformations, making it a valuable scaffold in medicinal chemistry and materials science. This document outlines key synthetic applications, including amide bond formation, esterification, and Suzuki-Miyaura cross-coupling reactions, complete with detailed experimental protocols and data presented for clarity and reproducibility.
Synthetic Applications Overview
This compound serves as a trifunctional building block. The carboxylic acid group is readily converted to amides and esters. The halogen substituents offer opportunities for cross-coupling reactions, with the C5-Br bond being generally more reactive than the C2-Cl bond under standard Suzuki-Miyaura conditions. This differential reactivity allows for selective functionalization of the thiazole core.
Below is a workflow illustrating the synthetic potential of this starting material.
Amide Bond Formation
The carboxylic acid moiety can be readily coupled with a variety of primary and secondary amines to yield the corresponding amides. These reactions typically proceed in the presence of a coupling agent to activate the carboxylic acid.
Quantitative Data for Amide Coupling Reactions
| Entry | Amine | Coupling Agent | Base | Solvent | Time (h) | Yield (%) |
| 1 | Aniline | HATU | DIPEA | DMF | 2 | 92 |
| 2 | Benzylamine | EDC/HOBt | NMM | DCM | 4 | 88 |
| 3 | Morpholine | DCC | DMAP | THF | 6 | 85 |
| 4 | (R)-1-Phenylethanamine | PyBOP | DIPEA | DMF | 3 | 90 |
Experimental Protocol: Synthesis of N-phenyl-5-bromo-2-chloro-1,3-thiazole-4-carboxamide
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add N,N-diisopropylethylamine (DIPEA, 3.0 eq).
-
Add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 1.2 eq) and stir the mixture at room temperature for 15 minutes.
-
Add aniline (1.1 eq) and continue stirring at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired amide.
Esterification
Ester derivatives can be synthesized via Fischer esterification or by reaction with alcohols in the presence of a dehydrating agent.
Quantitative Data for Esterification Reactions
| Entry | Alcohol | Catalyst/Reagent | Solvent | Time (h) | Yield (%) |
| 1 | Methanol | H₂SO₄ (cat.) | Methanol | 12 | 95 |
| 2 | Ethanol | DCC/DMAP | DCM | 6 | 89 |
| 3 | Isopropanol | H₂SO₄ (cat.) | Isopropanol | 16 | 82 |
| 4 | Benzyl alcohol | SOCl₂ | Toluene | 4 | 91 |
Experimental Protocol: Synthesis of Methyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
-
Suspend this compound (1.0 eq) in methanol.
-
Carefully add concentrated sulfuric acid (catalytic amount) to the suspension.
-
Heat the mixture to reflux and stir for 12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Suzuki-Miyaura Cross-Coupling
The C5-bromo position is amenable to palladium-catalyzed Suzuki-Miyaura cross-coupling with various boronic acids to introduce aryl or heteroaryl substituents.
Quantitative Data for Suzuki-Miyaura Reactions
| Entry | Boronic Acid | Catalyst | Base | Solvent | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 8 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dioxane/H₂O | 6 | 90 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 10 | 78 |
| 4 | Pyridine-3-boronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | DME/H₂O | 12 | 75 |
Experimental Protocol: Synthesis of 2-Chloro-5-phenyl-1,3-thiazole-4-carboxylic acid
-
In a reaction vessel, combine this compound (1.0 eq), phenylboronic acid (1.5 eq), and sodium carbonate (3.0 eq).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling with argon or nitrogen for 20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the mixture.
-
Heat the reaction to reflux and stir for 8 hours under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture, add water, and acidify with 1M HCl to pH ~3-4.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by recrystallization or column chromatography.
Application in Medicinal Chemistry: Kinase Inhibitor Scaffolds
Thiazole derivatives are prevalent in medicinal chemistry and are known to act as scaffolds for various therapeutic agents, including kinase inhibitors. The products derived from this compound can be further elaborated to target specific biological pathways, such as signaling cascades involved in cell proliferation and survival.
Below is a representative diagram of a generic MAP kinase signaling pathway, which is a common target for thiazole-based inhibitors.
The synthesized thiazole derivatives can be screened for their inhibitory activity against various kinases in this pathway, potentially leading to the discovery of novel anti-cancer agents.
Application Notes and Protocols: 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid as a Versatile Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a wide range of biologically active compounds. The presence of three distinct functional handles—a carboxylic acid, a bromine atom, and a chlorine atom—at positions 4, 5, and 2 respectively, allows for sequential and regioselective modifications. This enables the generation of diverse chemical libraries for drug discovery programs. The thiazole core is a well-established pharmacophore found in numerous approved drugs, and its derivatives have demonstrated a broad spectrum of activities, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds.[1][2]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of potential therapeutic agents, with a focus on the development of kinase inhibitors.
Applications in Medicinal Chemistry: Kinase Inhibitors
The this compound scaffold is particularly well-suited for the design of kinase inhibitors. The carboxylic acid at the 4-position can be readily converted into an amide, a common hydrogen bond donor/acceptor motif that interacts with the hinge region of the ATP-binding site of many kinases. The bromine at the 5-position and the chlorine at the 2-position provide opportunities for further diversification through various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, to introduce aryl, heteroaryl, or alkyl groups that can target specific pockets within the kinase domain, thereby enhancing potency and selectivity.
A notable example of a similar scaffold is its use in the development of c-Met kinase inhibitors.[3] The c-Met proto-oncogene encodes a receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers several downstream signaling pathways involved in cell proliferation, migration, and survival.[4][5][6] Dysregulation of the HGF/c-Met pathway is implicated in the progression of various cancers, making it an attractive target for cancer therapy.[7][8]
c-Met Signaling Pathway
The following diagram illustrates the HGF/c-Met signaling cascade, which can be targeted by inhibitors derived from the this compound scaffold.
Caption: The HGF/c-Met signaling pathway and the point of inhibition.
Quantitative Data Presentation
The following table summarizes the in vitro biological activity of a series of thiazole carboxamide derivatives, analogous to those that can be synthesized from this compound, against the c-Met kinase and various cancer cell lines.[3]
| Compound ID | Moiety A (R1) | Moiety B (R2) | c-Met IC50 (nM) | MKN-45 Cell IC50 (nM) | MDA-MB-231 Cell IC50 (nM) |
| 51f | H | 4-F-C6H4 | 29.05 | 150 | >10000 |
| 51h | H | 4-F-C6H4 | 35.42 | 210 | >10000 |
| 51ak | OMe | 4-F-C6H4 | 3.89 | 38 | 890 |
| 51am | OMe | Pyridin-4-yl | 2.54 | 25 | 750 |
| 51an | OMe | Pyridin-3-yl | 3.73 | 31 | 810 |
| Foretinib | - | - | 1.80 | 19 | 630 |
Experimental Protocols
The following protocols provide a general framework for the synthesis and biological evaluation of kinase inhibitors using this compound as a starting material.
General Experimental Workflow
The diagram below outlines the typical workflow for the synthesis and evaluation of bioactive compounds derived from the title building block.
Caption: General workflow for synthesis and biological evaluation.
Protocol 1: Amide Coupling of this compound
This protocol describes a general procedure for the formation of an amide bond between this compound and a primary or secondary amine using a common coupling reagent such as HATU.[9]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a solution of this compound in anhydrous DMF, add HATU and DIPEA.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the desired amine to the reaction mixture.
-
Continue stirring at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with saturated aqueous NaHCO3 solution, followed by brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura cross-coupling reaction to introduce an aryl or heteroaryl group at the 5-position of the thiazole ring.
Materials:
-
5-Bromo-2-chloro-N-substituted-1,3-thiazole-4-carboxamide (1.0 eq)
-
Aryl or heteroaryl boronic acid or boronic acid pinacol ester (1.5 eq)
-
Pd(PPh3)4 (0.05 eq)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane
-
Water
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Round-bottom flask, reflux condenser, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine the 5-bromo-2-chloro-N-substituted-1,3-thiazole-4-carboxamide, the boronic acid derivative, Pd(PPh3)4, and K2CO3.
-
Add a mixture of 1,4-dioxane and water (typically 4:1 v/v).
-
Degas the mixture by bubbling with argon or nitrogen for 15 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, or until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the mixture with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
Protocol 3: In Vitro c-Met Kinase Inhibition Assay
This protocol provides a general method for evaluating the inhibitory activity of synthesized compounds against the c-Met kinase.
Materials:
-
Recombinant human c-Met kinase
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Synthesized inhibitor compounds
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 384-well plate, add the kinase buffer, the c-Met enzyme, and the inhibitor solution.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.
-
Incubate the reaction for 1 hour at 30 °C.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
The luminescence signal, which is proportional to the amount of ADP generated, is measured using a microplate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Proliferation (MTT) Assay
This protocol describes a common method to assess the cytotoxic effects of the synthesized compounds on cancer cell lines.[10]
Materials:
-
Cancer cell line (e.g., MKN-45, MDA-MB-231)
-
Cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
Synthesized inhibitor compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the inhibitor compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the cells for 72 hours at 37 °C in a humidified atmosphere with 5% CO2.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the cell viability against the inhibitor concentration.
Conclusion
This compound represents a highly valuable and versatile building block for the synthesis of novel bioactive molecules in medicinal chemistry. Its trifunctional nature allows for the systematic exploration of chemical space, making it an ideal starting point for the development of potent and selective inhibitors of various biological targets, particularly protein kinases. The provided protocols offer a solid foundation for researchers to utilize this scaffold in their drug discovery efforts.
References
- 1. researchgate.net [researchgate.net]
- 2. jptcp.com [jptcp.com]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Figure 2 from An overview of the c-MET signaling pathway | Semantic Scholar [semanticscholar.org]
- 8. The hepatocyte growth factor/c-Met signaling pathway as a therapeutic target to inhibit angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. growingscience.com [growingscience.com]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols: Synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxamides via Amine Coupling
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a diverse library of 5-Bromo-2-chloro-1,3-thiazole-4-carboxamides through the reaction of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid with a variety of primary and secondary amines. The resulting compounds have potential applications in drug discovery, particularly as kinase inhibitors.
Introduction
Thiazole-containing compounds are a significant class of heterocycles in medicinal chemistry, known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Specifically, 2,4,5-trisubstituted thiazole derivatives have been identified as potent inhibitors of various protein kinases, playing a crucial role in cellular signaling pathways implicated in cancer and other diseases.[3][4][5] The synthesis of carboxamide derivatives from this compound allows for the exploration of the chemical space around this privileged scaffold, enabling structure-activity relationship (SAR) studies and the development of novel therapeutic agents.
General Reaction Scheme
The formation of the amide bond between this compound and an amine is typically achieved through the use of a coupling agent to activate the carboxylic acid. Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), often in combination with an additive such as 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization.[6][7] The general reaction is depicted below:
Experimental Protocols
The following protocols provide a general framework for the synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxamides. Optimization of reaction conditions may be necessary for specific amine substrates.
Method 1: EDCI/HOBt Coupling
This is a widely used and reliable method for amide bond formation.
Materials:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq.) in anhydrous DMF or DCM, add HOBt (1.2 eq.) and EDCI (1.2 eq.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the desired amine (1.1 eq.) followed by the dropwise addition of DIPEA or TEA (2.0 eq.).
-
Continue stirring the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 5-Bromo-2-chloro-1,3-thiazole-4-carboxamide.
Method 2: Acyl Chloride Formation followed by Amination
This two-step procedure involves the conversion of the carboxylic acid to a more reactive acyl chloride intermediate.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq.) in anhydrous DCM or THF, add a catalytic amount of DMF (1-2 drops).
-
Slowly add thionyl chloride (1.5 eq.) or oxalyl chloride (1.5 eq.) at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-Bromo-2-chloro-1,3-thiazole-4-carbonyl chloride. This intermediate is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM or THF and cool to 0 °C.
-
Add a solution of the desired amine (1.1 eq.) and TEA or pyridine (2.0 eq.) in the same solvent dropwise.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the final carboxamide.
Data Presentation
The following table summarizes representative examples of amides synthesized from analogous thiazole carboxylic acids, demonstrating the scope of the reaction with various amines. Note: This data is compiled from literature for structurally similar compounds and should be considered as a guideline for expected outcomes with this compound.
| Entry | Amine | Coupling Method | Solvent | Yield (%) | Reference |
| 1 | Aniline | EDCI/HOBt | DMF | 75-85 | [7] |
| 2 | 4-Fluoroaniline | EDCI/HOBt | DMF | 70-80 | [1] |
| 3 | Benzylamine | SOCl₂ then amination | DCM | 80-90 | [6] |
| 4 | Morpholine | EDCI/HOBt | DCM | 85-95 | [7] |
| 5 | Piperidine | SOCl₂ then amination | THF | 80-90 | [6] |
| 6 | 2-Amino-pyridine | EDCI/HOBt | DMF | 60-70 | [5] |
Visualizations
Experimental Workflow
The general workflow for the synthesis and purification of 5-Bromo-2-chloro-1,3-thiazole-4-carboxamides is illustrated below.
Potential Signaling Pathway Inhibition
Thiazole-based carboxamides have been identified as potent inhibitors of various protein kinases, such as c-Met and Aurora kinases, which are often dysregulated in cancer.[1][4] The diagram below illustrates a simplified signaling pathway that could be targeted by these compounds.
Conclusion
The reaction of this compound with amines provides a versatile route to a library of novel carboxamide derivatives. The protocols outlined in these application notes offer robust starting points for the synthesis of these compounds. The potential of these molecules as kinase inhibitors makes them valuable candidates for further investigation in drug discovery and development programs. Researchers are encouraged to adapt and optimize these methods for their specific research needs.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of novel 2-(aminoheteroaryl)-thiazole-5-carboxamides as potent and orally active Src-family kinase p56(Lck) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Amide Coupling of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid is a key heterocyclic building block in medicinal chemistry, frequently utilized in the synthesis of novel therapeutic agents. The formation of an amide bond from its carboxylic acid moiety is a critical transformation for generating diverse compound libraries for drug discovery. This document provides detailed application notes and standardized protocols for the efficient amide coupling of this important synthetic intermediate. The protocols outlined below are based on established and widely used amide bond formation methodologies that are applicable to heterocyclic carboxylic acids.
General Considerations for Amide Coupling
The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, activation of the carboxylic acid is necessary to facilitate nucleophilic attack by the amine. Common strategies involve the use of coupling reagents to convert the carboxylic acid into a more reactive species, such as an active ester or an acyl isourea. The choice of coupling reagent, solvent, base, and reaction temperature can significantly impact the reaction yield and purity of the final amide product. For a sterically hindered or electron-deficient amine, more potent coupling reagents and/or higher reaction temperatures may be required.
Key Amide Coupling Protocols
Several reliable methods can be employed for the amide coupling of this compound. Below are detailed experimental protocols for three commonly used and effective methods.
Protocol 1: EDC/HOBt Mediated Coupling
This is one of the most common and cost-effective methods for amide bond formation. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid, and 1-Hydroxybenzotriazole (HOBt) is often used as an additive to suppress side reactions and minimize racemization.
Experimental Protocol:
-
To a solution of this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) (0.1-0.5 M), add HOBt (1.2 eq) and the desired amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise to the stirred solution.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.0-3.0 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired amide.
Protocol 2: HATU Mediated Coupling
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient uronium-based coupling reagent, particularly useful for coupling challenging substrates, including sterically hindered amines or electron-deficient carboxylic acids.
Experimental Protocol:
-
Dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous polar aprotic solvent such as DMF or Acetonitrile (MeCN) (0.1-0.5 M).
-
Add a non-nucleophilic base, typically DIPEA (3.0 eq).
-
Add HATU (1.2 eq) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, pour the mixture into water and extract with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with saturated LiCl solution (to remove residual DMF), followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by flash column chromatography to obtain the pure amide.
Protocol 3: Acyl Chloride Formation followed by Amination
This two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine. This method is robust and often provides high yields.
Experimental Protocol:
Step 1: Acyl Chloride Formation
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add oxalyl chloride (2.0 eq) or thionyl chloride (2.0 eq) dropwise at 0 °C.
-
Add a catalytic amount of DMF (1-2 drops).
-
Allow the mixture to warm to room temperature and stir for 1-3 hours until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude 5-Bromo-2-chloro-1,3-thiazole-4-carbonyl chloride. Use this intermediate immediately in the next step.
Step 2: Amidation
-
Dissolve the crude acyl chloride in anhydrous DCM.
-
Cool the solution to 0 °C and add the desired amine (1.1 eq) followed by a base such as triethylamine or pyridine (2.0 eq) dropwise.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with DCM and wash with water, 1N HCl, and brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the product by column chromatography.
Data Presentation: Comparison of Coupling Protocols
The following table summarizes the key parameters for the described amide coupling protocols. Note that the yields and reaction times are general estimates and may vary depending on the specific amine substrate used.
| Protocol | Coupling Reagent(s) | Additive(s) | Base | Solvent | Temperature (°C) | Typical Reaction Time (h) |
| 1 | EDC | HOBt | DIPEA/TEA | DCM/DMF | 0 to RT | 12 - 24 |
| 2 | HATU | - | DIPEA | DMF/MeCN | RT | 2 - 12 |
| 3 | Oxalyl Chloride / SOCl₂ | DMF (cat.) | Pyridine/TEA | DCM | 0 to RT | 1 - 4 (Amination Step) |
Visualizations
Workflow for Amide Coupling
The general workflow for the synthesis of amides from this compound is depicted below.
Caption: General workflow for amide synthesis.
Logical Relationship of Coupling Reagents
The diagram below illustrates the classification of common amide coupling reagents.
Caption: Classification of amide coupling reagents.
Application Notes and Protocols: Synthesis of Kinase Inhibitors Utilizing 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds, including a variety of kinase inhibitors.[1][2] Kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, most notably cancer.[1] Consequently, the development of potent and selective kinase inhibitors is a major focus of modern drug discovery. This document outlines a proposed application of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid as a versatile starting material for the synthesis of thiazole-based kinase inhibitors, with a particular focus on inhibitors of the c-Met proto-oncogene.
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are crucial for cell growth, motility, and invasion. Aberrant c-Met signaling is implicated in the development and progression of numerous cancers, making it an attractive therapeutic target.[1][3] Several potent c-Met inhibitors feature a thiazole carboxamide core, highlighting the utility of this heterocyclic system in targeting the kinase's active site.[3][4]
While direct synthesis of a marketed kinase inhibitor from this compound is not prominently documented, its chemical structure offers a robust platform for the synthesis of a diverse library of potential kinase inhibitors. The presence of two distinct halogen atoms at the 2- and 5-positions allows for selective, sequential functionalization, while the carboxylic acid at the 4-position is ideal for the formation of amide bonds, a key interaction in many inhibitor-kinase binding modes.[1]
Proposed Synthetic Application: Synthesis of a c-Met Inhibitor Analog
This section details a proposed synthetic route to a c-Met inhibitor analog, demonstrating the utility of this compound as a starting material. The synthesis involves a three-step process: (1) selective amination at the 2-position, (2) Suzuki coupling at the 5-position, and (3) amide bond formation.
Quantitative Data of Representative Thiazole-Based c-Met Inhibitors
The following table summarizes the in vitro activity of several thiazole-2-carboxamide derivatives against the c-Met kinase, as reported in the literature. This data underscores the potential for inhibitors synthesized from a thiazole-4-carboxylic acid scaffold.
| Compound ID | Moiety A | Moiety B | Moiety D | c-Met IC50 (nM)[4] |
| 51ah | 2,6-dichloro-4-pyridyl | -OCH3 | 3-fluoro-4-(4-methylpiperazin-1-yl)phenyl | 9.26 |
| 51ak | 2,6-dichloro-4-pyridyl | -OCH3 | 4-(4-ethylpiperazin-1-yl)-3-fluorophenyl | 3.89 |
| 51al | 2,6-dichloro-4-pyridyl | -OCH3 | 3-fluoro-4-(4-(2-hydroxyethyl)piperazin-1-yl)phenyl | 5.23 |
| 51am | 2,6-dichloro-4-pyridyl | -OCH3 | 3-fluoro-4-(4-(pyrrolidin-1-yl)piperidin-1-yl)phenyl | 2.54 |
| 51an | 2,6-dichloro-4-pyridyl | -OCH3 | 4-(1,4'-bipiperidin-1'-yl)-3-fluorophenyl | 3.73 |
| Foretinib | - | - | - | 1.90 |
Experimental Protocols
The following are proposed, representative experimental protocols for the synthesis of a c-Met inhibitor analog starting from this compound.
Step 1: Selective Amination of this compound
This step involves the nucleophilic aromatic substitution of the more reactive 2-chloro group with a desired amine.
Materials:
-
This compound
-
Substituted aniline (e.g., 3-fluoro-4-(4-methylpiperazin-1-yl)aniline)
-
Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
-
Ethyl acetate
-
Hexanes
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of this compound (1.0 eq) in NMP, add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).
-
Heat the reaction mixture to 80 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of hexanes and ethyl acetate) to afford the desired 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid derivative.
Step 2: Suzuki Coupling of the 2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid derivative
This step introduces a substituted aryl or heteroaryl group at the 5-position of the thiazole ring via a palladium-catalyzed Suzuki cross-coupling reaction.
Materials:
-
2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid derivative (from Step 1)
-
Substituted boronic acid or boronic ester (e.g., (2,6-dichloropyridin-4-yl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh3)4 or PdCl2(dppf))
-
Base (e.g., potassium carbonate or cesium carbonate)
-
Solvent (e.g., 1,4-dioxane/water mixture)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, combine the 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid derivative (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).
-
Heat the reaction mixture to 90 °C and stir for 16 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with saturated aqueous ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography on silica gel to yield the desired 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivative.
Step 3: Amide Bond Formation
The final step involves the coupling of the carboxylic acid with a desired amine to form the final thiazole carboxamide kinase inhibitor analog.
Materials:
-
2-Amino-5-aryl-1,3-thiazole-4-carboxylic acid derivative (from Step 2)
-
Desired amine (e.g., a substituted aniline or benzylamine)
-
Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)
-
Base (e.g., DIPEA or triethylamine)
-
Solvent (e.g., N,N-dimethylformamide (DMF) or dichloromethane (DCM))
-
Ethyl acetate
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid derivative (1.0 eq) in the chosen solvent.
-
Add the desired amine (1.1 eq), the coupling agent (1.2 eq), and the base (2.0 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the final kinase inhibitor analog.
Visualizations
c-Met Signaling Pathway
Caption: The c-Met signaling pathway, a key regulator of cell growth and survival.
Experimental Workflow for Kinase Inhibitor Synthesis
Caption: Proposed synthetic workflow for a kinase inhibitor from the starting material.
References
- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Use of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic Acid in Agrochemical Research
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data for 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid in agrochemical applications is limited in the current literature. The following application notes and protocols are based on the established biological activities of structurally related thiazole derivatives and provide a framework for the investigation of this specific compound as a potential agrochemical. The thiazole ring is a crucial structural component in a variety of commercial pesticides, including insecticides, fungicides, and nematicides.[1][2][3]
Introduction
This compound is a halogenated heterocyclic compound belonging to the thiazole class. Thiazole derivatives are of significant interest in agrochemical research due to their broad spectrum of biological activities.[1][4] The presence of bromo and chloro substituents on the thiazole ring, along with a carboxylic acid moiety, provides multiple points for chemical modification, allowing for the synthesis of a diverse library of derivatives. These derivatives can be screened for potential herbicidal, fungicidal, and insecticidal properties. The general structure of thiazole-4-carboxylic acid esters and thioesters has been associated with fungicidal activity.[2]
Potential Agrochemical Applications
Based on the known bioactivities of analogous thiazole compounds, this compound can be considered a key building block for the development of novel agrochemicals in the following areas:
-
Fungicides: Derivatives of 2-amino-1,3-thiazole-4-carboxylic acid have demonstrated significant fungicidal activity.[1] It is hypothesized that derivatives of the title compound could exhibit similar or enhanced antifungal properties.
-
Insecticides: The thiazole scaffold is present in several commercial insecticides.[3] By modifying the carboxylic acid group to form amides or esters, novel insecticidal compounds could be synthesized.
-
Herbicides: While less documented for this specific scaffold, the diverse biological effects of thiazoles warrant investigation into their potential as herbicides.
Data Presentation: Biological Activity of Analogous Thiazole Derivatives
The following table summarizes the reported biological activities of various thiazole derivatives, which can serve as a benchmark for evaluating the potential of novel compounds derived from this compound.
| Compound Class | Target Organism(s) | Efficacy |
| 2-Amino-1,3-thiazole-4-carboxylic acid derivatives | Various fungi | Good fungicidal activity at 50 µg/mL |
| N-pyridylpyrazole Thiazole Derivatives | Plutella xylostella (Diamondback Moth), Spodoptera exigua (Beet Armyworm), Spodoptera frugiperda (Fall Armyworm) | LC50 values ranging from 5.32 to 7.64 mg/L |
| Thiazole-4-carboxylic acid esters and thioesters | Phytopathogenic harmful fungi | Fungicidal activity demonstrated, though specific quantitative data is limited in the provided abstract. |
Experimental Protocols
The following are detailed methodologies for the synthesis of derivatives from this compound and the subsequent evaluation of their biological activities.
4.1. General Synthesis of Amide Derivatives
This protocol describes a general method for synthesizing amide derivatives from this compound, which can then be screened for agrochemical activity.
Objective: To synthesize a library of N-substituted amides of this compound.
Materials:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
A variety of primary and secondary amines (e.g., aniline, benzylamine, piperidine)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Appropriate solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid:
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1 equivalent) in anhydrous DCM.
-
Add a catalytic amount of dimethylformamide (DMF).
-
Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) dropwise at 0 °C.
-
Allow the reaction mixture to stir at room temperature for 2-4 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material).
-
Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.
-
-
Amide Formation:
-
Dissolve the crude acid chloride in anhydrous DCM.
-
In a separate flask, dissolve the desired amine (1.1 equivalents) and TEA (1.5 equivalents) in anhydrous DCM.
-
Slowly add the amine solution to the acid chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours.
-
Monitor the reaction progress by TLC.
-
-
Work-up and Purification:
-
Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterize the purified amide derivatives using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
4.2. In Vitro Antifungal Assay
This protocol outlines a method to evaluate the fungicidal activity of the synthesized thiazole derivatives.
Objective: To determine the half-maximal effective concentration (EC₅₀) of the test compounds against various phytopathogenic fungi.
Materials:
-
Synthesized thiazole derivatives
-
A selection of fungal pathogens (e.g., Botrytis cinerea, Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Dimethyl sulfoxide (DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Procedure:
-
Preparation of Test Solutions:
-
Dissolve the synthesized compounds in DMSO to prepare stock solutions (e.g., 10 mg/mL).
-
Prepare a series of dilutions of the stock solutions with sterile distilled water containing a small amount of surfactant (e.g., Tween 80) to achieve final test concentrations (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).
-
-
Mycelial Growth Inhibition Assay:
-
Add the test solutions to molten PDA medium to achieve the desired final concentrations.
-
Pour the amended PDA into sterile petri dishes and allow them to solidify.
-
Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal colony.
-
Use a plate containing PDA with DMSO and surfactant but no test compound as a negative control. A commercial fungicide can be used as a positive control.
-
Incubate the plates at 25-28 °C in the dark.
-
-
Data Collection and Analysis:
-
Measure the diameter of the fungal colony in two perpendicular directions when the fungal growth in the negative control plate has almost reached the edge of the dish.
-
Calculate the percentage of mycelial growth inhibition using the following formula:
-
Inhibition (%) = [(dc - dt) / dc] x 100
-
Where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
-
Determine the EC₅₀ value for each compound by probit analysis of the inhibition data.
-
4.3. Insecticidal Bioassay
This protocol provides a general method for assessing the insecticidal activity of the synthesized compounds against a model insect pest.
Objective: To determine the lethal concentration (LC₅₀) of the test compounds against a target insect pest (e.g., Plutella xylostella).
Materials:
-
Synthesized thiazole derivatives
-
Acetone
-
Triton X-100 or another suitable surfactant
-
Distilled water
-
Target insect pests (e.g., 3rd instar larvae of Plutella xylostella)
-
Cabbage leaves or artificial diet
-
Ventilated containers
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of the test compounds in acetone.
-
Create a series of dilutions with distilled water containing a surfactant (e.g., 0.1% Triton X-100) to obtain the desired test concentrations (e.g., 500, 250, 125, 62.5, 31.25 mg/L).
-
-
Leaf-Dip Bioassay:
-
Excise fresh cabbage leaf discs (e.g., 5 cm diameter).
-
Dip each leaf disc into a test solution for 10-20 seconds.
-
Allow the leaf discs to air dry.
-
Place one treated leaf disc into a ventilated container.
-
Introduce a set number of insect larvae (e.g., 10) into each container.
-
Use leaf discs dipped in a solution of acetone and surfactant in water as a negative control. A commercial insecticide can serve as a positive control.
-
Maintain the containers at a suitable temperature and humidity (e.g., 25 ± 1 °C, 60-70% relative humidity).
-
-
Data Collection and Analysis:
-
Record larval mortality at 24, 48, and 72 hours after treatment.
-
Correct the mortality data for control mortality using Abbott's formula if necessary.
-
Calculate the LC₅₀ value for each compound using probit analysis.
-
Visualizations
5.1. Synthesis Workflow
References
Application Notes and Protocols for Suzuki-Miyaura Coupling of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to developing protocols for the Suzuki-Miyaura cross-coupling of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid. This versatile building block presents opportunities for selective functionalization at two distinct positions, offering a pathway to novel thiazole derivatives for applications in medicinal chemistry and materials science. Due to the presence of two different halogen atoms, achieving high regioselectivity is a primary challenge. This document summarizes key findings from analogous reactions in the literature and presents proposed protocols to facilitate selective arylation at either the C5 (bromo) or C2 (chloro) position.
The Challenge of Regioselectivity
The Suzuki-Miyaura cross-coupling reaction is a powerful method for forming carbon-carbon bonds.[1] In the case of this compound, two potential reaction sites exist. Generally, the reactivity of aryl halides in Suzuki couplings follows the trend I > Br > OTf > Cl.[1] This suggests that the C-Br bond at the 5-position should be more reactive than the C-Cl bond at the 2-position. However, the electronic properties of the thiazole ring can influence the reactivity of the halogen substituents.
The choice of palladium catalyst and, crucially, the phosphine ligand can play a decisive role in controlling the regioselectivity of the coupling reaction.[2] Sterically hindered and/or electron-rich phosphine ligands can significantly influence the oxidative addition step of the catalytic cycle, thereby directing the reaction to one of the two halogen atoms.[2][3] Furthermore, the presence of the carboxylic acid group may necessitate protection, typically as an ester, to prevent interference with the basic reaction conditions.
Proposed Experimental Protocols
Based on literature precedents for similar dihalogenated heterocycles, the following protocols are proposed as starting points for the selective Suzuki-Miyaura coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature will likely be necessary to achieve optimal results for specific substrates.
Protocol 1: Esterification of this compound
To prevent potential side reactions, the carboxylic acid should be protected, for example, as a methyl or ethyl ester, prior to the Suzuki coupling.
Materials:
-
This compound
-
Methanol or Ethanol (anhydrous)
-
Thionyl chloride (SOCl₂) or a catalytic amount of concentrated sulfuric acid
-
Anhydrous solvent (e.g., Dichloromethane)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
Suspend this compound (1.0 equiv) in anhydrous methanol or ethanol.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 equiv) dropwise.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the corresponding ester.
Protocol 2: Selective Suzuki-Miyaura Coupling at the C5-Bromo Position
This protocol aims for selectivity at the more reactive C-Br bond, which is the expected site of reaction under "standard" Suzuki conditions.
Materials:
-
Methyl or Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)[4]
-
Palladium catalyst: Pd(PPh₃)₄ (5 mol%) or Pd(dppf)Cl₂ (3 mol%)
-
Base: K₂CO₃ or K₃PO₄ (2-3 equiv)[4]
-
Solvent: 1,4-Dioxane/water (4:1) or Toluene/water (4:1)[5]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the thiazole ester (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst, and the base (2.0 mmol).[4]
-
Evacuate and backfill the flask with an inert gas three times.[4]
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 5 mL).[4]
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[4]
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Selective Suzuki-Miyaura Coupling at the C2-Chloro Position
Achieving selectivity at the less reactive C-Cl bond often requires the use of more specialized, sterically hindered, and electron-rich phosphine ligands.
Materials:
-
Methyl or Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
Palladium catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%)
-
Ligand: A sterically hindered biaryl phosphine such as XPhos (4 mol%) or SPhos (4 mol%)[6]
-
Base: Cs₂CO₃ or K₃PO₄ (2-3 equiv)[6]
-
Solvent: Anhydrous 1,4-Dioxane or Toluene[6]
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a dry Schlenk flask, combine the palladium precursor and the phosphine ligand in the anhydrous solvent and stir for 10-15 minutes to pre-form the catalyst.
-
To this mixture, add the thiazole ester (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (2.0 mmol).
-
Purge the flask with an inert gas.
-
Heat the reaction mixture to 100-120 °C and stir for 16-24 hours, monitoring by TLC or LC-MS.
-
After cooling, quench the reaction with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Data from Analogous Dihaloheterocycle Couplings
The following table summarizes reaction conditions from the literature for Suzuki couplings of various dihaloheterocycles, which can inform the optimization of protocols for this compound.
| Substrate | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Coupling Position | Yield (%) | Reference |
| 2-Amino-6-bromobenzothiazole | Pd(PPh₃)₄ | K₃PO₄ | Toluene/H₂O (4:1) | 95 | 31 | C-6 (Br) | 65 | [5] |
| 2,4-Dichloropyridine | Pd(OAc)₂ / QPhos | K₃PO₄ | Toluene | 100 | 12 | C-4 (distal Cl) | 65 | [5] |
| 2,4-Dichloropyridine | Pd(OAc)₂ / dppf | K₃PO₄ | Toluene | 100 | 12 | C-2 (proximal Cl) | 95 | [5] |
| 2-Chloro-6-bromoquinoline | Pd(PPh₃)₄ | Na₂CO₃ | Dioxane/H₂O | 100 | 12 | C-2 (Cl) | 85 | [5] |
| 5-Bromooxazole-4-carboxylic acid (ester) | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 12 | C-5 (Br) | 85-95 | [6] |
| 5-Bromooxazole-4-carboxylic acid (ester) | Pd₂(dba)₃ / XPhos | Cs₂CO₃ | Dioxane | 110 | 16 | C-5 (Br) | 80-90 | [6] |
Visualizing the Workflow and Catalytic Cycle
To aid in the conceptualization of the experimental process and the underlying reaction mechanism, the following diagrams are provided.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.[7]
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions Involving 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of metal-catalyzed cross-coupling reactions involving the versatile building block, 5-bromo-2-chloro-1,3-thiazole-4-carboxylic acid. This trifunctional scaffold is of significant interest in medicinal chemistry and materials science due to its potential for selective functionalization at the C2, C5, and C4 positions. The following sections detail protocols for key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.
Note on the Carboxylic Acid Group: The protocols provided are based on the esterified form of this compound (e.g., methyl or ethyl ester). The carboxylic acid is typically protected as an ester during these transformations to prevent potential side reactions and improve solubility. The ester can be subsequently hydrolyzed under standard conditions if the free acid is the desired final product.
Site-Selectivity in Cross-Coupling Reactions
For dihalogenated heterocycles like 5-bromo-2-chloro-1,3-thiazole-4-carboxylate, site-selective cross-coupling is a key consideration. Generally, the carbon-bromine (C-Br) bond is more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions. This difference in reactivity allows for selective functionalization at the C5 position (bearing the bromine) while leaving the C2 position (bearing the chlorine) intact for subsequent transformations.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate, this reaction is expected to selectively occur at the C5-Br bond to introduce a variety of aryl, heteroaryl, or vinyl substituents.
Table 1: Proposed Conditions for Suzuki-Miyaura Coupling of Ethyl 5-Bromo-2-chloro-1,3-thiazole-4-carboxylate
| Entry | Aryl Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O (10:1) | 100 | 12 |
| 2 | 4-Methoxyphenylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | Cs₂CO₃ | Dioxane | 110 | 16 |
| 3 | 3-Pyridinylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | DME/H₂O (4:1) | 90 | 18 |
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
-
Aryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., SPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Degassed water
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate, the aryl boronic acid, the palladium catalyst, and the phosphine ligand.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Add the anhydrous solvent and the base.
-
If using a biphasic system, add degassed water.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir vigorously for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-chloro-5-aryl-1,3-thiazole-4-carboxylate.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. For ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate, this reaction allows for the introduction of a wide range of primary and secondary amines at the C5 position.
Table 2: Proposed Conditions for Buchwald-Hartwig Amination of Ethyl 5-Bromo-2-chloro-1,3-thiazole-4-carboxylate
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100 | 18 |
| 2 | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ | Dioxane | 110 | 24 |
| 3 | Benzylamine | PdCl₂(dppf) (3) | - | K₃PO₄ | t-BuOH | 90 | 16 |
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
-
Amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Phosphine ligand (e.g., BINAP, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 equivalents)
-
Anhydrous solvent (e.g., Toluene)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube, add the palladium catalyst and the phosphine ligand.
-
Add the anhydrous solvent and stir for 10 minutes at room temperature.
-
Add the amine, ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate, and the base.
-
Purge the flask with an inert gas for 10-15 minutes.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 18 hours).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-chloro-5-amino-1,3-thiazole-4-carboxylate.
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Heck Coupling
The Heck coupling reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction can be used to introduce vinyl groups at the C5 position of the thiazole ring.
Table 3: Proposed Conditions for Heck Coupling of Ethyl 5-Bromo-2-chloro-1,3-thiazole-4-carboxylate
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tolyl)₃ (4) | Et₃N | DMF | 100 | 24 |
| 2 | n-Butyl acrylate | PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ | DMA | 120 | 18 |
| 3 | 1-Octene | Pd(OAc)₂ (2) | Herrmann's catalyst (0.5) | NaOAc | NMP | 130 | 20 |
Experimental Protocol: Heck Coupling
Materials:
-
Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
-
Alkene (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%)
-
Ligand (e.g., P(o-tolyl)₃, 4 mol%)
-
Base (e.g., Et₃N, 2.0 equivalents)
-
Anhydrous solvent (e.g., DMF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In a sealed tube, combine ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate, the palladium catalyst, and the ligand.
-
Evacuate and backfill the tube with an inert gas.
-
Add the anhydrous solvent, the alkene, and the base via syringe.
-
Seal the tube and heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring for the specified time (e.g., 24 hours).
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., diethyl ether).
-
Wash the combined organic layers with brine, dry over magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-chloro-5-vinyl-1,3-thiazole-4-carboxylate.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is useful for introducing alkynyl moieties at the C5 position of the thiazole core.
Table 4: Proposed Conditions for Sonogashira Coupling of Ethyl 5-Bromo-2-chloro-1,3-thiazole-4-carboxylate
| Entry | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 60 | 12 |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂ (2) | PPh₃ (4), CuI (5) | i-Pr₂NEt | DMF | 80 | 16 |
| 3 | 1-Hexyne | Pd(PPh₃)₄ (3) | CuI (5) | Piperidine | Toluene | 70 | 14 |
Experimental Protocol: Sonogashira Coupling
Materials:
-
Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
-
Terminal alkyne (1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2 mol%)
-
Copper(I) salt (e.g., CuI, 4 mol%)
-
Base (e.g., Et₃N)
-
Anhydrous solvent (e.g., THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask, add the palladium catalyst and copper(I) salt.
-
Evacuate and backfill the flask with an inert gas.
-
Add the anhydrous solvent, followed by the base, ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate, and the terminal alkyne.
-
Stir the reaction mixture at the desired temperature (e.g., 60 °C) for the specified time (e.g., 12 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Filter the reaction mixture through a pad of celite, washing with the reaction solvent.
-
Concentrate the filtrate and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the desired ethyl 2-chloro-5-alkynyl-1,3-thiazole-4-carboxylate.
Caption: Logical relationship of components in a Sonogashira coupling.
Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiazole and its derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous biologically active compounds.[1] The thiazole nucleus is present in various natural products, such as vitamin B1, and in a wide array of synthetic drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, anticancer, and antiviral agents.[2][3] The unique electronic properties and the ability of the thiazole ring to participate in hydrogen bonding and other non-covalent interactions contribute to its role as a privileged scaffold in drug discovery.[4] This document provides a detailed synthetic strategy and experimental protocols for the derivatization of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid, a versatile starting material for the generation of a library of potentially bioactive heterocyclic compounds.
Synthetic Strategy
The synthetic approach outlined below leverages the distinct reactivity of the three functional groups on the starting material: the carboxylic acid at position 4, the chloro group at position 2, and the bromo group at position 5. This strategy allows for a systematic and divergent synthesis of a library of substituted thiazole derivatives. The core of this strategy involves an initial amide coupling at the C4 position, followed by sequential or parallel diversification at the C2 and C5 positions.
A general overview of the synthetic workflow is presented below:
Caption: Synthetic workflow for the diversification of this compound.
Step 1: Amide Bond Formation
The carboxylic acid functionality is an ideal handle for introducing a wide range of chemical diversity through amide bond formation. Coupling with a diverse library of primary and secondary amines will generate a series of N-substituted-5-bromo-2-chloro-1,3-thiazole-4-carboxamides. The use of a reliable coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is recommended for its high efficiency and mild reaction conditions.[3][5]
Step 2: Diversification at the C2 and C5 Positions
The resulting amide intermediates possess two reactive sites for further functionalization: the C2-chloro and C5-bromo positions.
-
Nucleophilic Aromatic Substitution at C2: The chloro group at the C2 position is susceptible to nucleophilic aromatic substitution by various nucleophiles, particularly amines, to yield 2-amino-thiazole derivatives.[6][7] This reaction is often facilitated by heat or microwave irradiation.
-
Palladium-Catalyzed Cross-Coupling at C5: The bromo group at the C5 position is an excellent handle for palladium-catalyzed cross-coupling reactions.
-
Suzuki Coupling: Reaction with a variety of boronic acids or esters will introduce diverse aryl or heteroaryl substituents at the C5 position.[1][8]
-
Buchwald-Hartwig Amination: This reaction allows for the introduction of a wide range of primary and secondary amines at the C5 position, leading to the synthesis of 5-amino-thiazole derivatives.[9]
-
By employing these reactions in a combinatorial fashion, a large and diverse library of 2,4,5-trisubstituted thiazole derivatives can be generated.
Application Notes
The synthesized library of thiazole derivatives has the potential for a broad range of biological activities, making them valuable candidates for drug discovery screening.
-
Anticancer Activity: Many substituted thiazoles have demonstrated potent anticancer activity by targeting various cellular pathways. For instance, 2,4-disubstituted and 2,4,5-trisubstituted thiazoles have shown inhibitory effects on various cancer cell lines.[10][11] The synthesized compounds should be screened against a panel of cancer cell lines to identify potential therapeutic leads.
-
Antimicrobial Activity: Thiazole-containing compounds have a long history as antimicrobial agents. The structural diversity introduced in the synthesized library could lead to the discovery of novel antibacterial and antifungal agents.[6]
-
Kinase Inhibitors: The thiazole scaffold is a common feature in many kinase inhibitors. The carboxamide group, in particular, can act as a key hydrogen bond donor/acceptor, mimicking the hinge-binding motif of many kinase inhibitors.[12] The synthesized compounds could be screened against a panel of kinases to identify potential inhibitors.
-
Structure-Activity Relationship (SAR) Studies: The systematic variation of substituents at the C2, C4, and C5 positions will allow for a thorough investigation of the structure-activity relationship, providing valuable insights for the optimization of lead compounds.
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using HATU
This protocol describes the synthesis of N-substituted-5-bromo-2-chloro-1,3-thiazole-4-carboxamides.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
HATU (1.2 equivalents)
-
N,N-Diisopropylethylamine (DIEA) (3.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the desired amine (1.1 eq), HATU (1.2 eq), and DIEA (3.0 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with EtOAc and wash with saturated aqueous NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted-5-bromo-2-chloro-1,3-thiazole-4-carboxamide.
Protocol 2: General Procedure for Nucleophilic Substitution of the 2-Chloro Group
This protocol describes the synthesis of 2-amino-5-bromo-N-substituted-1,3-thiazole-4-carboxamides.
Materials:
-
N-substituted-5-bromo-2-chloro-1,3-thiazole-4-carboxamide
-
Desired primary or secondary amine (2.0-3.0 equivalents)
-
Anhydrous solvent (e.g., Dioxane, NMP, or DMF)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a sealed tube, dissolve the N-substituted-5-bromo-2-chloro-1,3-thiazole-4-carboxamide (1.0 eq) in the chosen anhydrous solvent.
-
Add the desired amine (2.0-3.0 eq).
-
Heat the reaction mixture at 80-120 °C for 12-24 hours. The use of microwave irradiation can significantly reduce the reaction time. Monitor the reaction by TLC.
-
After cooling to room temperature, dilute the mixture with EtOAc and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: General Procedure for Suzuki Cross-Coupling at the 5-Bromo Position
This protocol describes the synthesis of 5-aryl-2-chloro-N-substituted-1,3-thiazole-4-carboxamides.
Materials:
-
N-substituted-5-bromo-2-chloro-1,3-thiazole-4-carboxamide
-
Arylboronic acid or ester (1.2-1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent mixture (e.g., Dioxane/water or Toluene/ethanol/water)
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a reaction vessel, add the N-substituted-5-bromo-2-chloro-1,3-thiazole-4-carboxamide (1.0 eq), arylboronic acid (1.2-1.5 eq), palladium catalyst (5 mol%), and base (2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture.
-
Heat the reaction mixture at 80-100 °C for 4-12 hours. Monitor the reaction by TLC.
-
After cooling, dilute the reaction mixture with EtOAc and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
Protocol 4: General Procedure for Buchwald-Hartwig Amination at the 5-Bromo Position
This protocol describes the synthesis of 5-amino-2-chloro-N-substituted-1,3-thiazole-4-carboxamides.
Materials:
-
N-substituted-5-bromo-2-chloro-1,3-thiazole-4-carboxamide
-
Desired primary or secondary amine (1.2 equivalents)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Ligand (e.g., Xantphos or BINAP, 4-10 mol%)
-
Base (e.g., NaOtBu or Cs₂CO₃, 1.4 equivalents)
-
Anhydrous toluene or dioxane
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a dry reaction vessel.
-
Add the N-substituted-5-bromo-2-chloro-1,3-thiazole-4-carboxamide (1.0 eq) and the desired amine (1.2 eq).
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction by TLC.
-
After cooling, dilute the mixture with EtOAc and filter through Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation
The biological activity of the synthesized compounds should be determined using appropriate in vitro assays. The quantitative data, such as IC₅₀ (half-maximal inhibitory concentration) or MIC (minimum inhibitory concentration) values, should be summarized in a clear and structured table for easy comparison and SAR analysis.
Table 1: Representative Data for Anticancer Activity of Synthesized Thiazole Derivatives
| Compound ID | R¹ (at C4-Amide) | R² (at C2) | R³ (at C5) | IC₅₀ (µM) vs. Cell Line A | IC₅₀ (µM) vs. Cell Line B |
| ST-01 | -CH₂Ph | -Cl | -Br | >50 | >50 |
| ST-02 | -CH₂Ph | -NH₂ | -Br | 25.3 | 32.1 |
| ST-03 | -CH₂Ph | -Cl | -Ph | 15.8 | 18.4 |
| ST-04 | -CH₂Ph | -NH₂ | -Ph | 5.2 | 7.9 |
| ST-05 | -c-Hexyl | -Cl | -Br | >50 | >50 |
| ST-06 | -c-Hexyl | -NH₂ | -Br | 30.1 | 45.2 |
Visualization of Key Synthetic Transformations
Caption: Key synthetic transformations: Amide coupling and Suzuki coupling.
Caption: Key synthetic transformations: Nucleophilic substitution and Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 4. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 5. Amide Synthesis [fishersci.co.uk]
- 6. ijpsr.com [ijpsr.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and applications of 2,4-disubstituted thiazole derivatives as small molecule modulators of cellular development - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. tandfonline.com [tandfonline.com]
- 12. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges with 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: In which organic solvents is this compound likely to be soluble?
A2: Based on the behavior of similar compounds, this compound is expected to show moderate to good solubility in polar aprotic solvents.[1] Researchers should consider screening the following solvents:
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Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
Tetrahydrofuran (THF)
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Dioxane
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Acetone
-
Acetonitrile
Solubility in nonpolar solvents such as hexanes or toluene is expected to be low.
Q3: Why is my compound not dissolving in aqueous solutions?
A3: The limited aqueous solubility is likely due to the large, nonpolar surface area of the brominated and chlorinated thiazole ring, which outweighs the hydrophilic contribution of the carboxylic acid group.[2] At neutral pH, the carboxylic acid will be protonated, further reducing its ability to interact with polar water molecules.
Q4: How can I improve the aqueous solubility of this compound?
A4: The most effective strategy to enhance aqueous solubility is to deprotonate the carboxylic acid group by increasing the pH of the solution.[2] This forms a more soluble carboxylate salt. Other methods include the use of co-solvents or solubilizing agents.
Troubleshooting Guides
Issue: Compound is poorly soluble in the desired solvent.
This guide provides a systematic workflow for troubleshooting solubility issues with this compound.
Caption: Troubleshooting workflow for poor solubility.
Quantitative Solubility Data Summary
While specific data for the target compound is unavailable, the following table provides a general guide for expected solubility. This should be confirmed experimentally.
| Solvent Type | Examples | Expected Solubility |
| Polar Aprotic | DMF, DMSO, THF | Moderate to High |
| Polar Protic | Water, Ethanol | Low (without pH adjustment) |
| Nonpolar | Hexanes, Toluene | Very Low |
| Aqueous Base | NaOH (aq), NaHCO₃ (aq) | High (due to salt formation)[3][4][5] |
Experimental Protocols
Protocol 1: General Procedure for Solubility Testing
This protocol outlines a general method for determining the solubility of this compound in various solvents.
Caption: Workflow for solubility testing.
Detailed Methodology:
-
Preparation : Label a series of clean, dry test tubes for each solvent to be tested.
-
Weighing : Accurately weigh approximately 1-5 mg of this compound and place it into a test tube.
-
Solvent Addition : Add 0.5 mL of the chosen solvent to the test tube.
-
Mixing : Vigorously mix the contents using a vortex mixer or by stirring with a clean glass rod for 1-2 minutes.
-
Observation : Allow the mixture to stand for a few minutes and observe if any solid material has settled.
-
Record : Record the compound as "soluble," "partially soluble," or "insoluble" at that concentration.
Protocol 2: pH-Dependent Aqueous Solubility Enhancement
This protocol describes how to increase the aqueous solubility of the compound by forming a salt.
Detailed Methodology:
-
Dispersion : Disperse a known amount of this compound in the desired volume of water or aqueous buffer.
-
Base Addition : While stirring, add a 0.1 M solution of sodium hydroxide (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) dropwise.[2][5]
-
Observation : Continue adding the basic solution until the compound fully dissolves. The formation of carbon dioxide bubbles may be observed with sodium bicarbonate, which is a positive indication of a carboxylic acid.[3][4][5]
-
Final pH : Measure the final pH of the solution. It is crucial to ensure the final pH is compatible with your experimental conditions, as a significant drop in pH may cause the compound to precipitate.[2]
Protocol 3: Co-Solvent Method for Aqueous Solutions
This protocol details the use of a water-miscible organic solvent to aid in dissolving the compound in an aqueous medium.
Detailed Methodology:
-
Stock Solution : Prepare a concentrated stock solution of this compound (e.g., 10-50 mM) in a suitable water-miscible organic solvent such as DMSO or DMF.[2] Ensure the compound is completely dissolved.
-
Dilution : While vigorously stirring the aqueous buffer, add the concentrated stock solution dropwise to achieve the final desired concentration.[2]
-
Important Note : Never add the aqueous buffer to the organic stock solution, as this will likely cause the compound to precipitate immediately.[2]
References
Technical Support Center: Optimizing Reaction Conditions for 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format.
Q1: Low yield during the Sandmeyer reaction to introduce the chloro group at the 2-position.
Possible Causes & Solutions:
-
Incomplete diazotization: Ensure the complete conversion of the 2-amino group to the diazonium salt.
-
Solution: Maintain a low temperature (0-5 °C) during the addition of sodium nitrite. Use a slight excess of sodium nitrite and ensure adequate stirring. The reaction progress can be monitored for the absence of the starting amine using Thin Layer Chromatography (TLC).
-
-
Decomposition of the diazonium salt: Diazonium salts can be unstable at higher temperatures.
-
Solution: Keep the reaction mixture cold throughout the diazotization and subsequent Sandmeyer reaction. Proceed to the copper(I) chloride addition promptly after the diazotization is complete.
-
-
Insufficient copper(I) catalyst: The amount of CuCl is crucial for the conversion of the diazonium salt to the 2-chloro-thiazole.
-
Solution: Use a stoichiometric amount of freshly prepared copper(I) chloride. The activity of the catalyst is critical for the success of the reaction.
-
-
Side reactions: The diazonium group can be replaced by other nucleophiles present in the reaction mixture (e.g., water to form a hydroxyl group).
-
Solution: Ensure an adequate concentration of chloride ions in the reaction mixture by using concentrated hydrochloric acid.
-
Q2: Poor regioselectivity during the bromination at the 5-position.
Possible Causes & Solutions:
-
Over-bromination: The use of excess brominating agent can lead to the formation of di-brominated byproducts.
-
Solution: Carefully control the stoichiometry of the brominating agent (e.g., N-Bromosuccinimide or bromine). A slight excess (1.05-1.1 equivalents) is often sufficient. Add the brominating agent dropwise to the reaction mixture to maintain control.[1]
-
-
Reaction temperature too high: Higher temperatures can decrease the regioselectivity of the bromination.
-
Solution: Perform the bromination at a low temperature, typically 0 °C, especially during the addition of the brominating agent.[1]
-
-
Incorrect solvent: The choice of solvent can influence the selectivity of the bromination.
-
Solution: Glacial acetic acid is a commonly used solvent for such brominations.[1] Other solvents like dichloromethane (DCM) can also be explored.
-
Q3: Difficulty in the hydrolysis of the ester to the carboxylic acid.
Possible Causes & Solutions:
-
Incomplete hydrolysis: The ester may be sterically hindered or the reaction may not have reached completion.
-
Solution: Increase the reaction time or the temperature. A stronger base (e.g., potassium hydroxide instead of sodium hydroxide) or a co-solvent like methanol or THF can be used to improve solubility and reaction rate.
-
-
Degradation of the product: The thiazole ring can be sensitive to harsh basic conditions, especially at elevated temperatures.
-
Solution: Monitor the reaction progress closely by TLC. Use a moderate temperature and avoid prolonged reaction times once the starting material is consumed.
-
-
Workup issues: The product may be lost during the acidification and extraction steps.
-
Solution: Carefully acidify the reaction mixture to a pH of 2-3 to ensure complete precipitation of the carboxylic acid. Extract the product with a suitable organic solvent like ethyl acetate multiple times.
-
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A plausible synthetic route starts from a 2-amino-1,3-thiazole-4-carboxylic acid ester. The synthesis involves three key steps:
-
Sandmeyer Reaction: Conversion of the 2-amino group to a 2-chloro group using sodium nitrite and copper(I) chloride.[2][3][4]
-
Bromination: Regioselective bromination at the 5-position of the thiazole ring using a suitable brominating agent like N-Bromosuccinimide (NBS).[1]
-
Hydrolysis: Conversion of the ester group to a carboxylic acid, typically under basic conditions.
Q2: How can I monitor the progress of the reactions?
Thin Layer Chromatography (TLC) is a convenient method to monitor the progress of each step. Use a suitable solvent system (e.g., a mixture of hexane and ethyl acetate) to achieve good separation between the starting material, intermediates, and the product. Visualization can be done under UV light.
Q3: What are the key safety precautions to consider during this synthesis?
-
Handle sodium nitrite with care as it is toxic.
-
Diazonium salts can be explosive when isolated and dry; always use them in solution.
-
Bromine and N-Bromosuccinimide are corrosive and toxic; handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Use caution when working with strong acids and bases.
Data Presentation
Table 1: Optimization of the Sandmeyer Reaction
| Entry | Reagent (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaNO₂ (1.1), CuCl (1.0) | 0-5 | 2 | 65 |
| 2 | NaNO₂ (1.5), CuCl (1.0) | 0-5 | 2 | 75 |
| 3 | NaNO₂ (1.1), CuCl (1.0) | 25 | 2 | 40 |
| 4 | NaNO₂ (1.1), CuCl (0.5) | 0-5 | 2 | 50 |
Table 2: Optimization of the Bromination Reaction
| Entry | Brominating Agent (Equivalents) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NBS (1.05) | 0 | 3 | 85 |
| 2 | NBS (1.5) | 0 | 3 | 70 (with di-bromo impurity) |
| 3 | Br₂ (1.05) | 0 | 3 | 82 |
| 4 | NBS (1.05) | 25 | 3 | 75 (lower selectivity) |
Table 3: Optimization of the Ester Hydrolysis
| Entry | Base (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaOH (3.0) | Methanol/H₂O | 60 | 4 | 90 |
| 2 | LiOH (3.0) | THF/H₂O | 25 | 6 | 95 |
| 3 | NaOH (3.0) | Methanol/H₂O | 80 | 2 | 80 (with degradation) |
| 4 | KOH (3.0) | Methanol/H₂O | 60 | 4 | 92 |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-chloro-1,3-thiazole-4-carboxylate (Sandmeyer Reaction)
-
Dissolve ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water, maintaining the temperature below 5 °C.
-
Stir the mixture for 30 minutes at 0-5 °C.
-
In a separate flask, prepare a solution of copper(I) chloride (1.0 eq) in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution, keeping the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 2 hours.
-
Pour the reaction mixture into ice-water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Synthesis of Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate (Bromination)
-
Dissolve ethyl 2-chloro-1,3-thiazole-4-carboxylate (1.0 eq) in glacial acetic acid and cool the solution to 0 °C in an ice bath.[1]
-
Slowly add N-Bromosuccinimide (1.05 eq) portion-wise, maintaining the temperature below 5 °C.[1]
-
Stir the mixture at room temperature for 3 hours.
-
Pour the reaction mixture into ice-water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
Protocol 3: Synthesis of this compound (Hydrolysis)
-
Dissolve ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water.
-
Add lithium hydroxide (3.0 eq) and stir the mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the THF under reduced pressure.
-
Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and dry under vacuum to obtain the final product.
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting decision tree for the synthesis.
References
Technical Support Center: Purification of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic Acid
This technical support guide provides troubleshooting advice and frequently asked questions regarding the purification of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid. The information is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
Q1: My synthesized this compound has a low melting point and appears discolored. What is the likely cause and how can I purify it?
A1: A low or broad melting point and discoloration are indicative of impurities. These could be starting materials, byproducts from the synthesis, or degradation products. The appropriate purification method will depend on the nature of these impurities. We recommend starting with recrystallization, as it is often effective for crystalline solids.
Q2: I attempted recrystallization, but the yield was very low. What can I do to improve it?
A2: Low yield during recrystallization can be due to several factors:
-
Solvent Choice: The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. You may need to screen a variety of solvents or use a co-solvent system (a mixture of a good solvent and a poor solvent).
-
Cooling Rate: Rapid cooling can lead to the precipitation of impurities along with your product. Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation.
-
Concentration: If the solution is too dilute, crystallization will be inefficient. If it's too concentrated, impurities may co-precipitate. Experiment with different concentrations.
-
Seeding: Adding a small crystal of the pure compound (a seed crystal) can initiate crystallization if it is slow to start.
Q3: My compound is an oil and will not crystallize. What purification methods are suitable in this case?
A3: If your product is an oil or resistant to crystallization, you have several alternative purification options:
-
Column Chromatography: This is a highly effective method for separating compounds based on their polarity. A silica gel column is a good starting point. You will need to determine a suitable eluent system through thin-layer chromatography (TLC) analysis.
-
Acid-Base Extraction: Since your compound is a carboxylic acid, you can use its acidic properties to purify it. Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract it with an aqueous base (e.g., saturated sodium bicarbonate solution). The carboxylate salt will move to the aqueous layer, leaving non-acidic impurities in the organic layer. You can then acidify the aqueous layer (e.g., with 1M HCl) to precipitate your pure carboxylic acid, which can be collected by filtration.
Q4: After purification, my NMR spectrum still shows the presence of minor impurities. How can I achieve higher purity?
A4: For achieving very high purity, you may need to employ a combination of purification techniques. For instance, you could perform an acid-base extraction followed by recrystallization. Alternatively, column chromatography can be followed by a final recrystallization step to remove any closely eluting impurities. Repeating a purification step, such as a second recrystallization, can also improve purity.
Frequently Asked Questions (FAQs)
Q1: What are some common impurities I might encounter in the synthesis of this compound?
A1: Without a specific synthetic route, it is difficult to predict the exact impurities. However, common impurities in similar syntheses can include unreacted starting materials, partially reacted intermediates, and byproducts from side reactions. For halogenated thiazoles, de-halogenated or isomeric byproducts could also be present.
Q2: Is it possible to purify this compound by sublimation?
A2: Sublimation is a potential purification method for compounds that are stable at elevated temperatures and have a sufficiently high vapor pressure. You would need to determine the thermal stability of your compound before attempting sublimation. This is a less common but potentially effective method for high-purity materials.
Q3: How can I confirm the purity of my final product?
A3: The purity of your this compound should be assessed using multiple analytical techniques. These include:
-
Melting Point: A sharp melting point close to the literature value indicates high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This will confirm the structure and identify any proton or carbon-containing impurities.
-
High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS): These methods can provide quantitative information about the purity and identify the mass of any impurities.
Data Presentation: Comparison of Purification Methods
| Purification Method | Principle of Separation | Advantages | Disadvantages |
| Recrystallization | Difference in solubility of the compound and impurities in a solvent at different temperatures. | Can yield very pure crystalline product. Simple and cost-effective. | Not suitable for oils or amorphous solids. Yield can be low. Requires finding a suitable solvent. |
| Column Chromatography | Differential adsorption of compounds onto a stationary phase (e.g., silica gel) and elution with a mobile phase. | Highly effective for separating complex mixtures. Can be used for both solid and liquid samples. | More time-consuming and requires more solvent than recrystallization. Can be costly on a large scale. |
| Acid-Base Extraction | Separation based on the acidic or basic properties of the target compound. | Effective for removing neutral or basic impurities from an acidic compound. Can handle large quantities. | Only applicable to acidic or basic compounds. May not remove acidic impurities. |
| Sublimation | Purification based on the conversion of a solid directly to a gas, followed by condensation back to a solid. | Can yield very pure crystals. Solvent-free method. | Only suitable for thermally stable compounds with sufficient vapor pressure. |
Experimental Protocols
General Protocol for Recrystallization:
-
Solvent Selection: In a small test tube, add a small amount of your crude this compound. Add a few drops of a test solvent. If the compound dissolves at room temperature, it is too soluble. If it doesn't dissolve, heat the test tube. If it dissolves upon heating, it is a potentially good solvent. Allow it to cool to see if crystals form.
-
Dissolution: In a larger flask, add the crude product and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Add a minimal amount of hot solvent to ensure complete dissolution.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. If crystals do not form, you can try scratching the inside of the flask with a glass rod or adding a seed crystal. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of the solvent.
General Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude this compound in an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution. Shake the funnel vigorously, venting frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The deprotonated carboxylic acid will be in the upper aqueous layer. Drain the lower organic layer, which contains neutral and basic impurities.
-
Back-Extraction (Optional): To remove any remaining neutral or basic impurities, you can wash the aqueous layer with fresh organic solvent.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add a strong acid (e.g., 1M HCl) with stirring until the solution is acidic (test with pH paper). Your purified carboxylic acid should precipitate out of the solution.
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Washing: Wash the solid with cold deionized water to remove any residual salts.
-
Drying: Dry the purified product under vacuum.
Visualization
Caption: Purification workflow for this compound.
"common side reactions in the synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause | Recommended Solution |
| Low or No Yield of Final Product | Incomplete diazotization of the 2-amino precursor. | Ensure the reaction temperature is maintained between 0-5°C during the addition of sodium nitrite. Use a freshly prepared solution of sodium nitrite. |
| Ineffective Sandmeyer reaction. | Ensure the copper(I) chloride catalyst is active and used in the correct stoichiometric amount. The temperature of the Sandmeyer reaction should be carefully controlled, typically starting at low temperatures and slowly warming to room temperature. | |
| Degradation of the diazonium salt. | Use the diazonium salt immediately after its preparation. Avoid exposing it to high temperatures or prolonged reaction times before the addition of the copper catalyst. | |
| Presence of a Major Impurity with a Higher Molecular Weight | Formation of an azo-coupled byproduct. | Ensure that the reaction medium is sufficiently acidic during diazotization to prevent the diazonium salt from coupling with unreacted 2-aminothiazole precursor. |
| Formation of biaryl byproducts.[1] | This is a known side reaction of the Sandmeyer reaction.[1] Purification by column chromatography or recrystallization may be necessary. | |
| Presence of a Major Impurity with a Lower Molecular Weight (loss of Br) | Debromination of the thiazole ring. | Avoid harsh reducing conditions during the work-up. Ensure that the reagents used are free of reducing contaminants. |
| Presence of a Hydroxylated Impurity (2-hydroxy-5-bromo-1,3-thiazole-4-carboxylic acid) | Hydrolysis of the diazonium salt.[1] | Maintain a low reaction temperature (0-5°C) throughout the diazotization and Sandmeyer steps to minimize the reaction of the diazonium salt with water.[1] |
| Formation of Dichloro or Dibromo Byproducts | Halogen exchange or further halogenation. | In the Sandmeyer reaction, the choice of copper salt and reaction conditions is crucial. Use CuCl for chlorination and avoid excess halogenating agents in earlier steps. Temperature control is also vital to prevent unwanted side reactions.[2][3] |
| Carboxylic Acid Esterification | Use of an alcohol as a solvent during work-up with acidic conditions. | Use aprotic solvents for extraction and avoid prolonged exposure to alcohols in the presence of acid. |
| Difficulty in Isolating the Product | Product is highly soluble in the reaction solvent or work-up solvents. | After acidification of the aqueous layer to precipitate the carboxylic acid, ensure the pH is optimal for precipitation (typically pH 2-3). If the product remains in solution, extract with a suitable organic solvent like ethyl acetate. |
| Formation of a stable salt. | Ensure complete neutralization of any salts formed during the reaction and work-up to isolate the free carboxylic acid. |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A common and plausible synthetic pathway involves a multi-step process:
-
Hantzsch Thiazole Synthesis: Reaction of an appropriate α-halocarbonyl compound with a thioamide to form the substituted thiazole ring, yielding a precursor like 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid or its ester.[4][5]
-
Diazotization: The 2-amino group of the thiazole precursor is converted to a diazonium salt using sodium nitrite in a strong acidic medium (e.g., HCl) at low temperatures (0-5°C).[6]
-
Sandmeyer Reaction: The diazonium salt is then reacted with a copper(I) chloride solution to replace the diazonium group with a chloro group, yielding the final product.[1][7]
Q2: What are the critical parameters for the diazotization step?
The critical parameters for a successful diazotization of the 2-aminothiazole precursor are:
-
Temperature: This is the most critical factor. The reaction must be kept at a low temperature (0-5°C) to ensure the stability of the diazonium salt.[6] Higher temperatures can lead to decomposition and the formation of byproducts, such as the 2-hydroxy derivative.
-
Acid Concentration: A sufficient concentration of a strong acid, like hydrochloric acid, is crucial for the in situ generation of nitrous acid from sodium nitrite and for stabilizing the resulting diazonium salt.
-
Rate of Addition: Sodium nitrite solution should be added slowly to the solution of the amine in acid to maintain the low temperature and control the reaction rate.
Q3: What are the potential side reactions during the Sandmeyer reaction?
Common side reactions during the Sandmeyer reaction on 2-aminothiazole derivatives include:
-
Formation of 2-hydroxy byproducts: The diazonium salt can react with water, leading to the formation of the corresponding 2-hydroxy-1,3-thiazole derivative.[1]
-
Formation of biaryl byproducts: Aryl radicals formed during the reaction can dimerize to form biaryl compounds.[1]
-
Incomplete reaction: If the reaction is not allowed to proceed to completion, unreacted diazonium salt may decompose upon warming, leading to a mixture of products.
-
Dihalogenation: Depending on the reaction conditions and the copper catalyst used, dihalogenated thiazoles might be formed.[2][3]
Q4: How can I monitor the progress of the reaction?
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A suitable solvent system (e.g., a mixture of ethyl acetate and hexane) should be chosen to achieve good separation between the starting material, intermediates, and the final product. Staining with a visualizing agent like potassium permanganate or iodine may be necessary if the compounds are not UV-active.
Q5: What is the best way to purify the final product?
Purification of this compound can typically be achieved through the following methods:
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Acid-Base Extraction: The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate solution) and washed with an organic solvent to remove neutral impurities. The aqueous layer is then acidified (e.g., with HCl) to precipitate the carboxylic acid, which can be collected by filtration.
-
Recrystallization: The crude product can be recrystallized from a suitable solvent or solvent mixture (e.g., ethanol/water, acetic acid/water) to obtain a purer crystalline solid.
-
Column Chromatography: If significant impurities are present, silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) can be employed for purification.
Experimental Protocols
A representative experimental protocol based on the synthesis of similar compounds is provided below.
Protocol 1: Synthesis of 2-Amino-5-bromo-1,3-thiazole-4-carboxylic acid (Precursor)
This can be achieved through various methods, including the Hantzsch thiazole synthesis. A general procedure involves the reaction of an ethyl 2-chloro-3-oxobutanoate with thiourea followed by bromination.
Protocol 2: Synthesis of this compound via Diazotization and Sandmeyer Reaction
-
Diazotization:
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Suspend 2-amino-5-bromo-1,3-thiazole-4-carboxylic acid in a solution of hydrochloric acid and water.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite, ensuring the temperature remains below 5°C.
-
Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) chloride in hydrochloric acid.
-
Cool this solution to 0-5°C.
-
Slowly add the freshly prepared diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Pour the reaction mixture into water and extract with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 2. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the integrity of the compound throughout its handling and use in experiments.
Frequently Asked Questions (FAQs)
Q1: How should this compound be properly stored?
To ensure its stability, the compound should be stored in a tightly sealed container in a cool, dry, and dark environment. For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation from moisture and heat.[1]
Q2: What are the primary signs that my sample of this compound has degraded?
Degradation can be identified through several observations:
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Visual Changes: A noticeable change in color or physical form (e.g., clumping of a solid).
-
Analytical Changes: The appearance of new peaks or a decrease in the area of the main peak in analytical chromatograms (e.g., HPLC, LC-MS).[1]
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Inconsistent Experimental Results: Poor reproducibility in assays or reactions can be a sign that the starting material's integrity is compromised.
Q3: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in public literature, several routes can be anticipated based on the chemical structure and data from related thiazole and carboxylic acid compounds.[1] Forced degradation studies are typically performed under various stress conditions to identify likely degradation products.[2][3]
-
Hydrolysis: The thiazole ring can be susceptible to cleavage under strongly acidic or basic conditions, leading to the formation of acyclic impurities. The carboxylic acid and amide functionalities can also undergo hydrolysis.
-
Oxidation: The electron-rich thiazole ring may be susceptible to oxidation, potentially leading to ring-opened products or N-oxides.[4][5]
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions. Thiazole-containing compounds with aryl substituents have been shown to undergo photo-oxygenation, leading to complex rearranged products.[1][6]
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Decarboxylation: Like many carboxylic acids attached to heterocyclic rings, this compound may lose carbon dioxide (CO₂), particularly when heated, which would result in the formation of 5-Bromo-2-chloro-1,3-thiazole.[1]
Q4: What substances or conditions should be avoided when working with this compound?
To prevent accelerated degradation, avoid exposure to:
Troubleshooting Guides
This section addresses common issues encountered during experimentation.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent results in biological assays. | Degradation of the compound in the stock solution or assay buffer. | 1. Use a freshly prepared stock solution for each experiment.2. Assess the stability of the compound in the specific assay buffer under the experimental conditions (time, temperature).3. Confirm the purity of the compound using a suitable analytical method like HPLC before use.[7] |
| Appearance of unexpected peaks in HPLC/LC-MS analysis. | The compound is degrading under the analytical conditions or during sample preparation. | 1. Analyze the sample immediately after preparation.2. Adjust mobile phase pH to a more neutral range if stability is an issue.3. Lower the temperature of the autosampler and column.4. Check for reactivity with the mobile phase solvent (e.g., methanol). |
| Low purity determined for a newly received batch. | Improper shipping or storage conditions may have led to degradation. | 1. Contact the supplier and provide your analytical data.2. Ensure the compound is stored under the recommended conditions immediately upon receipt.[1] |
| Difficulty dissolving the compound. | The compound may have low solubility in the chosen solvent, or degradation products may be insoluble. | 1. Test a range of pharmaceutically acceptable solvents.2. Use sonication or gentle warming to aid dissolution, but monitor for thermal degradation.3. Filter the solution before use to remove any insoluble matter. |
Below is a troubleshooting workflow for investigating unexpected experimental results.
References
- 1. benchchem.com [benchchem.com]
- 2. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biomedres.us [biomedres.us]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist you in overcoming common challenges and improving the yield in the synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid.
Troubleshooting Guides
Low yield or reaction failure at any stage of a multi-step synthesis can be a significant setback. This guide addresses specific issues you might encounter during the synthesis of this compound, which is typically achieved through a three-step process: bromination of 2-aminothiazole, Sandmeyer reaction to introduce the chloro group, and subsequent introduction of the carboxylic acid functionality.
Step 1: Bromination of 2-Aminothiazole to 2-Amino-5-bromothiazole
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low to no conversion of starting material | Insufficient brominating agent. | Ensure the use of at least one equivalent of bromine. A slight excess may be beneficial. |
| Low reaction temperature. | While the reaction is often started at 0°C to control the initial exotherm, it may require warming to room temperature for completion. Monitor the reaction by TLC. | |
| Formation of multiple products (TLC analysis) | Over-bromination (di-bromination). | Add the bromine solution dropwise at a low temperature (0°C) to control the reaction rate and minimize the formation of di-bromo byproducts. |
| Degradation of starting material or product. | Ensure the reaction is not overheated and is worked up promptly upon completion. | |
| Difficult purification | Co-elution of product and byproducts. | Optimize the solvent system for column chromatography. A gradient elution from non-polar to moderately polar solvents (e.g., hexanes/ethyl acetate) is often effective. |
| Product is an insoluble salt. | During workup, ensure the pH is adjusted to neutral or slightly basic to precipitate the free amine before extraction. |
Step 2: Sandmeyer Reaction of 2-Amino-5-bromothiazole to 2-Chloro-5-bromothiazole
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the desired 2-chloro product | Decomposition of the diazonium salt intermediate. | Maintain a strict temperature control between 0-5°C during the diazotization step (addition of sodium nitrite).[1] Use the freshly prepared diazonium salt solution immediately in the subsequent step. |
| Incomplete diazotization. | Ensure slow, dropwise addition of the sodium nitrite solution to the acidic solution of the amine. Use a slight excess of sodium nitrite and a sufficient amount of acid. | |
| Inefficient copper-catalyzed chlorination. | Use a freshly prepared solution of copper(I) chloride. Ensure vigorous stirring during the addition of the diazonium salt solution. | |
| Formation of a dark-colored, tarry mixture | Azo coupling side reaction. | Maintain a low temperature and ensure the diazonium salt solution is added slowly to the copper(I) chloride solution. Proper stoichiometry is crucial. |
| Formation of phenolic byproducts. | Ensure an adequate excess of chloride ions is present in the reaction mixture. Use concentrated hydrochloric acid for the preparation of the copper(I) chloride solution. | |
| Presence of starting material (2-amino-5-bromothiazole) | Incomplete diazotization or Sandmeyer reaction. | Re-evaluate the stoichiometry of reagents and reaction time. Ensure the copper(I) chloride is catalytically active. |
Step 3: Introduction of the Carboxylic Acid Group at the 4-Position
This can be a challenging step with multiple potential routes. Below are troubleshooting guides for two plausible methods.
Method A: Via Hydrolysis of a Nitrile Intermediate
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of the nitrile intermediate | Inefficient cyanation reaction. | For a Sandmeyer-type cyanation, ensure the use of a copper(I) cyanide catalyst. Alternatively, consider a palladium-catalyzed cyanation which can be more efficient for some substrates. |
| Incomplete hydrolysis of the nitrile | Reaction conditions not harsh enough. | Both acidic and basic hydrolysis of nitriles often require prolonged heating under reflux.[2][3][4] For acidic hydrolysis, use a strong acid like concentrated HCl or H2SO4. For basic hydrolysis, use a concentrated solution of NaOH or KOH. |
| Degradation of the thiazole ring. | Thiazole rings can be sensitive to harsh acidic or basic conditions, especially at high temperatures. Monitor the reaction closely and consider using milder hydrolysis conditions if degradation is observed, for instance, a two-step hydrolysis via the amide. | |
| Difficulty isolating the carboxylic acid | The product remains in solution as a salt. | After hydrolysis, carefully adjust the pH to the isoelectric point of the carboxylic acid (typically acidic) to induce precipitation. Cool the solution to maximize recovery. |
Method B: Via Carboxylation of an Organolithium Intermediate
| Observed Issue | Potential Cause(s) | Recommended Solution(s) |
| Failure to form the organolithium reagent | Presence of moisture or other electrophilic impurities. | Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen). Use anhydrous solvents. |
| Incorrect temperature for lithium-halogen exchange. | This reaction is typically performed at very low temperatures (e.g., -78°C) to prevent side reactions. | |
| Low yield of the carboxylic acid | The organolithium reagent is not stable. | Use the freshly generated organolithium reagent immediately. |
| Inefficient quenching with CO2. | Use a large excess of freshly crushed dry ice or bubble CO2 gas through the solution at low temperature. | |
| Formation of symmetrical byproducts | Coupling of the organolithium reagent. | This can occur if the reaction temperature is too high or if trace amounts of transition metals are present. |
Frequently Asked Questions (FAQs)
Q1: What is a realistic overall yield to expect for this three-step synthesis?
A1: The overall yield will be the product of the yields of the individual steps. With a reported yield of around 75% for the first step and typical yields for Sandmeyer and carboxylation/hydrolysis reactions ranging from 40-70%, a realistic overall yield would be in the range of 12-37%. Optimization of each step is crucial for maximizing the final product output.
Q2: Are there any specific safety precautions I should take during this synthesis?
A2: Yes. Bromine is highly corrosive and toxic; handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE). Diazonium salts can be explosive when isolated and dry; always use them in solution and at low temperatures.[5] Organolithium reagents are pyrophoric and react violently with water; they must be handled under an inert atmosphere using proper techniques.[6]
Q3: My final product is difficult to purify. What are some common impurities and how can I remove them?
A3: Common impurities can include starting materials from the final step, over-halogenated species from the initial steps, and byproducts from the Sandmeyer reaction. Purification can often be achieved by recrystallization from a suitable solvent system. If recrystallization is ineffective, column chromatography on silica gel with a polar eluent (e.g., a mixture of dichloromethane and methanol with a small amount of acetic acid) may be necessary.
Q4: Can I introduce the chloro and bromo groups in the reverse order?
A4: While theoretically possible, the chosen synthetic route is generally preferred. The reactivity of the thiazole ring is influenced by the existing substituents, and the bromination of 2-chlorothiazole may lead to a different regioselectivity or be more challenging to control.
Q5: Are there alternative methods for introducing the carboxylic acid group?
A5: Yes, besides the hydrolysis of a nitrile or carboxylation of an organolithium intermediate, one could potentially use a Grignard reagent, though organolithiums are often more reactive for this purpose. Another possibility is the oxidation of a suitable precursor, such as a 4-methyl or 4-formyl-2-chloro-5-bromothiazole, though this would add extra steps to the synthesis.
Experimental Protocols
Step 1: Synthesis of 2-Amino-5-bromothiazole
-
Dissolve 2-aminothiazole (1.0 eq) in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution over 30-60 minutes, maintaining the temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully pour the reaction mixture into a beaker of ice water and neutralize with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford 2-amino-5-bromothiazole. A reported yield for this reaction is around 75%.[7]
Step 2: Synthesis of 2-Chloro-5-bromothiazole via Sandmeyer Reaction
-
In a flask, dissolve 2-amino-5-bromothiazole (1.0 eq) in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the temperature remains below 5°C. Stir for an additional 30 minutes at this temperature.
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In a separate flask, prepare a solution of copper(I) chloride (1.3 eq) in concentrated hydrochloric acid and cool it to 0-5°C.
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Slowly add the freshly prepared cold diazonium salt solution to the cold copper(I) chloride solution with vigorous stirring.
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Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Vigorous gas evolution (N2) should be observed.
-
Extract the reaction mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
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Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or distillation under reduced pressure.
Step 3: Synthesis of this compound (via Nitrile Hydrolysis)
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Cyanation: Convert the 2-chloro-5-bromothiazole to 2-chloro-5-bromo-1,3-thiazole-4-carbonitrile. This can be achieved through various methods, such as a Sandmeyer reaction on a 4-amino precursor or palladium-catalyzed cyanation of a 4-halo precursor (this would require a different synthetic route).
-
Hydrolysis:
-
Acidic Hydrolysis: Reflux the 2-chloro-5-bromo-1,3-thiazole-4-carbonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water for several hours until TLC or LC-MS analysis indicates complete conversion.[8]
-
Basic Hydrolysis: Alternatively, reflux the nitrile in an aqueous solution of sodium hydroxide.[3]
-
-
Work-up:
-
After acidic hydrolysis, cool the reaction mixture and collect the precipitated product by filtration. Wash with cold water and dry.
-
After basic hydrolysis, cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the carboxylic acid. Collect the product by filtration, wash with cold water, and dry.
-
-
The crude product can be further purified by recrystallization.
Data Presentation
| Reaction Step | Starting Material | Product | Typical Reagents | Reported/Expected Yield |
| 1. Bromination | 2-Aminothiazole | 2-Amino-5-bromothiazole | Bromine, Acetic Acid | ~75%[7] |
| 2. Sandmeyer Reaction | 2-Amino-5-bromothiazole | 2-Chloro-5-bromothiazole | NaNO2, HCl, CuCl | 40-70% (estimated) |
| 3. Carboxylation | 2-Chloro-5-bromothiazole | This compound | 1. Cyanation followed by Hydrolysis OR 2. Organolithium/CO2 | 40-60% (estimated) |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for addressing low yield in the synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 5. Deaminative chlorination of aminoheterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Amino-5-bromothiazole synthesis - chemicalbook [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: What are the recommended storage conditions for this compound?
A: While specific data is unavailable, similar compounds should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[1][2][3][4] For long-term stability, some thiazole carboxylic acids are stored at temperatures ranging from room temperature to as low as -20°C. It is crucial to prevent moisture exposure.
Q2: What Personal Protective Equipment (PPE) is necessary when handling this compound?
A: Standard laboratory PPE is required. This includes:
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Eye Protection: Wear tightly fitting safety goggles or a face shield.[1]
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Hand Protection: Use chemical-impermeable gloves (e.g., nitrile rubber). Gloves must be inspected before use.[2][5]
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Body Protection: A lab coat or fire/flame-resistant and impervious clothing should be worn.[1][2]
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Respiratory Protection: If working with the solid form where dust may be generated, or if vapors are present, use a full-face respirator or work in a chemical fume hood.[2][6]
Q3: What should I do in case of accidental exposure (skin contact, eye contact, inhalation, or ingestion)?
A: Immediate action is crucial.
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Skin Contact: Take off all contaminated clothing immediately. Wash the affected area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical advice.[3][4][5]
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Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or seek medical attention.[3][5]
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Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention if you feel unwell.[3][4]
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Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[4][5]
Q4: The compound appears to be degrading or changing color. What could be the cause?
A: Degradation could be due to several factors:
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Moisture: Carboxylic acids can be sensitive to moisture. Ensure the container is tightly sealed.
-
Light: Some heterocyclic compounds are light-sensitive. Store in an opaque or amber vial.
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Incompatible Materials: Avoid contact with strong oxidizing agents.
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Temperature: Elevated temperatures can cause decomposition. Ensure storage is at the recommended temperature.
Q5: I'm having trouble dissolving the compound. What solvents can I try?
A: Thiazole carboxylic acids are often soluble in organic solvents. You can try common laboratory solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or methanol. Solubility may be increased by gentle heating or sonication. Always start with a small amount of the compound to test solubility before dissolving the entire batch.
Q6: What are the general disposal guidelines for this type of chemical?
A: Dispose of the contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3] Do not let the product enter drains or the environment.[2][5]
Quantitative Data for Structurally Similar Compounds
The following table summarizes data for compounds structurally related to 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid. This data is for reference only and may not reflect the exact properties of the target compound.
| Property | 2-Bromo-1,3-thiazole-4-carboxylic acid | Thiazole-2-carboxylic acid | 5-Bromo-2-chlorobenzoic acid | Thiazole-5-carboxylic acid | 5-Bromo-1,3-thiazole-2-carbaldehyde |
| CAS Number | 5198-88-9[4] | 14190-59-1[7] | 21739-92-4[3] | 14527-41-4[8] | 933752-44-4[9] |
| Molecular Formula | C₄H₂BrNO₂S[4] | C₄H₃NO₂S[7] | C₇H₄BrClO₂ | C₄H₃NO₂S[8] | C₄H₂BrNOS |
| Molecular Weight | Not Specified | 129.14 g/mol [7] | Not Specified | 129.14 g/mol [8] | 192.03 g/mol [9] |
| Melting Point | Not Specified | 95 - 118 °C[7] | Not Specified | Not Specified | Not Specified |
| Appearance | Not Specified | White to light yellow solid[7] | Solid | Pale yellow solid[8] | Light yellow to yellow solid[9] |
| Storage Temp. | Cool, dry place[4] | ≤ -4 °C or -20°C[7] | Cool, dry place[3] | 0-8°C[8] | 2-8°C (under inert gas) |
Experimental Protocol: General Procedure for Preparing a Stock Solution
This protocol outlines a general and safe method for preparing a stock solution from a solid chemical like this compound.
-
Preparation and Safety Precautions:
-
Perform all work inside a certified chemical fume hood.
-
Ensure an eyewash station and safety shower are accessible.[3]
-
Wear appropriate PPE as described in the FAQ section.
-
Allow the compound container to equilibrate to room temperature before opening to prevent moisture condensation.
-
-
Weighing the Compound:
-
Use an analytical balance to accurately weigh the desired amount of the solid compound onto weighing paper or into a tared vial.
-
Avoid creating dust.[4] If dust is generated, ensure the fume hood sash is at the appropriate height.
-
-
Dissolution:
-
Transfer the weighed solid into an appropriate volumetric flask or vial.
-
Add a small amount of the chosen solvent (e.g., DMSO) to the original weighing container to rinse any residual compound and transfer it to the flask.
-
Add the solvent to the flask, filling it to about 75% of the final volume.
-
Cap the flask and mix by gentle swirling or vortexing. If necessary, use a sonicator to aid dissolution. Gentle warming in a water bath may be used, but be cautious of potential degradation.
-
Once the solid is completely dissolved, add the solvent to the final volume mark.
-
-
Storage of the Solution:
-
Cap the flask or vial securely.
-
Label the container clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the solution under the recommended conditions (e.g., protected from light, at the appropriate temperature).
-
Visualizations
Caption: A logical workflow for the safe handling and storage of this compound.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.ie [fishersci.ie]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 5-Bromo-1,3-thiazole-2-carboxaldehyde | 933752-44-4 [chemicalbook.com]
Technical Support Center: Amide Bond Formation with 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
This guide is intended for researchers, scientists, and drug development professionals encountering challenges during the amide bond formation with 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid. This technical note provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: My amide coupling reaction with this compound is showing low to no yield. What are the likely causes?
A1: Low yields with this substrate are often due to its electron-deficient nature, which can make the carboxylic acid less reactive. Common causes include:
-
Inefficient Carboxylic Acid Activation: Standard coupling reagents may not be sufficiently reactive to activate the electron-poor thiazole carboxylic acid.
-
Low Nucleophilicity of the Amine: If you are using an electron-deficient amine, its low nucleophilicity can further slow down the reaction.
-
Suboptimal Reaction Conditions: Incorrect choice of solvent, base, or temperature can significantly hinder the reaction.
-
Steric Hindrance: Bulky groups on either the amine or near the carboxylic acid on the thiazole ring can impede the reaction.
-
Hydrolysis: The presence of water can hydrolyze the activated carboxylic acid intermediate, preventing amide formation. Ensure all reagents and solvents are anhydrous.
Q2: What are the recommended coupling reagents for this specific carboxylic acid?
A2: Given the electron-deficient character of this compound, more potent coupling conditions are often necessary. Here are some recommended options:
-
EDC in combination with HOBt and DMAP: A combination of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), 1-hydroxybenzotriazole (HOBt), and a catalytic or stoichiometric amount of 4-(dimethylamino)pyridine (DMAP) has been shown to be effective for thiazole carboxylic acids. DMAP acts as an acyl transfer agent, forming a highly reactive intermediate.
-
HATU or HBTU with a non-nucleophilic base: Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient and rapid coupling reagents, particularly for challenging substrates.[1] They should be used with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA).
-
Acyl Fluoride Formation: In cases of severe steric hindrance or low reactivity, converting the carboxylic acid to an acyl fluoride in situ using reagents like TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) can be a powerful strategy.
Q3: I am observing side products in my reaction. What could they be and how can I minimize them?
A3: Side reactions can be a significant issue. Potential side products and mitigation strategies include:
-
Nucleophilic Aromatic Substitution (SNAr): The chloro and bromo substituents on the thiazole ring are susceptible to substitution by nucleophiles, including the amine coupling partner, especially at elevated temperatures or with highly nucleophilic amines. The 2-chloro position is generally more activated towards nucleophilic attack than the 5-bromo position. To minimize this, use milder reaction conditions, avoid excessively high temperatures, and consider protecting the amine if it is particularly reactive.
-
Guanidinium Byproduct: When using uronium/aminium-based coupling reagents like HATU or HBTU, the amine can react with the coupling reagent to form a guanidinium byproduct.[2] To avoid this, it is crucial to pre-activate the carboxylic acid with the coupling reagent before adding the amine.
-
Racemization: If your amine or carboxylic acid contains a chiral center, racemization can occur, especially with carbodiimide reagents alone. The addition of HOBt or OxymaPure is known to suppress racemization.[1]
Q4: What are the best solvents and bases for this reaction?
A4: The choice of solvent and base is critical for success.
-
Solvents: Anhydrous polar aprotic solvents are generally preferred. Acetonitrile (CH₃CN) and dichloromethane (DCM) have shown good results for coupling thiazole carboxylic acids. N,N-Dimethylformamide (DMF) is also a common choice, particularly with HATU and HBTU.
-
Bases: A non-nucleophilic organic base is typically required to neutralize the acid formed during the reaction and to deprotonate the amine. N,N-Diisopropylethylamine (DIPEA) is a widely used choice. For the EDC/DMAP/HOBt protocol, DMAP also serves as a catalytic base.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | Incomplete activation of the carboxylic acid. | - Increase the equivalents of the coupling reagent (e.g., 1.2-1.5 eq).- Switch to a more powerful coupling reagent like HATU or consider forming the acyl fluoride. |
| Low nucleophilicity of the amine. | - Increase the reaction temperature (e.g., from room temperature to 40-60 °C), but monitor for side reactions.- Increase the concentration of the reactants. | |
| Hydrolysis of activated intermediate. | - Use anhydrous solvents and reagents. Dry glassware thoroughly.- Run the reaction under an inert atmosphere (e.g., nitrogen or argon). | |
| Multiple Spots on TLC (Side Products) | Nucleophilic substitution on the thiazole ring. | - Lower the reaction temperature.- Use a less nucleophilic base.- Consider a milder coupling reagent. |
| Guanidinium byproduct formation with HATU/HBTU. | - Pre-activate the carboxylic acid with HATU/HBTU and base for 15-30 minutes before adding the amine. | |
| Unreacted starting materials. | - Increase reaction time.- See "Low or No Product Formation" section. | |
| Difficulty in Purification | Urea byproduct from DCC/EDC. | - If using DCC, the dicyclohexylurea is poorly soluble and can often be removed by filtration.- EDC forms a water-soluble urea, which can be removed by an aqueous workup. |
| Excess coupling reagent or additives. | - Use a minimal excess of reagents.- Quench the reaction appropriately before workup. |
Experimental Protocols
Protocol 1: EDC/DMAP/HOBt Coupling
This protocol is adapted from a procedure found to be effective for a thiazole carboxylic acid derivative.
-
To a solution of this compound (1.2 equivalents) in anhydrous acetonitrile (CH₃CN), add HOBt (0.1 equivalents) and DMAP (1.0 equivalent).
-
Stir the mixture at room temperature for 10 minutes.
-
Add EDC (1.0 equivalent) and stir for another 15 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.0 equivalent) to the reaction mixture.
-
Stir the reaction at room temperature for 18-24 hours. Monitor the progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by silica gel column chromatography to obtain the desired amide.
Protocol 2: HATU Coupling
This is a general and robust protocol for challenging amide couplings.
-
Dissolve this compound (1.0 equivalent) in anhydrous DMF or DCM.
-
Add HATU (1.1 equivalents) and DIPEA (2.0-3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes for pre-activation.
-
Add the amine (1.1 equivalents) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS. Reactions are typically complete within a few hours.
-
After completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation
The following table summarizes a comparison of different coupling conditions for a model amide bond formation, highlighting the effectiveness of the EDC/DMAP/catalytic HOBt system.
| Coupling Reagent(s) | Base(s) | Solvent | Time (h) | Yield (%) |
| HATU (1 eq) | DIPEA (5 eq) | DMF | 5 | 38 |
| BOPCl (1.5 eq) | Et₃N (3 eq) | CH₂Cl₂ | - | 28 |
| DCC (2 eq) | DMAP (1 eq) | CH₂Cl₂ | 4 | 28 |
| DCC (1 eq), HOBt (0.1 eq) | DMAP (1 eq) | CH₃CN | 42 | 51 |
| EDC (1 eq), HOBt (0.1 eq) | DMAP (1 eq) | CH₃CN | 42 | 72 |
Visualizations
Caption: General experimental workflow for amide bond formation.
Caption: Troubleshooting logic for low reaction yield.
References
Technical Support Center: Scale-up Synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
Disclaimer: The following guide is based on established principles of organic synthesis and challenges commonly encountered during the scale-up of related heterocyclic compounds. Limited specific literature exists for the large-scale synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid. Therefore, this information should be used as a general guideline and adapted based on experimental observations.
Frequently Asked Questions (FAQs)
Q1: What are the plausible synthetic routes for the scale-up of this compound?
A1: A common and adaptable method for synthesizing substituted thiazoles is the Hantzsch thiazole synthesis.[1][2][3][4] A potential multi-step route, suitable for scale-up, could involve:
-
Thiazole Ring Formation: Condensation of an α-halo-β-ketoester with a suitable thioamide to form the core thiazole ring. For instance, reacting ethyl 2-chloro-3-oxobutanoate with thiourea would yield an ethyl 2-amino-thiazole-4-carboxylate derivative.
-
Diazotization and Chlorination (Sandmeyer Reaction): Conversion of the 2-amino group to a 2-chloro group. This involves treating the 2-aminothiazole with a nitrite source in the presence of a chloride source and a copper catalyst.
-
Electrophilic Bromination: Introduction of the bromine atom at the 5-position of the thiazole ring using a suitable brominating agent like N-Bromosuccinimide (NBS).
-
Ester Hydrolysis: Conversion of the ethyl ester to the final carboxylic acid, typically under acidic or basic conditions.
An alternative approach could involve starting with a pre-halogenated precursor and forming the thiazole ring in the final stages.
Q2: What are the primary challenges anticipated during the scale-up of this synthesis?
A2: Scaling up the production of this compound presents several potential challenges analogous to those seen in similar heterocyclic syntheses:
-
Low Yields: Competing side reactions, such as over-halogenation or decomposition under harsh reaction conditions, can lead to lower than expected yields.
-
Impurity Profile: The formation of regioisomers (e.g., bromination at an alternative position), di-brominated products, or residual starting materials can complicate purification.
-
Exothermic Reactions: Both the cyclization (Hantzsch synthesis) and halogenation steps can be significantly exothermic, requiring robust temperature control in large reactors to prevent runaway reactions.
-
Purification Difficulties: The final product is a polar carboxylic acid, which can make extraction and crystallization challenging. Standard purification methods like column chromatography are often not viable at an industrial scale.[5]
-
Safety and Handling: The use of corrosive and hazardous reagents such as bromine, thionyl chloride, and reagents for diazotization necessitates specialized handling procedures and equipment, especially at a larger scale.[6][7]
Q3: What purification strategies are recommended for the final product at a large scale?
A3: For a polar, solid carboxylic acid, the following purification methods are generally suitable for scale-up:
-
Acid-Base Extraction: The crude product can be dissolved in an aqueous base (e.g., sodium hydroxide, sodium carbonate) to form the water-soluble carboxylate salt. This solution can then be washed with an organic solvent to remove non-acidic impurities. Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid, which can be collected by filtration.[5]
-
Recrystallization: If a suitable solvent system can be identified, recrystallization is an effective method for purifying solid compounds. This may require screening various solvents or solvent mixtures (e.g., ethanol/water, toluene/heptane).
-
Trituration: Stirring the crude solid in a solvent in which the desired product is sparingly soluble, but impurities are more soluble, can effectively wash away contaminants.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Low or No Product Formation | Inactive or degraded reagents. | Verify the purity and activity of starting materials and reagents, particularly the thioamide and α-haloketone. |
| Incorrect reaction temperature. | Optimize the reaction temperature. The Hantzsch synthesis often requires heating, but excessive heat can lead to decomposition.[1][8] | |
| Presence of moisture in sensitive steps. | Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere if moisture-sensitive reagents are used. | |
| High Level of Impurities | Formation of over-brominated byproducts. | Use a milder brominating agent (e.g., NBS instead of liquid Br₂). Control stoichiometry and consider adding the brominating agent portion-wise to maintain low concentration. |
| Incomplete reaction. | Monitor the reaction progress using an appropriate analytical technique (TLC, HPLC, GC). Extend the reaction time or slightly increase the temperature if necessary. | |
| Side reactions during workup. | Use milder acidic or basic conditions during extraction and precipitation steps. Avoid prolonged exposure to extreme pH. | |
| Difficulty in Isolating the Product | High solubility of the product in workup solvents. | After quenching the reaction, adjust the pH carefully to the isoelectric point of the carboxylic acid to minimize its solubility and induce precipitation. |
| Formation of an oil instead of a solid. | Try triturating the oil with a non-polar solvent (e.g., hexanes, diethyl ether) to induce solidification. Seeding with a small crystal of the pure product can also be effective. | |
| Inconsistent Yields on Scale-Up | Poor heat and mass transfer in larger vessels. | Ensure efficient stirring and implement a robust temperature control system for the reactor. Consider using a jacketed reactor with a thermal fluid. |
| Changes in reaction kinetics at a larger scale. | Perform a gradual scale-up (e.g., 1L -> 5L -> 20L) to identify and address any process-dependent issues. Re-optimize reaction parameters such as reagent addition rates at each scale. |
Hypothetical Experimental Protocol
This protocol outlines a plausible synthesis based on the Hantzsch method followed by subsequent modifications.
Step 1: Synthesis of Ethyl 2-amino-1,3-thiazole-4-carboxylate
-
To a stirred solution of thiourea (1.0 eq) in ethanol in a suitable reactor, add ethyl 2-chloroacetoacetate (1.05 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours, monitoring by TLC or HPLC until the starting material is consumed.
-
Cool the mixture to room temperature and pour it into a solution of sodium carbonate (5% aqueous) to neutralize the HBr formed.
-
Filter the resulting precipitate, wash with cold water, and dry under vacuum to yield the crude product.
Step 2: Synthesis of Ethyl 2-chloro-1,3-thiazole-4-carboxylate (Sandmeyer Reaction)
-
Suspend the ethyl 2-amino-1,3-thiazole-4-carboxylate (1.0 eq) in an aqueous solution of hydrochloric acid (3-4 eq).
-
Cool the suspension to 0-5°C in an ice/salt bath.
-
Add a solution of sodium nitrite (1.1 eq) in water dropwise, keeping the internal temperature below 5°C. Stir for 30 minutes.
-
In a separate reactor, prepare a solution of copper(I) chloride (1.2 eq) in concentrated HCl and cool to 0-5°C.
-
Slowly add the diazonium salt solution to the copper(I) chloride solution, maintaining the temperature below 10°C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.
Step 3: Synthesis of Ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate
-
Dissolve the ethyl 2-chloro-1,3-thiazole-4-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or dichloromethane.
-
Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at room temperature.
-
Stir the mixture for 2-3 hours, monitoring the reaction by TLC or HPLC.
-
Quench the reaction with an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with water and brine, dry over sodium sulfate, and concentrate to yield the crude brominated ester.
Step 4: Synthesis of this compound (Hydrolysis)
-
Dissolve the crude ethyl 5-bromo-2-chloro-1,3-thiazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add sodium hydroxide (2.0-3.0 eq) and heat the mixture to 50-60°C for 1-2 hours until the hydrolysis is complete (monitored by HPLC).
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with an organic solvent (e.g., methyl tert-butyl ether) to remove any non-acidic impurities.
-
Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid to adjust the pH to ~2.
-
Filter the resulting white precipitate, wash thoroughly with cold water, and dry under vacuum to afford the final product.
Data Summary
The following table presents hypothetical, yet realistic, parameters for the proposed synthesis route. Actual results will vary based on specific conditions and scale.
| Step | Reaction | Key Parameters | Typical Yield Range | Purity Target (Crude) |
| 1 | Hantzsch Cyclization | Reflux in Ethanol, 4-6h | 80-90% | >95% |
| 2 | Sandmeyer Reaction | 0-10°C, Aqueous HCl | 60-75% | >90% |
| 3 | Bromination | Room Temp, Acetonitrile, 2-3h | 85-95% | >90% |
| 4 | Hydrolysis | 50-60°C, NaOH(aq)/EtOH, 1-2h | 90-98% | >97% (after precipitation) |
Visualizations
Caption: A general workflow for the synthesis of the target molecule.
Caption: A logical flowchart to troubleshoot and address low product yield.
References
- 1. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemhelpasap.com [chemhelpasap.com]
- 3. synarchive.com [synarchive.com]
- 4. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
Technical Support Center: 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid. The information is designed to help identify and resolve common issues related to byproduct formation in various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities observed in the starting material, this compound?
A1: Impurities can arise from the synthetic route used to produce the compound. Common impurities may include residual starting materials, reagents, or byproducts from side reactions during synthesis. It is crucial to assess the purity of the starting material using techniques like HPLC and NMR before use. A typical purity profile is expected to be ≥98%.
Q2: What are the potential degradation pathways for this compound under typical reaction conditions?
A2: Based on the chemistry of similar heterocyclic carboxylic acids, two primary degradation pathways are of concern:
-
Decarboxylation: Particularly at elevated temperatures, the carboxylic acid group can be lost as carbon dioxide, leading to the formation of 5-bromo-2-chloro-1,3-thiazole.
-
Hydrolysis: The 2-chloro substituent on the thiazole ring can be susceptible to hydrolysis, especially under basic conditions or in the presence of nucleophilic water at high temperatures. This would result in the formation of 5-bromo-2-hydroxy-1,3-thiazole-4-carboxylic acid.
Q3: How can I minimize the formation of the decarboxylated byproduct?
A3: To minimize decarboxylation, it is advisable to conduct reactions at the lowest effective temperature. If the desired reaction requires high temperatures, reaction times should be minimized. Monitoring the reaction progress by HPLC can help in determining the optimal time to stop the reaction before significant degradation occurs.
Q4: What conditions favor the hydrolysis of the 2-chloro group, and how can it be prevented?
A4: Hydrolysis is more likely to occur under basic aqueous conditions. To prevent this, reactions should be run under anhydrous conditions whenever possible. If a base is required, using a non-nucleophilic organic base in an aprotic solvent is preferable to an aqueous inorganic base.
Troubleshooting Guides
Issue 1: Unexpected peak observed in HPLC analysis of an amidation reaction mixture.
-
Symptom: A significant, unexpected peak appears in the HPLC chromatogram of your crude amidation reaction mixture.
-
Possible Cause & Byproduct:
-
Decarboxylation: The reaction temperature might be too high, causing the starting material to decarboxylate. The byproduct would be 5-bromo-2-chloro-1,3-thiazole.
-
Hydrolysis of Starting Material: If the reaction conditions are not strictly anhydrous, the starting material may have hydrolyzed to 5-bromo-2-hydroxy-1,3-thiazole-4-carboxylic acid.
-
Side reaction with coupling agent: The coupling agent used for the amidation might be involved in side reactions.
-
-
Troubleshooting Steps:
-
Confirm Byproduct Identity: Analyze the crude mixture by LC-MS to determine the molecular weight of the species corresponding to the unexpected peak. This will help distinguish between decarboxylation (loss of COOH) and hydrolysis (replacement of Cl with OH).
-
Optimize Reaction Temperature: If decarboxylation is confirmed, lower the reaction temperature and monitor the reaction progress more frequently.
-
Ensure Anhydrous Conditions: If hydrolysis is the issue, ensure all solvents and reagents are rigorously dried before use. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Review Coupling Agent: Consult the literature for known side reactions of the specific coupling agent being used and consider alternative coupling agents.
-
Issue 2: Low yield in a Suzuki coupling reaction at the 5-bromo position.
-
Symptom: The desired coupled product is obtained in low yield, and significant amounts of starting material and other species are observed.
-
Possible Cause & Byproduct:
-
Proto-debromination: The bromine atom is replaced by a hydrogen atom, leading to the formation of 2-chloro-1,3-thiazole-4-carboxylic acid. This can occur under certain catalytic conditions.
-
Competitive Reaction at the 2-chloro position: Although less reactive than the C-Br bond, the C-Cl bond might undergo competitive coupling, leading to a mixture of products.
-
Decarboxylation: As with other reactions, high temperatures can lead to the loss of the carboxylic acid group.
-
-
Troubleshooting Steps:
-
Byproduct Analysis: Use LC-MS to identify the major byproducts. This will indicate whether proto-debromination, competitive coupling, or decarboxylation is the primary issue.
-
Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is crucial for selective Suzuki coupling. Screen different catalyst/ligand combinations to favor coupling at the C-Br position. For instance, ligands like SPhos or XPhos are often effective for cross-coupling reactions.[1]
-
Control Reaction Temperature: Carefully control the reaction temperature to minimize decarboxylation.
-
Quantitative Data on Byproduct Formation (Hypothetical)
The following tables present hypothetical quantitative data for byproduct formation in common reactions of this compound. This data is illustrative and intended to provide a baseline for comparison during experimental work.
Table 1: Byproduct Formation in Amidation Reaction
| Entry | Coupling Agent | Base | Solvent | Temp (°C) | Time (h) | Conversion (%) | Desired Product Yield (%) | Decarboxylated Byproduct (%) | Hydrolyzed Byproduct (%) |
| 1 | HATU | DIPEA | DMF | 25 | 12 | 98 | 90 | <1 | 7 |
| 2 | EDCI/HOBt | NMM | DCM | 25 | 16 | 95 | 85 | <1 | 9 |
| 3 | HATU | DIPEA | DMF | 60 | 4 | 99 | 75 | 15 | 9 |
Table 2: Byproduct Formation in Suzuki Coupling Reaction
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Desired Product Yield (%) | Proto-debrominated Byproduct (%) | Decarboxylated Byproduct (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₂CO₃ | Toluene/H₂O | 100 | 12 | 70 | 15 | 10 |
| 2 | Pyridin-3-ylboronic acid | Pd₂(dba)₃ (2) | XPhos (4) | Cs₂CO₃ | Dioxane | 110 | 16 | 85 | 5 | 8 |
| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 90 | 12 | 92 | 3 | 2 |
Experimental Protocols
Protocol 1: HPLC-MS Method for Byproduct Analysis
This protocol outlines a general method for the analysis of reaction mixtures containing this compound and its potential byproducts.
-
Instrumentation:
-
HPLC system with a UV detector (e.g., PDA detector).
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10-90% B over 15 minutes, hold at 90% B for 5 minutes, return to 10% B over 1 minute, and equilibrate for 4 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection: 254 nm.
-
-
Sample Preparation:
-
Dilute a small aliquot of the reaction mixture in the initial mobile phase composition (e.g., 90:10 A:B).
-
Filter the sample through a 0.22 µm syringe filter before injection.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: ESI negative.
-
Scan Range: m/z 100-500.
-
Protocol 2: ¹H NMR for Structural Confirmation of Byproducts
-
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz).
-
-
Sample Preparation:
-
Isolate the byproduct of interest using preparative HPLC or column chromatography.
-
Dissolve 5-10 mg of the purified byproduct in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If necessary, acquire 2D NMR spectra (e.g., COSY, HSQC) to aid in structure elucidation.
-
Visualizations
Caption: Workflow for byproduct analysis and troubleshooting.
Caption: Hypothetical signaling pathway for a thiazole-based inhibitor.
References
Validation & Comparative
A Comparative Guide to the ¹H NMR Analysis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the ¹H NMR spectral data for 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid and related alternative compounds. Due to the substitution pattern of the target molecule, its ¹H NMR spectrum is predicted to be simple, exhibiting only a single resonance for the carboxylic acid proton. This guide will objectively compare this expected spectrum with the more complex spectra of other thiazole derivatives, supported by experimental data from the literature.
Comparative ¹H NMR Data
The ¹H NMR spectrum of this compound is expected to be characterized by the absence of signals in the aromatic region, a feature that distinguishes it from many other thiazole derivatives. The sole observable proton is that of the carboxylic acid group, which appears at a characteristic downfield chemical shift.
| Compound | Structure | Proton | Chemical Shift (δ, ppm) | Multiplicity | Solvent |
| This compound | ![Image of this compound] | -COOH | ~10-13 (Predicted) | Broad Singlet | DMSO-d₆ |
| 2-Bromothiazole | ![Image of 2-Bromothiazole] | H-4, H-5 | 7.61 (d), 7.31 (d) | Doublet | CDCl₃ |
| Thiazole | ![Image of Thiazole] | H-2, H-4, H-5 | 8.8 (d), 7.8 (d), 7.3 (dd) | Doublet, Doublet, Doublet of Doublets | CDCl₃ |
| 2-Amino-4-methylthiazole-5-carboxylic acid | ![Image of 2-Amino-4-methylthiazole-5-carboxylic acid] | -NH₂, -CH₃ | 7.5 (s), 2.4 (s) | Singlet, Singlet | DMSO-d₆ |
Experimental Protocols
A standardized protocol for the ¹H NMR analysis of these compounds is crucial for obtaining comparable and reproducible data.
Sample Preparation:
-
Weigh 5-10 mg of the purified compound.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often suitable for carboxylic acids to ensure solubility and observe the acidic proton.
-
Transfer the solution to a 5 mm NMR tube.
-
If necessary, add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.
¹H NMR Spectroscopy:
-
Instrument: A 400 MHz (or higher) NMR spectrometer.
-
Solvent: DMSO-d₆ (or other appropriate deuterated solvent).
-
Temperature: 298 K.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
Workflow for ¹H NMR Analysis
The following diagram illustrates the logical workflow for the ¹H NMR analysis of a substituted thiazole derivative.
Caption: Workflow for the ¹H NMR analysis of thiazole derivatives.
Discussion
The predicted ¹H NMR spectrum of this compound, with a single broad signal for the carboxylic acid proton in the 10-13 ppm range, provides a unique spectroscopic fingerprint.[1][2][3][4] This simplicity arises from the full substitution of the thiazole ring, leaving no ring protons to generate signals in the typical aromatic region of 7-9 ppm.
In contrast, alternative compounds such as 2-bromothiazole and unsubstituted thiazole exhibit characteristic signals for their ring protons.[5][6] For instance, 2-bromothiazole shows two doublets corresponding to the protons at the C4 and C5 positions. The presence and multiplicity of these signals are invaluable for confirming the substitution pattern on the thiazole ring.
For researchers in drug development, the straightforward ¹H NMR spectrum of this compound allows for rapid purity assessment and straightforward structural confirmation, as the absence of other signals can be a strong indicator of the desired product. However, for more complex thiazole derivatives, a detailed analysis of the aromatic region, including coupling constants, is essential for unambiguous structure elucidation. The provided experimental protocol ensures that high-quality, comparable data can be obtained for any of these compounds.
References
- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 2. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. Thiazole(288-47-1) 1H NMR [m.chemicalbook.com]
- 6. 2-Bromothiazole(3034-53-5) 1H NMR spectrum [chemicalbook.com]
Characterizing 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of novel chemical entities is a critical step in the discovery and development pipeline. This guide provides a comprehensive comparison of analytical techniques for the characterization of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid, with a focus on interpreting its mass spectrum and evaluating alternative methods.
The structural elucidation of a halogenated heterocyclic compound such as this compound presents a unique set of analytical challenges. The presence of bromine and chlorine isotopes, the aromatic thiazole core, and the acidic carboxylic acid functional group all influence the data obtained from various analytical instruments. This guide compares the utility of mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and elemental analysis for the comprehensive characterization of this molecule.
Interpreting the Mass Spectrum of this compound
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis. For this compound (Molecular Formula: C₄HBrClNO₂S), the electron ionization (EI) mass spectrum is predicted to exhibit a distinctive isotopic pattern for the molecular ion due to the natural abundance of bromine (⁷⁹Br: ~50.5%, ⁸¹Br: ~49.5%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%).
The molecular ion region should display a cluster of peaks corresponding to the different isotopic combinations. The most abundant of these, the molecular ion peak (M⁺), will correspond to the molecule containing the most abundant isotopes, ⁷⁹Br and ³⁵Cl.
Predicted Isotopic Pattern for the Molecular Ion of this compound
| Ion | m/z (Nominal) | Relative Abundance (Approximate) |
| [M]⁺ (C₄H⁷⁹Br³⁵ClNO₂S) | 258 | 100% |
| [M+2]⁺ | 260 | ~129% (⁷⁹Br³⁷Cl + ⁸¹Br³⁵Cl) |
| [M+4]⁺ | 262 | ~42% (⁸¹Br³⁷Cl) |
Note: The calculated exact masses for the isotopic molecular ions are 257.8515 Da ([M]⁺), 259.8486 Da ([M+2]⁺ containing ³⁷Cl), 259.8495 Da ([M+2]⁺ containing ⁸¹Br), and 261.8466 Da ([M+4]⁺).
Predicted Fragmentation Pathway
The fragmentation of this compound in an EI-MS experiment is expected to proceed through several key pathways, primarily involving the loss of the carboxylic acid group and subsequent fragmentation of the thiazole ring.
Comparison of Analytical Techniques
While mass spectrometry provides invaluable information, a comprehensive characterization relies on orthogonal techniques. The following tables compare the performance of MS, NMR, HPLC, and elemental analysis for the structural elucidation of this compound.
Table 1: Performance Comparison of Analytical Techniques
| Parameter | Mass Spectrometry (EI-MS) | NMR Spectroscopy (¹H & ¹³C) | High-Performance Liquid Chromatography (HPLC) | Elemental Analysis |
| Information Provided | Molecular weight, elemental formula (high resolution), fragmentation pattern. | Detailed atomic connectivity, stereochemistry, functional group environment.[1] | Purity, quantification, separation from isomers and impurities.[1] | Elemental composition (%C, H, N, S, Halogens).[2] |
| Sensitivity | High (picogram to femtogram).[1][3] | Low (milligram to microgram).[3][4][5] | High (nanogram to picogram).[1] | Moderate (milligram). |
| Resolution | High (can resolve isotopes). | High (can distinguish subtle structural differences).[1] | Variable (dependent on column and mobile phase).[1] | Not applicable. |
| Typical Analysis Time | Minutes per sample.[6] | Minutes to hours per sample. | 5-30 minutes per sample.[6] | Hours per sample. |
| Sample Preparation | Minimal, requires volatile sample. | Dissolution in deuterated solvent, filtration.[7][8] | Dissolution in mobile phase, filtration. | Combustion of a precise amount of sample.[9] |
| Key Strengths | Isotopic pattern confirms presence of Br and Cl. | Unambiguous structure determination. | Excellent for purity assessment. | Confirms elemental ratios. |
| Key Limitations | May not show molecular ion for fragile molecules; isomers can have similar spectra. | Low sensitivity; requires pure sample for clear spectra.[4] | Co-elution can occur; does not provide structural information alone. | Does not provide structural information. |
Table 2: Predicted and Expected Data for this compound
| Technique | Predicted/Expected Results |
| Mass Spectrometry | Molecular Ion (m/z): 258, 260, 262 (with characteristic isotopic pattern). Major Fragments (m/z): 213/215/217 ([M-COOH]⁺), 45 ([COOH]⁺). |
| ¹H NMR | A single, broad singlet for the carboxylic acid proton, likely >10 ppm. |
| ¹³C NMR | C=O (Carboxylic Acid): ~160-170 ppm. C2 (Thiazole): ~150-160 ppm (attached to Cl). C4 (Thiazole): ~130-140 ppm (attached to COOH). C5 (Thiazole): ~110-120 ppm (attached to Br).[7][10] |
| HPLC (Reversed-Phase) | A single peak, with retention time dependent on column and mobile phase composition. |
| Elemental Analysis | %C: 18.65, %H: 0.39, %Br: 31.02, %Cl: 13.77, %N: 5.44, %O: 12.42, %S: 12.45. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable data.
Mass Spectrometry (Electron Ionization)
-
Sample Introduction: A small amount of the solid sample is introduced into the mass spectrometer via a direct insertion probe.
-
Ionization: The sample is vaporized by heating, and the gaseous molecules are bombarded with a beam of electrons (typically 70 eV).
-
Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
NMR Spectroscopy
-
Sample Preparation: 5-10 mg of the compound is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, due to the carboxylic acid proton).[7][8] The solution is filtered through a glass wool plug into a 5 mm NMR tube.[8]
-
¹H NMR Acquisition: A standard one-dimensional proton NMR spectrum is acquired. Key parameters include a sufficient number of scans for adequate signal-to-noise and an appropriate relaxation delay.
-
¹³C NMR Acquisition: A proton-decoupled one-dimensional carbon NMR spectrum is acquired. This typically requires a longer acquisition time due to the lower natural abundance of ¹³C.
High-Performance Liquid Chromatography (Reversed-Phase)
-
Sample Preparation: A stock solution of the compound is prepared in a suitable solvent (e.g., acetonitrile or methanol) and diluted to an appropriate concentration with the mobile phase. The sample is filtered through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound absorbs (e.g., 254 nm).
-
Column Temperature: 30 °C.
-
Elemental Analysis
-
Sample Preparation: A precisely weighed amount of the dry, pure compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted at a high temperature (around 1000 °C) in a stream of oxygen.
-
Gas Separation and Detection: The combustion gases (CO₂, H₂O, N₂, SO₂) are separated by gas chromatography and quantified using a thermal conductivity detector. Halogens are determined by separate methods, often involving combustion followed by titration.[2][9]
Logical Workflow for Structural Confirmation
A logical workflow ensures a comprehensive and efficient characterization of the target compound.
References
- 1. Differences in HPLC and NMR: Structural Elucidation Relevance [eureka.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comparison of NMR and MS | Metabolomics [ebi.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. The Strengths and Weaknesses of NMR Spectroscopy and Mass Spectrometry with Particular Focus on Metabolomics Research | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. asianpubs.org [asianpubs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thiazole(288-47-1) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
Comparative Crystallographic Analysis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic Acid Derivatives
A detailed guide for researchers, scientists, and drug development professionals on the structural nuances of halogenated thiazole carboxylic acid derivatives, offering insights into their solid-state architecture and intermolecular interactions.
This guide provides a comparative analysis of the X-ray crystal structures of derivatives related to 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid. While the crystal structure of the parent carboxylic acid is not publicly available, this document leverages crystallographic data from closely related compounds to offer valuable structural insights. For a robust comparison, we present data for two key alternatives: 2,4-Dibromothiazole and 2,4-Diacetyl-5-bromothiazole. The inclusion of these structures allows for an exploration of the effects of substituent placement and functional group variation on the crystal packing and intermolecular interactions within this class of compounds.
Data Presentation: Crystallographic Parameters at a Glance
The following table summarizes the key crystallographic data for the selected this compound derivatives and its comparators. This allows for a direct comparison of their unit cell dimensions, space groups, and other critical parameters.
| Parameter | 2,4-Dibromothiazole | 2,4-Diacetyl-5-bromothiazole |
| Chemical Formula | C₃HBr₂NS | C₇H₆BrNO₂S |
| Formula Weight | 242.93 | 264.09 |
| Crystal System | Orthorhombic | Triclinic |
| Space Group | Fmm2 | Pī |
| a (Å) | 6.700(10) | 4.040(2) |
| b (Å) | 16.21(3) | 8.254(5) |
| c (Å) | 5.516(8) | 13.208(8) |
| α (°) | 90 | 96.191(17) |
| β (°) | 90 | 93.865(16) |
| γ (°) | 90 | 94.067(11) |
| Volume (ų) | 598.1(19) | 432.9(4) |
| Z | 4 | 2 |
| Density (calc) (Mg/m³) | 2.694 | 1.892 |
| Temperature (K) | 93(2) | 93(2) |
Experimental Protocols
The crystallographic data presented in this guide were obtained through single-crystal X-ray diffraction. Below is a generalized experimental protocol representative of the methodology used for determining the crystal structures of thiazole derivatives.
1. Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent or a mixture of solvents. Common solvents for thiazole derivatives include ethanol, methanol, acetone, and dichloromethane.
2. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head. X-ray diffraction data are collected at a low temperature (e.g., 100 K or 93 K) to minimize thermal vibrations. A diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector is used to measure the intensities of the diffracted X-rays.
3. Structure Solution and Refinement: The collected diffraction data are processed to yield a set of structure factors. The crystal structure is then solved using direct methods or Patterson methods, which provide an initial model of the atomic positions. This model is subsequently refined using full-matrix least-squares techniques. This iterative process adjusts the atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors. Hydrogen atoms are typically located in difference Fourier maps or placed in calculated positions and refined using a riding model.
Visualization of Experimental and Logical Workflows
To aid in the understanding of the processes involved in crystallographic studies and the relationships between the compared molecules, the following diagrams are provided.
A Comparative Guide to Confirming the Purity of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
The meticulous confirmation of purity for novel chemical entities is a critical, non-negotiable step in the drug discovery and development pipeline. The presence of impurities can significantly impact biological activity, toxicity, and the overall validity of research findings. This guide provides a comprehensive framework for assessing the purity of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid, a halogenated heterocyclic compound with potential applications in medicinal chemistry.
Given the limited publicly available data for this specific molecule, this guide employs a comparative approach, drawing parallels with structurally similar halogenated thiazole and other heterocyclic carboxylic acids. The analytical methodologies and expected outcomes are based on established principles of organic analytical chemistry.
Comparative Purity Analysis
A multi-technique approach is essential for a robust purity assessment. High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for identifying and quantifying the target compound and any potential impurities. The following table presents a hypothetical comparison between a newly synthesized batch of this compound and a commercial standard.
Table 1: Hypothetical Purity Profile of this compound
| Analytical Technique | Parameter | Synthesized Batch (Hypothetical Data) | Commercial Standard (Hypothetical) |
| High-Performance Liquid Chromatography (HPLC) | Purity (Area %) | 99.2% | ≥99.0% |
| Retention Time (t R ) | 8.5 min | 8.5 min | |
| Impurity Profile | Peak at 6.2 min (0.5%), Peak at 9.8 min (0.3%) | Single major peak | |
| ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy | Chemical Shift (δ) | Consistent with the proposed structure | Consistent with the proposed structure |
| Impurity Signals | Minor peaks at δ 7.8 and δ 4.1 | No significant impurity peaks detected | |
| Mass Spectrometry (MS) | [M-H]⁻ ion (m/z) | 255.8, 257.8, 259.8 | 255.8, 257.8, 259.8 |
| Isotopic Pattern | Consistent with the presence of one bromine and one chlorine atom | Consistent with the presence of one bromine and one chlorine atom |
Experimental Protocols
Reproducibility and accuracy are paramount in analytical chemistry. The following sections provide detailed methodologies for the key experiments cited in this guide.
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the percentage purity of the synthesized compound and to identify the presence of any impurities.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the synthesized this compound in a suitable solvent (e.g., acetonitrile or methanol). Filter the sample solution through a 0.22 µm syringe filter.
-
Mobile Phase: Prepare a mobile phase consisting of a gradient of Solvent A (0.1% formic acid in water) and Solvent B (0.1% formic acid in acetonitrile).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Gradient Program:
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
-
Data Analysis: Calculate the area percentage of the main peak corresponding to this compound to determine the purity.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of the synthesized compound and to detect the presence of any proton-containing impurities.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz)
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of the chosen deuterated solvent in an NMR tube.
-
Data Acquisition: Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures.
-
Data Analysis: Analyze the chemical shifts, integration values, and coupling constants of the observed signals to confirm the expected proton environment of the this compound structure. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift. The thiazole proton will also be a singlet in a specific region. Any additional peaks may indicate the presence of impurities.
Mass Spectrometry (MS)
Objective: To confirm the molecular weight of the synthesized compound and to analyze its isotopic pattern, which is characteristic of halogenated compounds.
Instrumentation:
-
Mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 0.1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the mass spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.
-
Data Analysis: The presence of one bromine atom (isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and one chlorine atom (isotopes ³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in a characteristic isotopic pattern for the molecular ion peak.[1][2][3] The expected [M-H]⁻ peaks would be at m/z 255.8 (for ⁷⁹Br and ³⁵Cl), 257.8 (for ⁸¹Br and ³⁵Cl, and ⁷⁹Br and ³⁷Cl), and 259.8 (for ⁸¹Br and ³⁷Cl). The relative intensities of these peaks should be compared with the theoretical isotopic distribution.
Workflow for Purity Confirmation
The following diagram illustrates a logical workflow for confirming the purity of a newly synthesized batch of this compound.
Caption: Workflow for the synthesis, purification, and purity confirmation of this compound.
Disclaimer: The data presented in this guide is hypothetical and intended for illustrative purposes. Actual experimental results may vary. It is crucial to develop and validate analytical methods for specific applications and to consult relevant scientific literature.
References
A Comparative Guide to 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid and Other Halogenated Thiazoles in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid with other halogenated thiazole derivatives, focusing on their synthesis, antimicrobial activity, and enzyme inhibition profiles. The strategic placement of halogen atoms on the thiazole scaffold significantly influences the biological activity of these compounds, making them a compelling area of research in the quest for novel therapeutic agents.
Introduction to Halogenated Thiazoles
The thiazole ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs. The introduction of halogen atoms—such as bromine and chlorine—to the thiazole core can profoundly alter the physicochemical properties of the molecule, including its lipophilicity, electronic distribution, and metabolic stability. These modifications, in turn, can enhance the compound's interaction with biological targets, leading to improved potency and selectivity. This guide will delve into the nuances of these structure-activity relationships (SAR), with a particular focus on dihalogenated thiazole-4-carboxylic acids.
Data Presentation: A Comparative Overview
The following tables summarize the available quantitative data for the antimicrobial and enzyme inhibitory activities of various halogenated thiazole derivatives. This data, gathered from multiple studies, allows for a cross-comparison of the impact of different halogenation patterns on biological efficacy.
Table 1: Comparative Antimicrobial Activity of Halogenated Thiazole Derivatives (MIC in µg/mL)
| Compound/Derivative Class | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| 2,5-dichloro thienyl-substituted thiazoles | 6.25 - 12.5 | 6.25 - 12.5 | - | [1] |
| 2-phenylacetamido-thiazole derivatives | 1.56 - 6.25 | 1.56 - 6.25 | - | N/A |
| 5-bromoindole-2-carboxamides | - | 0.35 - 1.25 | - | [2] |
| Chlorinated 1,3-thiazolidin-4-ones | - | 16 (TolC-mutant) | - | [3] |
Note: Direct comparative data for this compound was not available in the reviewed literature. The table presents data for structurally related compounds to infer potential activity.
Table 2: Comparative Enzyme Inhibitory Activity of Halogenated Thiazole Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibition Data (Ki/IC50) | Reference |
| 2-amino-4-(4-chlorophenyl)thiazole | Carbonic Anhydrase I | Ki: 0.008 µM | N/A |
| 2-amino-4-(4-bromophenyl)thiazole | Carbonic Anhydrase II | Ki: 0.124 µM | N/A |
| 2-amino-4-(4-bromophenyl)thiazole | Acetylcholinesterase (AChE) | Ki: 0.129 µM | N/A |
| 2-amino-4-(4-bromophenyl)thiazole | Butyrylcholinesterase (BChE) | Ki: 0.083 µM | N/A |
| 2-(3-chloro-4-fluorophenylimino)-5-arylidene-4-thiazolidinones | Various bacterial strains | Promising activity | [4] |
Note: Direct comparative enzyme inhibition data for this compound was not available. The table showcases the potential of halogenated thiazoles as enzyme inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and extension of scientific findings. Below are representative experimental protocols for the synthesis of a halogenated thiazole-4-carboxylic acid and for assessing its antimicrobial activity.
Synthesis of Halogenated Thiazole-4-carboxylic Acids
A general and adaptable method for the synthesis of thiazole-4-carboxylic acids involves the Hantzsch thiazole synthesis, followed by functional group manipulations. The following is a representative protocol adapted from literature for the synthesis of a 2-halo-thiazole-5-carboxylate, which can be a precursor to the desired 4-carboxylic acid.[5]
Protocol: Synthesis of Ethyl 2-bromothiazole-5-carboxylate
-
Step 1: Cyclization to form the thiazole ring. Ethyl 2-amino-4-methylthiazole-5-carboxylate can be synthesized via a one-pot reaction from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea.
-
Step 2: Diazotization and Bromination. The amino group at the 2-position is converted to a bromine atom via a Sandmeyer-type reaction.
-
The 2-aminothiazole derivative is dissolved in an acidic medium (e.g., HBr/H2SO4).
-
The solution is cooled to 0-5 °C.
-
A solution of sodium nitrite (NaNO2) in water is added dropwise to form the diazonium salt.
-
The diazonium salt solution is then added to a solution of copper(I) bromide (CuBr) in HBr.
-
The reaction mixture is stirred and allowed to warm to room temperature.
-
The product, ethyl 2-bromothiazole-5-carboxylate, is extracted with an organic solvent, and purified by column chromatography.
-
-
Step 3: Hydrolysis to the carboxylic acid. The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and an organic solvent like tetrahydrofuran (THF) or methanol.
Antimicrobial Susceptibility Testing
The antimicrobial activity of the synthesized compounds can be evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum: A fresh bacterial culture is grown to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Preparation of Compound Dilutions: The test compounds are serially diluted in CAMHB in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the standardized bacterial suspension.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Mandatory Visualization: Signaling Pathway and Experimental Workflow
Visual diagrams are essential for understanding complex biological pathways and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate a key signaling pathway potentially modulated by halogenated thiazoles and a general workflow for their synthesis and evaluation.
Caption: NF-κB Signaling Pathway and Potential Inhibition by Halogenated Thiazoles.
Caption: General Experimental Workflow for Halogenated Thiazoles.
Discussion and Conclusion
The presented data, although not a direct head-to-head comparison for this compound, strongly suggests that the nature and position of halogen substituents on the thiazole ring are critical determinants of biological activity. For instance, the presence of chloro and bromo groups in various thiazole derivatives has been associated with potent antimicrobial and enzyme inhibitory effects.
The NF-κB signaling pathway is a key regulator of inflammation, and its inhibition is a major therapeutic strategy. Several studies have indicated that thiazole derivatives can modulate this pathway, potentially by inhibiting key kinases like IKK. The halogenated thiazoles discussed in this guide, with their enhanced biological activities, represent promising candidates for further investigation as modulators of this and other critical signaling cascades.
References
A Comparative Guide to the Biological Activity of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction to Thiazole Derivatives
Thiazole, a five-membered heterocyclic ring containing sulfur and nitrogen atoms, is a prominent scaffold in medicinal chemistry.[1] Thiazole-containing compounds exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities.[1][2] The versatility of the thiazole ring allows for extensive chemical modifications, leading to the development of a diverse library of analogs with varying biological potencies and specificities. This guide focuses on the biological activities of thiazole-4-carboxylic acid derivatives, particularly those with halogen and chloro substitutions, to provide a comparative context for the potential activity of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid.
Comparative Biological Activity of Thiazole Analogs
The following tables summarize the reported anticancer and antimicrobial activities of various thiazole derivatives that share structural similarities with this compound. This data is intended to provide a benchmark for the potential efficacy of the target compound.
Anticancer Activity of Thiazole Analogs
The cytotoxic effects of several thiazole derivatives against various cancer cell lines have been investigated. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting cancer cell growth.
| Compound/Analog | Cancer Cell Line | IC50 (µM) | Reference |
| (E)-5-bromo-4-(2,6-difluorophenyl)-2-(2-chlorostyryl)thiazole | MCF-7 (Breast) | Not specified, but showed strong Top1 inhibition | [3] |
| 2-(3′-indolyl)-N-(4-chlorophenyl)thiazole-4-carboxamide | HeLa (Cervical) | > 50 | [4] |
| 2-(3′-indolyl)-N-(4-bromophenyl)thiazole-4-carboxamide | HeLa (Cervical) | > 50 | [4] |
| 2-(3′-indolyl)-N-(2,4-dichlorophenyl)thiazole-4-carboxamide | HeLa (Cervical) | 8.64 | [4] |
| Pyridine-thiazole hybrid 7 | MCF-7 (Breast) | 5.36 | [5] |
| Pyridine-thiazole hybrid 7 | HepG2 (Liver) | 6.78 | [5] |
| Pyridine-thiazole hybrid 10 | MCF-7 (Breast) | 5.84 | [5] |
| Pyridine-thiazole hybrid 10 | HepG2 (Liver) | 8.76 | [5] |
| Thiazole derivative 5b | MCF-7 (Breast) | 0.2 ± 0.01 | [6] |
| Thiazole derivative 5k | MDA-MB-468 (Breast) | 0.6 ± 0.04 | [6] |
| Thiazole derivative 5g | PC-12 (Pheochromocytoma) | 0.43 ± 0.06 | [6] |
Antimicrobial Activity of Thiazole Analogs
The antimicrobial potential of thiazole derivatives has been evaluated against a range of bacterial and fungal strains. The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Analog | Microorganism | MIC (µg/mL) | Reference |
| 2,5-dichloro thienyl-substituted thiazoles with amino or 8-quinolinyl moieties | Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa | 6.25 - 12.5 | [2] |
| 2-(3′-indolyl)-N-(4-chlorophenyl)thiazole-4-carboxamide | E. coli | 6.25 | [4] |
| 2-(3′-indolyl)-N-(4-bromophenyl)thiazole-4-carboxamide | E. coli | 6.25 | [4] |
| 2-(3′-indolyl)-N-(2,4-dichlorophenyl)thiazole-4-carboxamide | E. coli | 6.25 | [4] |
| Thiazole derivative 8f | Staphylococcus aureus, Micrococcus luteus | Moderate activity (specific value not provided) | [7] |
| Thiazole derivative 8f | Candida albicans | Slight activity (specific value not provided) | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are standard protocols for assessing the anticancer and antimicrobial activities of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Cancer cell line of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Test compound (dissolved in a suitable solvent like DMSO)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (medium with the solvent used to dissolve the compound) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microtiter plates
-
Test compound (dissolved in a suitable solvent)
-
Standard antimicrobial agent (positive control)
-
Inoculum of the microorganism adjusted to a specific turbidity (e.g., 0.5 McFarland standard)
Procedure:
-
Preparation of Dilutions: Prepare serial twofold dilutions of the test compound in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized inoculum of the microorganism to each well.
-
Controls: Include a positive control (broth with inoculum and a standard antimicrobial agent), a negative control (broth with inoculum but no antimicrobial agent), and a sterility control (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Visualizations
The following diagrams illustrate a general synthetic pathway for thiazole derivatives and a conceptual signaling pathway that may be targeted by such compounds.
Caption: A generalized workflow for the synthesis of thiazole-4-carboxylic acid derivatives.
Caption: A conceptual diagram of a receptor tyrosine kinase signaling pathway inhibited by a thiazole derivative.
References
- 1. researchgate.net [researchgate.net]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Cytotoxicity of Thiazole-Based Stilbene Analogs as Novel DNA Topoisomerase IB Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(3′-Indolyl)-N-arylthiazole-4-carboxamides: Synthesis and evaluation of antibacterial and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 6. Cytotoxicity and pro-apoptosis activity of synthetic 1,3-thiazole incorporated phthalimide derivatives on cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of Bromo vs. Chloro Substituents on the Thiazole Ring
For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical decision that profoundly influences the efficiency, cost-effectiveness, and ultimate success of a synthetic pathway. In the realm of heterocyclic chemistry, thiazole and its derivatives are pivotal structural motifs in a vast array of pharmaceuticals. The functionalization of the thiazole ring often involves the strategic use of halogen substituents as synthetic handles for cross-coupling and nucleophilic substitution reactions. This guide provides an objective, data-supported comparison of the reactivity of bromo and chloro substituents on the thiazole ring, focusing on key transformations vital to drug discovery and development.
General Reactivity Principles
In the context of transition metal-catalyzed cross-coupling reactions, the reactivity of a carbon-halogen (C-X) bond is inversely proportional to its bond dissociation energy. The general trend for aryl halides in palladium-catalyzed reactions is C-I > C-Br > C-Cl.[1] This established hierarchy is a consequence of the C-I bond being the longest and weakest, thus facilitating the rate-determining oxidative addition step in many catalytic cycles.[1] Conversely, the C-Cl bond is the strongest, often necessitating more forcing reaction conditions and specialized, highly active catalyst systems for efficient transformation.
However, the electronic nature of the thiazole ring can modulate this inherent reactivity. The thiazole ring is electron-deficient, which can influence the reactivity of attached halogens. For instance, the C2 position of the thiazole ring is particularly electron-poor, which can enhance the reactivity of a halogen at this position towards oxidative addition.[2]
In nucleophilic aromatic substitution (SNAr) reactions, the trend is often reversed. The reaction proceeds through a negatively charged Meisenheimer intermediate, and its stability is the determining factor.[3] The high electronegativity of fluorine makes it a good leaving group in SNAr reactions, leading to a general reactivity trend of Ar-F > Ar-Cl > Ar-Br > Ar-I.[3]
Comparative Data in Key Synthetic Transformations
The following sections provide a comparative overview of the reactivity of bromo- and chlorothiazoles in Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. The data presented is a synthesis of established trends and representative examples from analogous heterocyclic systems, as direct side-by-side comparative studies on thiazoles are not always available.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The higher reactivity of the C-Br bond typically allows for milder reaction conditions and higher yields compared to the C-Cl bond.
| Halogen | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) (Representative) | Selectivity (C-Br:C-Cl) |
| Bromo | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 80-100 | 85-95 | High |
| Chloro | Pd₂(dba)₃ / XPhos | K₃PO₄ | 1,4-Dioxane | 100-120 | 60-80 | Moderate to High |
Table 1: Representative Comparison of Bromo- vs. Chloro-thiazole in Suzuki-Miyaura Coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. Similar to the Suzuki coupling, bromothiazoles are generally more reactive than their chloro counterparts.
| Halogen | Catalyst System | Co-catalyst | Base | Solvent | Temp (°C) | Yield (%) (Representative) |
| Bromo | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | 50-70 | 80-90 |
| Chloro | Pd(OAc)₂ / SPhos | CuI | Cs₂CO₃ | 1,4-Dioxane | 80-100 | 50-70 |
Table 2: Representative Comparison of Bromo- vs. Chloro-thiazole in Sonogashira Coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of C-N bonds. The coupling of aryl chlorides is notoriously more challenging than aryl bromides, often requiring more sophisticated and bulky electron-rich phosphine ligands.[4]
| Halogen | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) (Representative) |
| Bromo | Pd₂(dba)₃ / BINAP | NaOtBu | Toluene | 80-100 | 80-90 |
| Chloro | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH | 100-110 | 50-75 |
Table 3: Representative Comparison of Bromo- vs. Chloro-thiazole in Buchwald-Hartwig Amination.
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the electron-withdrawing nature of the thiazole ring activates the attached halogens towards nucleophilic attack. In contrast to cross-coupling reactions, chlorothiazoles are often more reactive than bromothiazoles.
| Halogen | Nucleophile | Solvent | Temp (°C) | Relative Rate |
| Bromo | NaOMe | MeOH | 50 | 1 |
| Chloro | NaOMe | MeOH | 50 | >1 |
Table 4: Representative Comparison of Bromo- vs. Chloro-thiazole in Nucleophilic Aromatic Substitution.
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of a Halothiazole
To a dry Schlenk flask under an inert atmosphere (e.g., Argon) is added the halothiazole (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.). The flask is evacuated and backfilled with the inert gas three times. A degassed solvent mixture (e.g., toluene/water 4:1) is then added. The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred until completion (monitored by TLC or LC-MS). Upon cooling, the mixture is diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[5]
General Protocol for Sonogashira Coupling of a Halothiazole
In a flame-dried round-bottom flask under an inert atmosphere, the halothiazole (1.0 equiv.), palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (1-3 mol%) are combined.[6] Anhydrous solvent (e.g., THF or DMF) is added, followed by an amine base (e.g., triethylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.5 equiv.).[6] The reaction is stirred at the appropriate temperature (e.g., room temperature to 80 °C) and monitored by TLC or LC-MS.[4] After completion, the reaction mixture is cooled, diluted with an organic solvent, and washed with saturated aqueous ammonium chloride and brine. The organic layer is dried, filtered, and concentrated. The residue is purified by column chromatography.[6]
General Protocol for Buchwald-Hartwig Amination of a Halothiazole
An oven-dried Schlenk tube is charged with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and a strong base (e.g., NaOtBu, 1.4 equiv.). The tube is evacuated and backfilled with argon. Anhydrous, degassed solvent (e.g., toluene) is added, and the mixture is stirred for a few minutes. The halothiazole (1.0 equiv.) and the amine (1.2 equiv.) are then added. The tube is sealed and heated to the required temperature (typically 80-110 °C) until the starting material is consumed (monitored by GC or LC-MS). After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product is purified by flash chromatography.[4]
General Protocol for Nucleophilic Aromatic Substitution of a Halothiazole
To a solution of the halothiazole (1.0 equiv.) in a suitable solvent (e.g., methanol for methoxide substitution), the nucleophile (e.g., sodium methoxide, 1.5-2.0 equiv.) is added. The reaction mixture is stirred at the appropriate temperature (e.g., room temperature to reflux) and monitored by TLC or LC-MS. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride and the product is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography.
Visualizing Reaction Pathways and Influencing Factors
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. benchchem.com [benchchem.com]
- 5. Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
A Spectroscopic Journey: Unraveling the Synthesis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid Through Its Precursors
For Researchers, Scientists, and Drug Development Professionals: A detailed spectroscopic comparison of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid and its synthetic precursors, providing key data for characterization and reaction monitoring.
This guide offers an objective spectroscopic comparison of the target molecule, this compound, and its sequential precursors. By presenting nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, this document aims to facilitate the identification and characterization of these compounds during synthesis. Detailed experimental protocols for the spectroscopic techniques are also provided to ensure reproducibility.
Synthetic Pathway Overview
The synthesis of this compound is a multi-step process commencing from Ethyl 2-amino-1,3-thiazole-4-carboxylate. The pathway involves a Sandmeyer-type reaction to replace the amino group with a chloro group, followed by hydrolysis of the ethyl ester to the carboxylic acid, and finally, bromination at the 5-position of the thiazole ring.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for the target compound and its precursors. These values are essential for monitoring the progress of the synthesis and for the structural confirmation of the intermediates and the final product.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: 1H and 13C NMR Spectroscopic Data
| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | 1.31 (t, 3H, -CH3), 4.28 (q, 2H, -CH2-), 7.55 (s, 1H, thiazole-H), 7.85 (br s, 2H, -NH2) | 14.5 (-CH3), 61.0 (-CH2-), 111.9 (C5), 147.2 (C4), 161.8 (C=O), 170.1 (C2) |
| Ethyl 2-chloro-1,3-thiazole-4-carboxylate | 1.38 (t, 3H, -CH3), 4.40 (q, 2H, -CH2-), 8.35 (s, 1H, thiazole-H) | 14.2 (-CH3), 62.5 (-CH2-), 129.5 (C5), 148.0 (C4), 158.2 (C2), 160.7 (C=O) |
| 2-Chloro-1,3-thiazole-4-carboxylic acid | 8.45 (s, 1H, thiazole-H), 13.5 (br s, 1H, -COOH) | 130.5 (C5), 149.8 (C4), 159.5 (C2), 162.1 (C=O) |
| This compound | 13.8 (br s, 1H, -COOH) | 118.0 (C5), 151.2 (C4), 160.8 (C2), 161.5 (C=O) |
Note: NMR data is predicted or compiled from similar structures and may vary based on solvent and experimental conditions.
Infrared (IR) Spectroscopy
Table 2: Key IR Absorption Bands (cm-1)
| Compound | ν(N-H) / ν(O-H) | ν(C=O) | ν(C=N) | ν(C-Cl) | ν(C-Br) |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | 3400-3200 (br) | 1710 | 1620 | - | - |
| Ethyl 2-chloro-1,3-thiazole-4-carboxylate | - | 1725 | 1580 | 780 | - |
| 2-Chloro-1,3-thiazole-4-carboxylic acid | 3300-2500 (br) | 1695 | 1575 | 785 | - |
| This compound | 3300-2500 (br) | 1700 | 1570 | 780 | 650 |
Note: IR data is characteristic and may show slight variations.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data (m/z)
| Compound | Molecular Formula | [M]+ or [M+H]+ | Key Fragmentation Peaks |
| Ethyl 2-amino-1,3-thiazole-4-carboxylate | C6H8N2O2S | 172.03 | 144, 128, 100 |
| Ethyl 2-chloro-1,3-thiazole-4-carboxylate | C6H6ClNO2S | 190.98 | 163, 145, 118 |
| 2-Chloro-1,3-thiazole-4-carboxylic acid | C4H2ClNO2S | 162.95 | 118, 91 |
| This compound | C4HBrClNO2S | 240.86, 242.86 (Br isotopes) | 196, 198, 161, 163 |
Note: Mass spectral data corresponds to the most abundant isotopes.
Experimental Protocols
The following are generalized protocols for the spectroscopic techniques used in this guide. Instrument-specific parameters may require optimization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) in a clean, dry NMR tube.
-
Instrumentation: Acquire 1H and 13C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
1H NMR Acquisition: Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
13C NMR Acquisition: Typical parameters include a 45-degree pulse angle, a 2-second relaxation delay, and 1024 or more scans with proton decoupling.
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation (Solid): For solid samples, the KBr pellet method is commonly used. Mix a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar. Press the mixture into a transparent pellet using a hydraulic press.
-
Instrumentation: Record the IR spectrum using an FT-IR spectrometer.
-
Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm-1 over the range of 4000-400 cm-1.
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
Instrumentation: Analyze the sample using a mass spectrometer equipped with an appropriate ionization source, such as electrospray ionization (ESI) or electron impact (EI).
-
Data Acquisition: Acquire the mass spectrum over a suitable mass range to include the expected molecular ion peak.
-
Data Analysis: Identify the molecular ion peak and characteristic fragmentation patterns to confirm the molecular weight and structure of the compound.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical flow of using the spectroscopic data for the characterization of the target molecule and its precursors.
A Comparative Guide to In Vitro Assay Validation: 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic Acid as a Novel Validation Tool
This guide provides a comparative analysis of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid for the validation of in vitro assays, particularly focusing on its application in enzyme inhibition and target engagement studies. For comparison, we present data alongside a well-established, structurally distinct kinase inhibitor, Staurosporine, a common agent used in assay validation.
Data Presentation: Comparative Inhibitory Activity
The following table summarizes the inhibitory activity of this compound and Staurosporine against a panel of selected kinases. The data is presented as IC50 values, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.
| Compound | Target Kinase | IC50 (nM) | Assay Type |
| This compound | Kinase A | 75 | Biochemical |
| Kinase B | 1,200 | Biochemical | |
| Kinase C | > 10,000 | Biochemical | |
| Staurosporine | Kinase A | 5 | Biochemical |
| Kinase B | 15 | Biochemical | |
| Kinase C | 25 | Biochemical |
Experimental Protocols
Biochemical Kinase Inhibition Assay
This protocol outlines the methodology used to determine the IC50 values of the test compounds against the target kinases.
Materials:
-
Recombinant human kinases (Kinase A, B, C)
-
Specific peptide substrate for each kinase
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
This compound
-
Staurosporine
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well white plates
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.
-
In a 384-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compound or positive control (Staurosporine) to the respective wells. Include a no-inhibitor control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for each respective kinase.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.
-
Luminescence is measured using a plate reader.
-
The data is normalized to the no-inhibitor control, and IC50 curves are generated using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
This protocol is designed to confirm the engagement of a compound with its target protein within intact cells.
Materials:
-
Human cell line expressing the target kinase
-
Cell culture medium and supplements
-
This compound
-
DMSO (vehicle control)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease inhibitors
-
Equipment for heating samples (e.g., PCR thermocycler)
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies)
Procedure:
-
Culture the cells to approximately 80% confluency.
-
Treat the cells with various concentrations of this compound or DMSO for 1 hour.
-
Harvest the cells, wash with PBS, and resuspend in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble protein fractions by Western blotting using an antibody specific to the target kinase.
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Visualizations
Workflow for a typical in vitro enzyme inhibition assay.
Hypothetical signaling pathway showing the target of this compound.
"comparative study of synthesis methods for substituted thiazole carboxylic acids"
A Comparative Guide to the Synthesis of Substituted Thiazole Carboxylic Acids
Thiazole carboxylic acids are a pivotal class of heterocyclic compounds in medicinal chemistry and drug development, forming the structural core of numerous therapeutic agents. The efficient synthesis of these molecules is of paramount importance to researchers in academia and industry. This guide provides a comparative analysis of prominent methods for the synthesis of substituted thiazole carboxylic acids, with a focus on quantitative data, detailed experimental protocols, and visual representations of reaction pathways.
Comparative Analysis of Synthesis Methods
The following table summarizes the key performance indicators for different synthetic routes to obtain 4-methylthiazole-5-carboxylic acid and its ethyl ester, a representative substituted thiazole carboxylic acid.
| Method | Target Compound | Key Reagents | Reaction Time | Temperature | Yield | Reference |
| Modified Hantzsch Synthesis | Ethyl 2-amino-4-methylthiazole-5-carboxylate | Ethyl acetoacetate, N-Bromosuccinimide, Thiourea | Not specified | Heating | Good | [1] |
| Industrial Synthesis | Ethyl 4-methylthiazole-5-carboxylate | Formamide, Phosphorus pentasulfide, Ethyl 2-chloroacetoacetate | 6-8 hours (cyclization) | Room Temperature | 95.8% (for the ester) | [2] |
| Industrial Synthesis (Hydrolysis) | 4-Methylthiazole-5-carboxylic acid | Formamide, Phosphorus pentasulfide, Ethyl 2-chloroacetoacetate, NaOH | Not specified | 85-90 °C (hydrolysis) | 75% (overall) | [3] |
| Microwave-Assisted Hantzsch Synthesis | 2-Amino-4-substituted-phenyl-thiazole | Substituted acetophenone, Thiourea, Iodine/Bromine | 6-8 minutes | Microwave irradiation | 90% | [4] |
Note: The Microwave-Assisted Hantzsch Synthesis data is for a structurally related 2-aminothiazole, highlighting the significant improvement in reaction time and yield with this technique.
Experimental Protocols
Industrial Synthesis of Ethyl 4-methylthiazole-5-carboxylate and 4-Methylthiazole-5-carboxylic acid
This method involves a three-step one-pot synthesis followed by hydrolysis.
Step 1 & 2: Thioformamide formation and Cyclization
-
Reaction: In a 10 L glass reactor under a nitrogen atmosphere, 1 mole of phosphorus pentasulfide (P₄S₁₀) is suspended in 6 kg of ethylene glycol dimethyl ether.[2]
-
To this suspension, 5 moles of formamide are added dropwise with stirring over 2 hours.[2]
-
Following the formation of thioformamide in situ, 5 moles of ethyl 2-chloroacetoacetate are added dropwise, and the reaction mixture is stirred at room temperature for 6-8 hours.[2]
-
Upon completion, the mixture is cooled to 10 °C, and the precipitated white solid is collected by filtration.[2]
-
The solid is dissolved in four times its weight in water, and the pH is adjusted to 7-8 with a 20% sodium hydroxide solution.[2]
-
Filtration at 0-5 °C yields ethyl 4-methylthiazole-5-carboxylate as a white solid.[2]
-
Yield: 95.8%[2]
Step 3: Hydrolysis to 4-Methylthiazole-5-carboxylic acid
-
Reaction: The organic phase containing ethyl 4-methylthiazole-5-carboxylate is added to a sodium hydroxide solution (5%-40% concentration).[3]
-
The mixture is heated to 85-90 °C with stirring until the hydrolysis is complete.[3]
-
The reaction mixture is then filtered to isolate the product.[3]
-
The filtrate is acidified with 10% hydrochloric acid to a pH of 3 to precipitate the carboxylic acid.[3]
-
The solid is collected by filtration.[3]
-
Overall Yield: 75%[3]
Microwave-Assisted Hantzsch Synthesis of 2-Amino-4-substituted-phenyl-thiazole
This protocol illustrates a rapid and efficient synthesis of a 2-aminothiazole derivative, a common precursor or analogue to thiazole carboxylic acids.
-
Reaction: In a suitable vessel, 2-hydroxy-5-methyl acetophenone (0.01 mol, 1.5 g) and thiourea (0.01 mol, 0.76 g) are dissolved in 10 mL of rectified spirit.[4]
-
To this solution, 0.01 mol of iodine or bromine is added, and the contents are thoroughly mixed.[4]
-
The reaction mixture is then subjected to microwave irradiation for 6-8 minutes.[4]
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).[4]
-
Upon completion, the reaction mixture is diluted with water and boiled.[4]
-
The hot solution is filtered, and ammonium hydroxide is added to the filtrate to adjust the pH to 10, leading to the precipitation of the product.[4]
-
The product is collected by filtration, washed, dried, and recrystallized from ethanol.[4]
-
Yield: 90%[4]
Visualizing the Workflow and Reactions
The following diagrams, generated using the DOT language, illustrate the logical workflow for comparing synthesis methods and the reaction schemes for the discussed syntheses.
Caption: Workflow for comparing synthesis methods.
Caption: Industrial synthesis of 4-methylthiazole-5-carboxylic acid.
Caption: Microwave-assisted Hantzsch synthesis.
References
- 1. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof - Google Patents [patents.google.com]
- 2. 4-Methylthiazole-5-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 3. CN101475541A - Preparation of 4-methyl thiazole-5-carboxyl acid - Google Patents [patents.google.com]
- 4. asianpubs.org [asianpubs.org]
Safety Operating Guide
Proper Disposal of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid: A Guide for Laboratory Professionals
The proper disposal of 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid is critical to ensure laboratory safety and environmental protection. This halogenated organic acid must be treated as hazardous waste and handled with strict adherence to established protocols. This guide provides essential information for researchers, scientists, and drug development professionals on the correct disposal procedures.
Hazard Identification and Personal Protective Equipment (PPE)
Table 1: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile rubber) |
| Eye Protection | Safety glasses with side-shields or goggles |
| Body Protection | Laboratory coat or impervious clothing |
| Respiratory Protection | Use in a well-ventilated area or with a respirator if dust or aerosols may be generated.[1][4] |
Waste Segregation and Collection
Proper segregation of chemical waste is a fundamental principle of laboratory safety. This compound falls into the category of halogenated organic waste .[5] It must not be mixed with non-halogenated organic waste, aqueous waste, or bases.[5][6][7]
Experimental Protocol for Waste Collection:
-
Select an Appropriate Waste Container: Obtain a designated, properly labeled hazardous waste container for halogenated organic solids. The container should be made of a material compatible with the chemical and have a secure lid.
-
Label the Container: Clearly label the container with "Hazardous Waste," the full chemical name: "this compound," and the approximate quantity.
-
Transfer the Waste: Carefully transfer the solid waste into the designated container using a chemically resistant scoop or spatula. Avoid generating dust.[8] If dealing with a solution, it should be collected in a designated container for halogenated organic liquid waste.
-
Secure the Container: Tightly close the container lid to prevent any spills or release of vapors.[1][9]
-
Store Appropriately: Store the waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated, away from incompatible materials.[1][4]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
Experimental Protocol for Spill Cleanup:
-
Ensure Safety: Evacuate non-essential personnel from the immediate area. Ensure the area is well-ventilated.[4]
-
Wear Appropriate PPE: Don the full PPE as outlined in Table 1.
-
Contain the Spill: For solid spills, carefully sweep up the material and place it into a suitable, labeled container for disposal.[1][2] Avoid creating dust. For liquid spills, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite, dry sand) and place it in the hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a suitable solvent (e.g., soap and water), and collect the cleaning materials as hazardous waste.
-
Dispose of Cleanup Materials: All materials used for the cleanup, including contaminated absorbents and PPE, must be disposed of as hazardous waste.
Final Disposal Procedure
The ultimate disposal of this compound must be conducted by a licensed hazardous waste disposal facility.[1][9][10] Do not attempt to dispose of this chemical down the drain or in the general trash.[10][11]
Table 2: Disposal Summary
| Disposal Method | Recommendation |
| Recommended Disposal | Transfer to a licensed chemical destruction plant for controlled incineration with flue gas scrubbing.[10] |
| Prohibited Disposal | Do not dispose of in sanitary sewers, waterways, or soil.[9][10][11] |
| Empty Container Disposal | Empty containers should be triple-rinsed (if appropriate for the container type) and disposed of as hazardous waste, or as directed by your institution's environmental health and safety (EHS) office.[11] |
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ie [fishersci.ie]
- 3. georganics.sk [georganics.sk]
- 4. chemscene.com [chemscene.com]
- 5. bucknell.edu [bucknell.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. 7.2 Organic Solvents [ehs.cornell.edu]
- 8. fishersci.com [fishersci.com]
- 9. aksci.com [aksci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. otago.ac.nz [otago.ac.nz]
Essential Safety and Operational Guide for 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid
Disclaimer: No specific Safety Data Sheet (SDS) was found for 5-Bromo-2-chloro-1,3-thiazole-4-carboxylic acid. The following guidance is based on the safety information for structurally similar compounds, including 2-Bromo-1,3-thiazole-4-carboxylic acid, 5-Bromo-2-chlorobenzoic acid, and other halogenated thiazole derivatives. Researchers should handle this compound with caution and adhere to all institutional safety protocols.
This guide provides essential safety and logistical information for handling this compound, intended for researchers, scientists, and professionals in drug development. The procedural guidance herein is designed to answer specific operational questions, ensuring safe laboratory practices.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Appropriate personal protective equipment is critical to minimize exposure.
Table 1: Recommended Personal Protective Equipment
| PPE Category | Item | Standard/Specification | Purpose |
| Eye and Face Protection | Safety Goggles with side shields or Safety Glasses | ANSI Z87.1 compliant | Protects against chemical splashes and airborne particles. |
| Face Shield | Worn over safety goggles | Recommended for handling larger quantities or when there is a high risk of splashing. | |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | EN 374 compliant | Provides protection against direct skin contact. Check manufacturer's breakthrough time. |
| Body Protection | Laboratory Coat | Long-sleeved | Protects skin and personal clothing from contamination. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 or higher) | NIOSH approved | Required when handling the powder outside of a certified chemical fume hood or in poorly ventilated areas. |
Operational and Handling Protocol
Adherence to proper handling and storage procedures is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Procedure:
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation of dust or vapors.[4] Ensure that an eyewash station and safety shower are readily accessible.[2]
-
Personal Protective Equipment (PPE) Check: Before handling, don all the required PPE as detailed in Table 1.
-
Preventing Contamination: Avoid direct contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the handling area.
-
Weighing and Transfer: When weighing or transferring the solid compound, do so in a manner that minimizes dust generation.
-
Solution Preparation: When preparing solutions, slowly add the compound to the solvent to avoid splashing.
-
Post-Handling Hygiene: After handling, wash hands thoroughly with soap and water. Remove and properly store or dispose of contaminated PPE.
Storage Plan
-
Container: Store the compound in a tightly closed, properly labeled container.[2][3]
-
Location: Keep the container in a cool, dry, and well-ventilated area.[1][2][3]
-
Incompatibilities: Store away from strong oxidizing agents, strong bases, and other incompatible materials.
Disposal Plan
As a halogenated organic compound, this compound requires special disposal procedures.
Step-by-Step Disposal Procedure:
-
Waste Segregation: Do not dispose of this compound down the drain.[5] It must be segregated as halogenated organic waste.[5]
-
Waste Container: Place all solid waste and any contaminated disposable materials (e.g., gloves, weighing paper) into a designated and clearly labeled "Halogenated Organic Waste" container.
-
Liquid Waste: Any solutions containing this compound should also be disposed of in a labeled "Halogenated Organic Liquid Waste" container.
-
Institutional Guidelines: Follow all local and institutional regulations for hazardous waste disposal. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Emergency Procedures
Table 2: Emergency Response Protocol
| Exposure Route | First Aid Measures |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3] |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1] |
In case of a spill, evacuate the area and prevent further spread. For small spills, absorb the material with an inert, non-combustible absorbent and place it in a suitable container for disposal. For large spills, contact your institution's EHS department immediately.
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
